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Core Science & Biosynthesis

Foundational

What is 5-Methoxy-2-(piperidin-2-YL)pyridine

An In-depth Technical Guide to 5-Methoxy-2-(piperidin-2-YL)pyridine This guide provides a comprehensive technical overview of 5-Methoxy-2-(piperidin-2-YL)pyridine, a heterocyclic compound with potential applications in d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Methoxy-2-(piperidin-2-YL)pyridine

This guide provides a comprehensive technical overview of 5-Methoxy-2-(piperidin-2-YL)pyridine, a heterocyclic compound with potential applications in drug discovery and development. While public domain data on this specific molecule is limited, this document synthesizes information on its chemical properties, proposes a viable synthetic route, and extrapolates a potential pharmacological profile based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Overview

5-Methoxy-2-(piperidin-2-YL)pyridine is a chemical entity featuring a pyridine ring substituted with a methoxy group and a piperidine ring. The piperidine and pyridine scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] The combination of these two heterocyclic systems in 5-Methoxy-2-(piperidin-2-YL)pyridine suggests a potential for diverse pharmacological activities.

The methoxy group can influence the compound's metabolic stability and receptor-binding affinity, while the piperidine moiety can impact its solubility, basicity, and interaction with biological targets.[3] The specific stereochemistry at the 2-position of the piperidine ring—(S) or (R)—will likely play a crucial role in its biological activity.[4][5] This guide will explore the knowns and the probable potential of this compound, providing a foundation for future research.

Chemical and Physical Properties

The fundamental properties of 5-Methoxy-2-(piperidin-2-YL)pyridine are summarized below. These are based on data from chemical suppliers and computational models.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[4]
Molecular Weight 192.26 g/mol [4]
CAS Number 1134621-21-8 ((S)-enantiomer)[4]
CAS Number 1134621-24-1 ((R)-enantiomer)[5]
Topological Polar Surface Area (TPSA) 34.15 Ų[4]
LogP (calculated) 1.9048[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]

Synthesis and Characterization

A common and effective method for the synthesis of piperidine derivatives is the hydrogenation of the corresponding pyridine precursor.[1] A proposed synthetic route for 5-Methoxy-2-(piperidin-2-YL)pyridine is outlined below.

Proposed Synthetic Workflow

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Chiral Separation (Optional) A 2-Bromo-5-methoxypyridine B 2-(5-Methoxypyridin-2-yl)pyridine A->B Pyridine-2-boronic acid, Pd catalyst, Base C 5-Methoxy-2-(piperidin-2-YL)pyridine B->C H2, PtO2 or Rh/C, Acidic conditions D (S)-5-Methoxy-2-(piperidin-2-YL)pyridine C->D Chiral HPLC E (R)-5-Methoxy-2-(piperidin-2-YL)pyridine C->E Chiral HPLC

Caption: Proposed multi-step synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of 2-(5-Methoxypyridin-2-yl)pyridine

  • To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, add pyridine-2-boronic acid (1.2 eq), a base such as sodium carbonate (2.0 eq), and a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(5-methoxypyridin-2-yl)pyridine.

Step 2: Hydrogenation to 5-Methoxy-2-(piperidin-2-YL)pyridine

  • Dissolve 2-(5-methoxypyridin-2-yl)pyridine (1.0 eq) in a solvent such as ethanol or acetic acid.

  • Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst, 0.1 eq) or rhodium on carbon.

  • Place the reaction mixture in a high-pressure vessel (autoclave).

  • Pressurize the vessel with hydrogen gas (50-500 psi) and stir at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or crystallization to yield 5-Methoxy-2-(piperidin-2-YL)pyridine as a racemic mixture.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Chiral HPLC: To separate and analyze the enantiomers if a chiral separation is performed.

Potential Pharmacological Profile

Compound Class/ExampleBiological Target/ActivityPotential Therapeutic AreaReference
Piperidine Derivatives Various, including GPCRs, ion channels, and enzymesCNS disorders, cancer, infectious diseases[1][2]
MK-6096 Dual Orexin Receptor AntagonistInsomnia[6]
Methoxy-Pyridine Derivatives Tubulin polymerization inhibitors, anticancer agentsCancer[7]
Piperidine-containing compounds Histamine H3 and Sigma-1 receptor antagonistsNeuropathic pain[8]
5-Methoxytryptamines Serotonin Receptors (5-HT1A, 5-HT2A)Neuropsychiatric disorders[9][10]
Piperidine Derivatives α-glucosidase and α-amylase inhibitorsDiabetes[11]

Based on these examples, 5-Methoxy-2-(piperidin-2-YL)pyridine could be investigated for its activity in several areas, most notably as a modulator of central nervous system targets such as orexin or serotonin receptors.

Potential Mechanism of Action: Orexin Receptor Antagonism

The orexin system is a key regulator of wakefulness.[6] Antagonism of orexin receptors (OX1R and OX2R) is a clinically validated mechanism for the treatment of insomnia. Several potent orexin antagonists feature a piperidine core.

G cluster_0 Hypothalamus cluster_1 Wake-Promoting Centers Orexin_Neuron Orexin Neuron Orexin Orexin-A / Orexin-B Orexin_Neuron->Orexin Releases Target_Neuron Target Neuron (e.g., in Locus Coeruleus) Arousal Increased Wakefulness and Arousal Target_Neuron->Arousal Promotes OX1R_OX2R OX1R / OX2R Orexin->OX1R_OX2R Binds to & Activates Compound 5-Methoxy-2-(piperidin-2-YL)pyridine (Hypothesized Antagonist) Compound->OX1R_OX2R Blocks Orexin Binding Sleep Promotion of Sleep Compound->Sleep

Caption: Hypothesized mechanism of action via orexin receptor antagonism.

Experimental Protocols

In Vitro Assay: Orexin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the orexin-1 receptor (OX1R).

  • Materials:

    • HEK293 cells stably expressing human OX1R.

    • Radioligand: [¹²⁵I]-Orexin-A.

    • Test compound: 5-Methoxy-2-(piperidin-2-YL)pyridine.

    • Non-specific binding control: Unlabeled Orexin-A.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • 96-well plates and filtration apparatus.

  • Procedure:

    • Prepare cell membranes from HEK293-hOX1R cells.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (e.g., its Kd value).

    • For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and a high concentration of unlabeled Orexin-A.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound.

In Vitro Assay: MTT Cytotoxicity Assay

This protocol assesses the general cytotoxicity of the compound against a cancer cell line (e.g., HeLa).

  • Materials:

    • HeLa cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]

Safety and Toxicology

No specific safety data for 5-Methoxy-2-(piperidin-2-YL)pyridine is available. However, based on the general properties of pyridine and piperidine derivatives, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]

  • Health Hazards: Pyridine derivatives can be hazardous in case of skin contact, eye contact, ingestion, or inhalation.[15] They may cause irritation and can be toxic to the liver, kidneys, and central nervous system.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Future Directions

The therapeutic potential of 5-Methoxy-2-(piperidin-2-YL)pyridine remains to be elucidated. Future research should focus on:

  • Definitive Synthesis and Chiral Separation: Developing a robust and scalable synthetic route and separating the (S) and (R) enantiomers.

  • In Vitro Pharmacological Profiling: Screening the compound against a broad panel of CNS targets, including orexin, serotonin, and histamine receptors, to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features required for biological activity.

  • In Vivo Efficacy Studies: If potent in vitro activity is identified, progressing the compound into relevant animal models to assess its efficacy and pharmacokinetic properties.

The structural alerts within 5-Methoxy-2-(piperidin-2-YL)pyridine suggest it is a promising starting point for a medicinal chemistry campaign, particularly in the area of neuroscience.

References

  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yloxy)pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed. (2012, March 5). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Methoxy-2-methylpyridine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Retrieved from [Link]

  • PubMed. (2024, May 8). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of 5-Methoxy-2-(piperidin-2-yl)pyridine: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of small-molecule pharmacophores requires a rigorous, multi-modal analytical approach to ensure absolute regiochemical and stereochemical certainty. 5-Methoxy-2-(piperidin-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores requires a rigorous, multi-modal analytical approach to ensure absolute regiochemical and stereochemical certainty. 5-Methoxy-2-(piperidin-2-yl)pyridine (CAS: 1784309-40-5) is a highly versatile bicyclic building block frequently utilized in drug discovery. Featuring an electron-rich methoxy-substituted heteroaromatic ring covalently linked to a saturated basic heterocycle, this compound presents specific analytical challenges, including the definitive assignment of the methoxy regiochemistry and the resolution of the chiral center at the C2' position.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind experimental choices, establishing a closed-loop, self-validating analytical system utilizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and chiral chromatography.

Analytical Workflow & Self-Validating Protocols

To achieve absolute structural confidence, we employ an orthogonal analytical strategy. No single technique is sufficient; rather, the protocol operates as a self-validating system. HRMS defines the boundary condition (exact elemental composition). 1D NMR inventories the functional groups within this boundary. 2D NMR acts as the topological proof, connecting the inventoried pieces. Finally, MS/MS fragmentation corroborates the 2D NMR connectivity by breaking the weakest bonds, ensuring the proposed structure is the only mathematically and physically possible solution.

Workflow N1 Sample Prep (UPLC-UV) N2 Exact Mass (HRMS-ESI+) N1->N2 N3 Connectivity (1D/2D NMR) N2->N3 N4 Stereochemistry (Chiral HPLC) N3->N4

Fig 1. Sequential analytical workflow for complete structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & MS/MS

Causality of Technique Selection: Given the presence of both a secondary aliphatic amine (piperidine, pKa ~10.5) and a pyridine nitrogen (pKa ~5.2), the molecule is highly basic. Electrospray Ionization in positive mode (ESI+) is the optimal choice, as it readily protonates these basic sites, providing maximum sensitivity and stable [M+H]+ ions without inducing premature in-source fragmentation. The fragmentation pathways of piperidine-containing heterocycles under ESI+ conditions typically involve the neutral loss of the piperidine ring or ring-opening events, as established in studies of homologous piperidine alkaloids .

Protocol 1: HRMS & CID Fragmentation Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol.

  • Ionization Promotion: Dilute the stock solution 1:100 in an aqueous mobile phase containing 0.1% Formic Acid and Acetonitrile (50:50, v/v) to ensure complete protonation.

  • Acquisition: Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source. Acquire full-scan data in positive ion mode over m/z 50–500.

  • Fragmentation (MS/MS): Isolate the precursor ion [M+H]+ (m/z 193.1342) and subject it to Collision-Induced Dissociation (CID) using a collision energy ramp of 15–35 eV with N2 as the collision gas.

Table 1: Key HRMS/MS Fragmentation Data
Precursor / Fragment Ionm/z (Theoretical)FormulaStructural Significance
[M+H]+ 193.1342C11H17N2O+Confirms intact molecular formula.
[M+H - C5H11N]+ 108.0449C6H6NO+Cleavage of C2-C2' bond; confirms pyridine-methoxy core.
[M+H - C6H6NO]+ 84.0813C5H10N+Cleavage of C2-C2' bond; confirms intact piperidinium cation.
[M+H - CH3•]+ 178.1108C10H14N2O*+Radical loss confirms the presence of the methoxy ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the parts of the molecule, NMR determines how they are assembled. The critical challenge for this molecule is proving that the methoxy group resides at C-5 (rather than C-3 or C-4) and that the piperidine ring is attached at C-2.

Causality of Technique Selection: 1D ¹H and ¹³C NMR provide the baseline inventory. However, to bridge the non-protonated carbons (C-2, C-5), 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required. HMBC visualizes long-range (²J and ³J) carbon-proton couplings, allowing us to definitively map the methoxy protons to the C-5 pyridine carbon, and the piperidine H-2' proton to the C-2 pyridine carbon.

NMR_Correlations Sub1 Methoxy (-OCH3) Sub2 Pyridine Ring Sub1->Sub2 HMBC (³J to C5) Sub2->Sub2 COSY (H3-H4) Sub3 Piperidine Ring Sub3->Sub2 HMBC (³J to C2) Sub3->Sub3 COSY (H2'-H6')

Fig 2. Key 2D NMR logical relationships establishing exact molecular connectivity.

Protocol 2: Comprehensive NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS (Tetramethylsilane) as an internal chemical shift reference. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 30° pulse angle) and ¹³C NMR (100 MHz, 1024 scans, complete proton decoupling).

  • Spin System Mapping (COSY): Acquire 2D COSY to map the contiguous aliphatic spin systems of the piperidine ring and the isolated H3-H4 aromatic spin system of the pyridine ring.

  • Regiochemical Mapping (HMBC): Acquire 2D HMBC to establish long-range connectivity. Optimize the delay for long-range couplings (typically 1/2J = 62.5 ms for an assumed 8 Hz ³J coupling).

Table 2: Predicted NMR Assignments (CDCl3, 400 MHz / 100 MHz)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key 2D Correlations
Pyridine C-2 -~155.0 (Cq)HMBC from H-2', H-3, H-4
Pyridine C-3 ~7.10, d, J = 8.6~122.0 (CH)COSY to H-4; HMBC to C-5
Pyridine C-4 ~7.20, dd, J = 8.6, 2.8~121.0 (CH)COSY to H-3; HMBC to C-2, C-6
Pyridine C-5 -~154.0 (Cq)HMBC from -OCH3, H-6
Pyridine C-6 ~8.20, d, J = 2.8~137.0 (CH)HMBC to C-4, C-2
Methoxy -OCH3 ~3.85, s (3H)~55.5 (CH3)HMBC to C-5 (Critical)
Piperidine C-2' ~3.70, dd (1H)~60.0 (CH)HMBC to C-2 (Critical)
Piperidine C-6' ~3.10 (m, 1H), ~2.70 (m, 1H)~47.0 (CH2)COSY to H-5'

Note: The baseline physical properties and structural parameters for related piperidinyl-pyridine scaffolds are well-documented in chemical databases, supporting these chemical shift predictions .

Stereochemical Resolution

5-Methoxy-2-(piperidin-2-yl)pyridine possesses a single chiral center at the C-2' position of the piperidine ring, yielding two possible enantiomers: (R) and (S). Because standard NMR in achiral solvents cannot differentiate enantiomers, orthogonal techniques must be applied. Commercial standards of this scaffold are often supplied as racemates or specific enantiomers , making chiral verification a mandatory quality control step.

Protocol 3: Chiral HPLC and Absolute Configuration
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in Hexane/Isopropanol (90:10, v/v).

  • Chromatographic Separation: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Isocratic Elution: Elute using Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min. Causality: The addition of 0.1% Diethylamine (DEA) is critical; it suppresses secondary hydrogen-bonding interactions between the basic piperidine nitrogen and the silica support, preventing peak tailing.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the separated enantiomeric fractions.

  • Absolute Configuration: Convert the isolated enantiomer into a heavy-atom salt (e.g., hydrobromide salt) by treating it with 1M HBr in ether. Slowly evaporate the solvent to yield single crystals suitable for anomalous dispersion X-ray crystallography, providing definitive 3D spatial orientation.

References

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: 2-(Piperidin-2-yl)pyridine Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

Foundational

5-Methoxy-2-(piperidin-2-YL)pyridine synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine Introduction 5-Methoxy-2-(piperidin-2-yl)pyridine is a pivotal heterocyclic compound, recognized primarily as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine

Introduction

5-Methoxy-2-(piperidin-2-yl)pyridine is a pivotal heterocyclic compound, recognized primarily as a key intermediate in the synthesis of Varenicline, a partial agonist selective for α4β2 nicotinic acetylcholine receptors used for smoking cessation treatment.[1][2] The structure features a pyridine ring substituted with a methoxy group and a piperidine ring, the latter of which introduces a stereocenter at the C2 position. The control of this stereochemistry is often critical for the biological activity of the final pharmaceutical product, making enantioselective synthesis a significant focus of research and development.[3]

This guide provides a comprehensive overview of the core synthetic strategies for accessing 5-Methoxy-2-(piperidin-2-yl)pyridine. It delves into the mechanistic rationale behind various experimental choices, offers detailed protocols for key transformations, and presents a comparative analysis of the predominant pathways. The content is tailored for researchers, chemists, and drug development professionals seeking a deep technical understanding of this important synthetic target.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 5-Methoxy-2-(piperidin-2-yl)pyridine reveals two primary strategic disconnections. The most direct approach involves the reduction of the corresponding pyridine precursor, 5-methoxy-2-(pyridin-2-yl)pyridine. A second common strategy involves the formation of the C-C bond between the two heterocyclic rings, often starting from functionalized pyridine and piperidine synthons.

G cluster_main Retrosynthetic Pathways cluster_strat1 Strategy 1: Pyridine Reduction cluster_strat2 Strategy 2: C-C Bond Formation Target 5-Methoxy-2-(piperidin-2-yl)pyridine Pyridine_Precursor 5-Methoxy-2-(pyridin-2-yl)pyridine Target->Pyridine_Precursor C=N Reduction Pyridine_Synthon Functionalized 5-Methoxypyridine (e.g., 2-bromo-5-methoxypyridine) Target->Pyridine_Synthon C-C Disconnection Piperidine_Synthon Functionalized Piperidine (e.g., 2-lithiated piperidine) Target->Piperidine_Synthon C-C Disconnection

Caption: High-level retrosynthetic analysis of the target molecule.

Key Synthetic Strategies

The synthesis of 2-substituted piperidines is a well-explored area of organic chemistry, driven by their prevalence in natural products and pharmaceuticals.[3][4] For 5-Methoxy-2-(piperidin-2-yl)pyridine, the most prominent methods involve the hydrogenation of a pyridine precursor or, less commonly, the coupling of two pre-formed heterocyclic rings.

Strategy 1: Catalytic Hydrogenation of Pyridine Precursors

The most direct and widely employed method for synthesizing the piperidine moiety is the catalytic hydrogenation of the corresponding pyridine ring.[4][5] This approach is atom-economical and often high-yielding, though it can present challenges in terms of selectivity and, for racemic syntheses, requires subsequent resolution if a single enantiomer is desired.

Core Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

Catalysts and Conditions:

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective catalyst for pyridine hydrogenation. Reactions are typically performed under acidic conditions, often using glacial acetic acid as the solvent.[6][7] The acid protonates the pyridine nitrogen, which enhances the ring's susceptibility to reduction and prevents catalyst poisoning by the basic nitrogen atom.[6]

  • Rhodium-on-Carbon (Rh/C): This catalyst can be effective at lower atmospheric pressures compared to others.[6]

  • Palladium, Nickel, Ruthenium: Other transition metals are also used, though conditions may require higher temperatures and pressures.[4][6]

Challenges:

  • Over-reduction: In molecules with other reducible functional groups, chemoselectivity can be an issue.

  • Stereocontrol: Standard hydrogenation of an unsubstituted pyridine precursor results in a racemic mixture of the C2-substituted piperidine.

G Start 5-Methoxy-2-(pyridin-2-yl)pyridine Product (rac)-5-Methoxy-2-(piperidin-2-yl)pyridine Start->Product Hydrogenation Reagents Catalyst (e.g., PtO₂) H₂ Gas (50-70 bar) Solvent (e.g., Acetic Acid) Reagents->Product

Sources

Exploratory

Introduction: The Significance of Piperidine-Pyridine Scaffolds

An In-Depth Technical Guide to 5-Methoxy-2-(piperidin-2-yl)pyridine for Researchers and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 5-Methoxy-2-(piperidin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methoxy-2-(piperidin-2-yl)pyridine for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Methoxy-2-(piperidin-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine and pyridine scaffolds are foundational in the design of novel therapeutics, particularly for central nervous system disorders and oncology.[1][2] This document details the physicochemical properties, synthesis, characterization, and potential applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource for advancing research and development involving this promising chemical entity.

The fusion of a pyridine ring with a piperidine moiety creates a privileged scaffold in drug discovery. Piperidine, a ubiquitous saturated heterocycle, is a key component in numerous pharmaceuticals due to its ability to confer desirable properties such as improved solubility, metabolic stability, and target affinity.[2] When coupled with the aromatic pyridine ring, a versatile pharmacophore is formed that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

5-Methoxy-2-(piperidin-2-yl)pyridine belongs to this important class of molecules. The methoxy group on the pyridine ring can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system, while the piperidine ring provides a three-dimensional structural element crucial for specific receptor binding. This guide focuses specifically on the synthesis, characterization, and therapeutic potential of this compound, providing a foundational understanding for its application in research.

Physicochemical Properties and Characterization

Accurate characterization of a compound's physicochemical properties is the bedrock of reproducible and reliable research. For 5-Methoxy-2-(piperidin-2-yl)pyridine, this involves a combination of computational and empirical data.

Chemical Identity and Properties

The primary identifier for a chemical compound is its CAS (Chemical Abstracts Service) number. It is crucial to note that this molecule possesses a chiral center at the 2-position of the piperidine ring, meaning it exists as two enantiomers, (S) and (R). The specific enantiomer can significantly impact pharmacological activity. The CAS number 1134621-21-8 specifically refers to the (S)-enantiomer, (S)-5-Methoxy-2-(piperidin-2-yl)pyridine.[3]

Below is a summary of its key computed and reported properties.

PropertyValueSource
CAS Number 1134621-21-8 ((S)-enantiomer)ChemScene[3]
Molecular Formula C₁₁H₁₆N₂OChemScene[3]
Molecular Weight 192.26 g/mol ChemScene[3]
IUPAC Name 5-methoxy-2-(piperidin-2-yl)pyridine
SMILES COC1=CC=C(C=N1)C2CCCCN2
Storage Sealed in dry, 2-8°CChemScene[3]
Structural Elucidation and Purity Assessment

A self-validating protocol for compound characterization is non-negotiable in drug development. It ensures that the material used in subsequent experiments is indeed the correct molecule and of sufficient purity.

Experimental Protocol: Standard Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary technique for confirming the molecular structure. The expected spectrum for 5-Methoxy-2-(piperidin-2-yl)pyridine would show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons (a singlet around 3.8-4.0 ppm), and the aliphatic protons of the piperidine ring. The coupling patterns (splitting) of these signals provide definitive evidence of the connectivity of the atoms.

    • ¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the number and type of carbon atoms present.

    • Causality: NMR is the gold standard for structural confirmation because it provides a detailed map of the chemical environment of each proton and carbon atom, leaving little ambiguity about the molecule's constitution.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule. This experimental mass should match the calculated theoretical mass for the molecular formula C₁₁H₁₆N₂O to within a few parts per million (ppm).

    • Causality: This technique provides an orthogonal confirmation of the molecular formula, which is a critical piece of evidence for the compound's identity.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is employed to assess the purity of the compound. A sample is passed through a column that separates it from any impurities. The output shows a peak for the main compound and smaller peaks for any impurities. For research purposes, a purity of >95% is typically required.[4]

    • Causality: Ensuring high purity is essential because impurities can confound biological assay results, leading to false positives or negatives.

Caption: Standard workflow for compound validation.

Synthesis and Manufacturing

The synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine can be approached through several routes. A common strategy involves the coupling of a pre-functionalized pyridine with a protected piperidine derivative.

Retrosynthetic Analysis

Retrosynthesis is the process of deconstructing the target molecule into simpler, commercially available starting materials. This logical framework guides the design of an effective synthetic route.

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

This protocol describes a plausible synthesis based on modern cross-coupling chemistry, a powerful tool for forming carbon-carbon bonds.

Step 1: Preparation of N-Boc-2-lithiated piperidine

  • Rationale: The piperidine nitrogen must be protected to prevent it from interfering with the subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal. Lithiation at the 2-position creates a nucleophilic carbon that can be used in the next step.

  • Dissolve N-Boc-piperidine in anhydrous diethyl ether under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add sec-Butyllithium dropwise over 30 minutes. The formation of the lithiated species is often indicated by a color change.

  • Stir the reaction at -78°C for 3 hours.

Step 2: Transmetalation to an Organozinc Reagent

  • Rationale: Organolithium reagents can be too reactive for some cross-coupling reactions. Transmetalation to a less reactive organozinc species provides a more controlled reaction with the pyridine electrophile.

  • To the solution from Step 1, add a solution of anhydrous zinc chloride (ZnCl₂) in THF at -78°C.

  • Allow the mixture to slowly warm to room temperature and stir for 2 hours.

Step 3: Negishi Cross-Coupling

  • Rationale: The Negishi coupling is a reliable palladium-catalyzed reaction between an organozinc compound and an organohalide. This is the key bond-forming step.

  • To the organozinc reagent from Step 2, add 2-bromo-5-methoxypyridine.

  • Add a palladium catalyst, such as Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction to reflux (around 65°C in THF) and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

Step 4: Deprotection of the Boc Group

  • Rationale: The final step is to remove the Boc protecting group to yield the target compound.

  • Dissolve the crude product from Step 3 in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours until TLC analysis shows complete removal of the Boc group.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the final product.

  • Purify the final compound using column chromatography.

Potential Applications in Drug Discovery

While specific biological data for 5-Methoxy-2-(piperidin-2-yl)pyridine is not extensively published, the structural motifs are present in a wide range of biologically active molecules. This allows for informed hypotheses about its potential therapeutic applications.

Neurological and Psychiatric Disorders

The piperidine-pyridine scaffold is a cornerstone of many CNS-active drugs. The piperidine moiety can interact with aminergic G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. For example, compounds with similar structures have been investigated as selective serotonin 5-HT2A receptor agonists.[4] The methoxy substituent can modulate receptor affinity and selectivity.

Oncology

Many kinase inhibitors incorporate pyridine and piperidine rings. These structures are adept at fitting into the ATP-binding pocket of kinases. For instance, substituted pyrido[3,2-d]pyrimidines have been developed as potent inhibitors of the kinase ERK5, a target in oncology.[5] The specific substitution pattern on both rings is critical for achieving potency and selectivity against a desired kinase target.

cluster_apps Potential Therapeutic Areas Target 5-Methoxy-2-(piperidin-2-yl)pyridine CNS CNS Disorders (e.g., Serotonin/Dopamine Receptor Modulation) Target->CNS Hypothesized Application Oncology Oncology (e.g., Kinase Inhibition) Target->Oncology Hypothesized Application Inflammation Inflammatory Diseases (e.g., p38 MAPK Pathway) Target->Inflammation Hypothesized Application

Caption: Potential applications based on scaffold analysis.

Inflammatory Diseases

Substituted pyridine analogues have been explored as potent inhibitors of IL-1β release through the modulation of the p38 MAPK signaling pathway, which is implicated in a variety of inflammatory conditions.[6] The structural features of 5-Methoxy-2-(piperidin-2-yl)pyridine make it a candidate for investigation in this area.

Safety and Handling

As with any research chemical, 5-Methoxy-2-(piperidin-2-yl)pyridine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[3]

Conclusion

5-Methoxy-2-(piperidin-2-yl)pyridine is a valuable chemical scaffold with significant potential in drug discovery and development. Its synthesis, while requiring modern organic chemistry techniques, is achievable through established methods like cross-coupling reactions. The presence of both the pyridine and piperidine moieties suggests a high likelihood of biological activity, particularly in areas such as CNS disorders and oncology. This guide provides the foundational knowledge required for researchers and scientists to confidently incorporate this compound into their research programs, from initial synthesis and characterization to the exploration of its therapeutic potential.

References

  • Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (2018). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 157, 103-115. [Link]

  • Liu, K., et al. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1127-1139. [Link]

  • Lasanov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • ACS Publications. (2018). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Methoxy-2-(piperidin-2-yl)pyridine

Executive Summary In modern medicinal chemistry, bis-heterocyclic scaffolds are highly prized for their ability to interact with complex neurological targets. The 2-(piperidin-2-yl)pyridine motif, a structural analog of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bis-heterocyclic scaffolds are highly prized for their ability to interact with complex neurological targets. The 2-(piperidin-2-yl)pyridine motif, a structural analog of natural tobacco alkaloids like anabasine, is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) agents, particularly nicotinic acetylcholine receptor (nAChR) modulators.

This whitepaper provides an in-depth technical analysis of 5-Methoxy-2-(piperidin-2-yl)pyridine . By introducing a methoxy group at the C5 position of the pyridine ring, this specific building block fine-tunes the electronic properties of the core scaffold and optimizes lipophilicity. This guide details its physicochemical properties (including its molecular weight and formula), structural causality, and a field-proven, self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the exact molecular metrics of a building block is the first step in lead optimization. 5-Methoxy-2-(piperidin-2-yl)pyridine possesses a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol (1)[1]. Its molecular weight falls well below the Lipinski Rule-of-Five threshold (MW < 500 Da), making it an ideal, low-molecular-weight fragment for drug discovery libraries.

The quantitative data for this compound is summarized in Table 1 below.

Table 1: Core Physicochemical Properties
PropertyValue
Compound Name 5-Methoxy-2-(piperidin-2-yl)pyridine
CAS Registry Number 1784309-40-5 (2)[2]
Molecular Formula C11H16N2O[2]
Molecular Weight 192.26 g/mol [1]
Exact Mass 192.1263 Da
Calculated TPSA ~34.15 Ų
Hydrogen Bond Donors 1 (Piperidine -NH)
Hydrogen Bond Acceptors 3 (Pyridine -N, Piperidine -N, Methoxy -O)

Structural Biology & Medicinal Chemistry: The Causality of Design

To leverage this compound effectively, one must understand the mechanistic why behind its structural components. Every functional group in the C11H16N2O scaffold serves a distinct pharmacological purpose:

  • The Piperidine Ring (Basic Amine): At physiological pH (7.4), the secondary amine of the piperidine ring is typically protonated. This allows the molecule to act as a powerful hydrogen bond donor and participate in critical cation-π interactions with electron-rich aromatic residues (e.g., Tryptophan) within receptor binding pockets.

  • The Pyridine Ring (Rigid Spacer): The aromatic pyridine core provides a rigid vector that dictates the spatial orientation of the piperidine and methoxy groups. Its nitrogen atom serves as a key hydrogen bond acceptor.

  • The C5-Methoxy Group (Electronic & Steric Modulator): The addition of the -OCH3 group is a deliberate design choice. Causality: Via resonance, the methoxy group acts as an electron-donating group (EDG), which subtly increases the pKa of the pyridine nitrogen, strengthening its hydrogen-bonding capacity. Furthermore, the steric bulk of the methoxy group blocks the C5 position—a common metabolic hotspot for CYP450-mediated oxidation—thereby extending the molecule's half-life in vivo.

Pharmacophore Core C11H16N2O Scaffold Sub1 Pyridine Ring Core->Sub1 Sub2 Piperidine Ring Core->Sub2 Sub3 Methoxy Group Core->Sub3 Target3 Rigid Spacer / H-Bond Acceptor Sub1->Target3 Target2 Receptor Binding (Cation-π) Sub2->Target2 Target1 Metabolic Shielding & Lipophilicity Sub3->Target1

Fig 1: Pharmacophore mapping of the C11H16N2O scaffold for CNS drug development.

Synthetic Methodologies & Validation Protocols

The synthesis of substituted 2-(piperidin-2-yl)pyridines typically relies on transition-metal-catalyzed cross-coupling reactions (3)[3]. To ensure high yield and reproducibility, the following Negishi cross-coupling protocol is engineered as a self-validating system .

Phase 1: Organozinc Formation (Pre-Coupling)
  • Procedure: Dissolve 1-Boc-piperidine (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78°C. Add sec-butyllithium (1.1 eq) and TMEDA (1.1 eq) dropwise. Stir for 1 hour, then add a solution of anhydrous ZnCl2 (1.2 eq) in THF.

  • Causality: TMEDA breaks up organolithium aggregates, drastically increasing the reactivity of sec-BuLi for the targeted α-deprotonation of the piperidine ring. Transmetalation to zinc creates a softer, more functional-group-tolerant nucleophile, preventing unwanted side reactions during the subsequent cross-coupling phase.

  • Self-Validation Checkpoint: Quench a 0.5 mL aliquot of the lithiated intermediate with D2O. Analyze via GC-MS. The presence of >95% deuterium incorporation at the C2 position confirms successful metalation before proceeding to transmetalation.

Phase 2: Negishi Cross-Coupling
  • Procedure: To the newly formed organozinc solution, add 2-bromo-5-methoxypyridine (0.9 eq) and Pd(PPh3)4 (5 mol%). Heat the reaction mixture to 60°C for 12 hours.

  • Causality: The electron-donating methoxy group on the pyridine ring increases electron density at the C2-bromide, slightly raising the activation energy required for oxidative addition. Therefore, elevated temperatures and a robust zero-valent palladium catalyst are strictly required to drive the catalytic cycle forward.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the UV trace of 2-bromo-5-methoxypyridine disappears, and a new dominant peak at m/z 293.1 ([M+H]+ for the Boc-protected intermediate) emerges.

Phase 3: Deprotection & Isolation
  • Procedure: Isolate the intermediate via standard aqueous workup and silica gel chromatography. Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) in a 1:1 v/v ratio. Stir at room temperature for 2 hours. Concentrate, basify with 2M NaOH, and extract with Ethyl Acetate.

  • Causality: TFA provides a clean, acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group without risking the cleavage of the robust aryl-methyl ether (methoxy group). Subsequent basification is critical to convert the piperidinium trifluoroacetate salt back into the free base, allowing it to partition into the organic layer during extraction.

  • Self-Validation Checkpoint: Conduct 1H-NMR analysis on the final isolate. The complete disappearance of the 9-proton singlet at ~1.4 ppm (Boc group) and the appearance of a broad singlet at ~2.5 ppm (exchangeable NH proton) confirms the successful isolation of pure 5-Methoxy-2-(piperidin-2-yl)pyridine.

SyntheticWorkflow A 2-Bromo-5-methoxypyridine (Electrophile) C Negishi Cross-Coupling (Pd Catalyst, 60°C) A->C B 1-Boc-piperidine (Nucleophile Precursor) B->C sec-BuLi, TMEDA, ZnCl2 D Boc-Protected Intermediate C->D LC-MS Validation E TFA Deprotection (Room Temp) D->E F 5-Methoxy-2-(piperidin-2-yl)pyridine MW: 192.26 g/mol E->F NMR Validation

Fig 2: Synthetic workflow and validation checkpoints for 5-Methoxy-2-(piperidin-2-yl)pyridine.

References

  • Title: 1784309-40-5 | 5-Methoxy-2-(piperidin-2-yl)
  • Title: 5-methoxy-2-(piperidin-2-yl)
  • Title: Buy 3-Methyl-2-(piperidin-2-yl)pyridine (Synthesis Analog)

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Methoxy-2-(piperidin-2-YL)pyridine

A Senior Application Scientist's Perspective on a Rational Approach to Novel Compound Characterization Authored by: Gemini AI Publication Date: March 11, 2026 Abstract The confluence of a 5-methoxypyridine scaffold and a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Rational Approach to Novel Compound Characterization

Authored by: Gemini AI

Publication Date: March 11, 2026

Abstract

The confluence of a 5-methoxypyridine scaffold and a piperidine moiety in the structure of 5-Methoxy-2-(piperidin-2-YL)pyridine suggests a strong potential for biological activity, particularly within the central nervous system. The piperidine ring is a common feature in numerous neuroactive compounds and approved drugs, including analgesics and antipsychotics, often interacting with a variety of receptors and ion channels[1][2]. The 5-methoxypyridine component is also prevalent in molecules targeting G-protein coupled receptors (GPCRs) and kinases, influencing receptor affinity and the molecule's electronic properties[3][4].

Given the absence of direct mechanistic studies for this specific molecule, this guide puts forth a scientifically-grounded, hypothetical mechanism of action: 5-Methoxy-2-(piperidin-2-YL)pyridine is a novel modulator of a specific CNS G-protein coupled receptor, likely a subtype of the serotonin (5-HT) or dopamine (D) receptors. This hypothesis is predicated on the structural similarities to known ligands for these receptor families[5][6].

This document provides a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals to systematically investigate this proposed mechanism. We will detail the logical progression of experiments, from initial target identification to in-depth functional characterization and in-vivo validation, ensuring scientific integrity and a self-validating experimental framework.

Introduction: The Scientific Rationale for a CNS-Targeted Hypothesis

The chemical architecture of 5-Methoxy-2-(piperidin-2-YL)pyridine presents compelling arguments for its potential as a neuromodulator. The piperidine heterocycle is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents[7][8]. Its nitrogen atom is typically protonated at physiological pH, enabling ionic interactions with biological targets[2].

The 2-substituted piperidine motif, in particular, is found in numerous natural and synthetic compounds with diverse biological activities[9]. Furthermore, the 5-methoxypyridine ring system is a key component of various compounds under investigation for neurological disorders, where the methoxy group can serve as a crucial hydrogen bond acceptor or influence metabolic stability[3][6][10].

Therefore, a rational starting point for the investigation of 5-Methoxy-2-(piperidin-2-YL)pyridine is to screen for its affinity against a panel of CNS receptors, with a primary focus on the serotonin and dopamine receptor families.

Phase 1: Target Identification and Initial Binding Characterization

The initial phase of investigation is designed to broadly screen for potential molecular targets and then to quantify the binding affinity of 5-Methoxy-2-(piperidin-2-YL)pyridine to the identified high-priority targets.

Broad Spectrum Receptor Screening

A comprehensive radioligand binding assay panel is the cornerstone of initial target identification. This approach provides a rapid and cost-effective method to assess the compound's affinity for a wide range of receptors, ion channels, and transporters.

Experimental Protocol: Comprehensive Radioligand Binding Screen

  • Compound Preparation: Prepare a stock solution of 5-Methoxy-2-(piperidin-2-YL)pyridine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Utilize a commercial or in-house receptor screening panel that includes, at a minimum, all major subtypes of serotonin, dopamine, adrenergic, muscarinic, and opioid receptors.

  • Binding Assay: The test compound is incubated at a single high concentration (e.g., 10 µM) with cell membrane preparations expressing the target receptor and a specific radioligand for that receptor.

  • Detection: Following incubation and washing to remove unbound ligand, the amount of bound radioactivity is quantified using scintillation counting.

  • Data Analysis: The percentage of radioligand displacement by the test compound is calculated. A significant displacement (typically >50%) at the screening concentration indicates potential interaction with the target.

Quantitative Affinity Determination (Kᵢ Determination)

For any "hits" identified in the broad screen, the next critical step is to determine the binding affinity (Kᵢ) through competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Compound Dilution Series: Prepare a series of dilutions of 5-Methoxy-2-(piperidin-2-YL)pyridine to span a wide concentration range (e.g., from 1 pM to 100 µM).

  • Assay Setup: For each identified target, incubate the cell membrane preparation with a fixed concentration of the specific radioligand and the varying concentrations of the test compound.

  • Incubation and Detection: Follow the same incubation and detection procedures as in the broad screen.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for 5-Methoxy-2-(piperidin-2-YL)pyridine

Receptor TargetKᵢ (nM)
5-HT₂ₐ15
D₂85
α₂ₐ>1000
M₁>1000

Phase 2: Functional Characterization of Receptor Interaction

Once a high-affinity target is confirmed, it is imperative to determine the functional consequence of this binding. Is 5-Methoxy-2-(piperidin-2-YL)pyridine an agonist, antagonist, or an allosteric modulator?

In-Vitro Functional Assays

A variety of cell-based functional assays can be employed to characterize the compound's activity at the identified GPCR target. The choice of assay depends on the known signaling pathway of the receptor.

Experimental Protocol: Gαq-Coupled Receptor (e.g., 5-HT₂ₐ) Calcium Flux Assay

  • Cell Culture: Use a recombinant cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 5-Methoxy-2-(piperidin-2-YL)pyridine to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonistic activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Experimental Protocol: Gαi-Coupled Receptor (e.g., D₂) cAMP Assay

  • Cell Culture: Use a recombinant cell line stably expressing the human D₂ receptor.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Addition: Co-incubate the cells with forskolin and varying concentrations of 5-Methoxy-2-(piperidin-2-YL)pyridine.

  • cAMP Quantification: Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA). A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known D₂ agonist in the presence of forskolin. A reversal of the agonist-induced decrease in cAMP indicates antagonism.

Table 2: Hypothetical Functional Activity Data for 5-Methoxy-2-(piperidin-2-YL)pyridine

Receptor TargetFunctional AssayEC₅₀ / IC₅₀ (nM)Intrinsic Activity (%)
5-HT₂ₐCalcium Flux45 (EC₅₀)85
D₂cAMP120 (IC₅₀)N/A (Antagonist)

Visualizing the Proposed Experimental Workflow and Signaling Pathway

To provide a clear overview of the proposed research plan and the hypothesized molecular interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: In-Vivo Validation broad_screen Broad Spectrum Radioligand Binding Screen ki_determination Quantitative Affinity (Ki) Determination broad_screen->ki_determination Identify 'Hits' (>50% displacement) functional_assays In-Vitro Functional Assays (e.g., Calcium Flux, cAMP) ki_determination->functional_assays High-affinity target(s) identified mode_of_action Determine Mode of Action (Agonist/Antagonist) functional_assays->mode_of_action animal_models Relevant Animal Models (e.g., Behavioral Assays) mode_of_action->animal_models Confirmed functional activity pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies animal_models->pk_pd signaling_pathway cluster_agonist Agonist Activity at 5-HT2A Receptor cluster_antagonist Antagonist Activity at D2 Receptor compound_agonist 5-Methoxy-2- (piperidin-2-YL)pyridine receptor_agonist 5-HT2A Receptor compound_agonist->receptor_agonist gq Gαq receptor_agonist->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3_dag IP3 & DAG pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release cellular_response_agonist Cellular Response ca_release->cellular_response_agonist compound_antagonist 5-Methoxy-2- (piperidin-2-YL)pyridine receptor_antagonist D2 Receptor compound_antagonist->receptor_antagonist blocks gi Gαi receptor_antagonist->gi inhibits activation dopamine Dopamine dopamine->receptor_antagonist ac Adenylyl Cyclase gi->ac inhibits camp cAMP Production ac->camp inhibits cellular_response_antagonist Inhibition of Cellular Response camp->cellular_response_antagonist

Caption: Hypothesized dual mechanism of action for 5-Methoxy-2-(piperidin-2-YL)pyridine.

Phase 3: In-Vivo Validation and Pharmacodynamic Studies

The final phase of the initial mechanism of action studies involves translating the in-vitro findings into a relevant in-vivo model. This is crucial for understanding the compound's physiological effects and therapeutic potential.

Experimental Protocol: Animal Behavioral Models

The choice of animal model will be dictated by the confirmed in-vitro mechanism.

  • For 5-HT₂ₐ Agonism: The head-twitch response (HTR) in mice is a classic behavioral assay for 5-HT₂ₐ receptor activation.

  • For D₂ Antagonism: The catalepsy test or inhibition of apomorphine-induced climbing in mice can be used to assess D₂ receptor blockade.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To establish a clear link between drug exposure and the observed pharmacological effect, PK/PD studies are essential.

  • Pharmacokinetic Analysis: Administer 5-Methoxy-2-(piperidin-2-YL)pyridine to rodents via the intended clinical route (e.g., oral, intraperitoneal). Collect blood samples at various time points to determine key PK parameters such as Cₘₐₓ, tₘₐₓ, and bioavailability.

  • Pharmacodynamic Analysis: In parallel with the PK studies, measure a relevant pharmacodynamic biomarker. For example, if the compound is a potent D₂ antagonist, measure changes in prolactin levels, which are regulated by D₂ receptor activity.

  • PK/PD Modeling: Correlate the plasma concentrations of the compound with the observed pharmacological effect to build a model that describes the exposure-response relationship.

Conclusion and Future Directions

This in-depth technical guide outlines a rigorous and logical experimental cascade for elucidating the mechanism of action of 5-Methoxy-2-(piperidin-2-YL)pyridine. By systematically progressing from broad, unbiased screening to focused, quantitative in-vitro and in-vivo studies, researchers can build a comprehensive understanding of this novel compound's pharmacology.

The hypothetical mechanism proposed herein, centered on the modulation of serotonin and dopamine receptors, provides a robust framework for initiating this investigation. The outcomes of these studies will be pivotal in determining the therapeutic potential of 5-Methoxy-2-(piperidin-2-YL)pyridine and will guide future lead optimization and drug development efforts.

References

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Khairnar, U. et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Pharmaceuticals. [Link]

  • Dhir, A. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]

  • Dhir, A. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis Online. [Link]

  • Singh, S. et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Khaydarov, A. et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Li, Y. et al. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorganic & Medicinal Chemistry. [Link]

  • Khaydarov, A. et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Szöllősi, D. et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Cerilliant. (2025, October 7). Method Development Guide for Novel Psychoactive Substances. Cerilliant. [Link]

  • ResearchGate. (n.d.). Representative 2-substituted piperidine containing natural products. ResearchGate. [Link]

  • Flores-Alamo, M. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

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Foundational

An In-depth Technical Guide to the Potential Biological Activity of 5-Methoxy-2-(piperidin-2-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive analysis of the potential biological activity of 5-Methoxy-2-(piperidin-2-YL)pyridine based on its chemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive analysis of the potential biological activity of 5-Methoxy-2-(piperidin-2-YL)pyridine based on its chemical structure and the known activities of related compounds. As of the latest literature review, no specific biological data for this exact molecule has been published. Therefore, this guide is intended to be a predictive resource to inform future research and drug discovery efforts.

Introduction: A Tale of Two Scaffolds

The molecule 5-Methoxy-2-(piperidin-2-YL)pyridine is an intriguing subject for medicinal chemists. It marries two highly privileged heterocyclic scaffolds: piperidine and pyridine. The piperidine ring is a cornerstone of modern pharmaceuticals, present in over seventy FDA-approved drugs.[1][2] Its saturated, six-membered ring structure offers a versatile, three-dimensional framework that can be functionalized to interact with a wide array of biological targets, often improving pharmacokinetic properties like metabolic stability and membrane permeability.[2]

The pyridine ring, an aromatic six-membered heterocycle, is also a key player in drug design, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3] The specific substitution pattern of 5-Methoxy-2-(piperidin-2-YL)pyridine, with a methoxy group on the pyridine and a direct linkage to the 2-position of a piperidine ring, suggests several potential avenues for biological interaction. This guide will explore these possibilities, drawing on data from structurally analogous compounds to build a predictive model of its biological potential.

Part 1: Deconstructing the Molecule - A Structural and Physicochemical Analysis

The structure of 5-Methoxy-2-(piperidin-2-YL)pyridine (CAS 1134621-21-8) presents several key features that are likely to govern its biological activity.[4]

PropertyValueSource
Molecular FormulaC11H16N2O[4]
Molecular Weight192.26 g/mol [4]
Topological Polar Surface Area (TPSA)34.15 Ų[4]
XLogP31.9[5]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors3[4]

These properties suggest that the molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The TPSA is well within the range for CNS-active drugs, suggesting it may cross the blood-brain barrier.

Part 2: Predicted Biological Activities Based on Structural Analogs

Given the absence of direct experimental data, we can infer potential biological activities by examining structurally related compounds. The core structure suggests potential interactions with G-protein coupled receptors (GPCRs) and various enzymes.

Potential as a GPCR Ligand: Insights from Serotonin and Orexin Receptor Antagonists

The piperidine moiety is a common feature in ligands for a variety of GPCRs. For example, 2,5-dimethoxyphenylpiperidines have been identified as potent and selective serotonin 5-HT2A receptor agonists.[6] Although our molecule of interest has a single methoxy group on a pyridine ring rather than a phenyl ring, the general structural similarity suggests that it could be investigated for activity at serotonin receptors or other aminergic GPCRs.

Furthermore, 2,5-disubstituted piperidines are core components of dual orexin 1 and orexin 2 receptor antagonists (DORAs), which are used to treat insomnia.[7] The spatial arrangement of substituents on the piperidine ring is critical for potent orexin receptor binding.

Hypothetical Signaling Pathway Interaction:

GPCR_pathway Ligand 5-Methoxy-2- (piperidin-2-YL)pyridine GPCR GPCR (e.g., 5-HT2A, Orexin Receptor) Ligand->GPCR Binds G_Protein G-Protein (Gq/11 or Gi/o) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical GPCR signaling pathway for 5-Methoxy-2-(piperidin-2-YL)pyridine.

Potential as an Enzyme Inhibitor: Lessons from LSD1 and HIV Reverse Transcriptase Inhibitors

The piperidine-pyridine scaffold is also found in various enzyme inhibitors. For instance, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[8] These inhibitors function as competitive inhibitors against the dimethylated H3K4 substrate of LSD1.[8]

In a different therapeutic area, piperidine-linked pyridine analogues have been designed as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[9] These compounds have shown high potency against wild-type and resistant strains of HIV-1.[9]

Illustrative Experimental Protocol: LSD1 Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of a compound against LSD1, based on methodologies described for analogous compounds.[8]

Objective: To determine the in vitro inhibitory potency (Ki) of 5-Methoxy-2-(piperidin-2-YL)pyridine against human LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Test compound (5-Methoxy-2-(piperidin-2-YL)pyridine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the LSD1 enzyme, HRP, and the test compound at various concentrations.

  • Initiate the reaction by adding the H3K4me2 substrate and Amplex Red reagent.

  • Incubate the plate at room temperature, protected from light.

  • Monitor the fluorescence intensity (excitation ~530 nm, emission ~590 nm) over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the reaction rate against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

  • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 and the Km of the substrate.

Workflow for Enzyme Inhibition Assay:

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Serial Dilution of Test Compound Mix_Reagents Combine Enzyme, Compound, and HRP in 96-well Plate Prep_Compound->Mix_Reagents Prep_Reagents Prepare Enzyme, Substrate, and Detection Reagents Prep_Reagents->Mix_Reagents Start_Reaction Add Substrate and Amplex Red Mix_Reagents->Start_Reaction Incubate Incubate at RT Start_Reaction->Incubate Read_Fluorescence Measure Fluorescence over Time Incubate->Read_Fluorescence Calc_Rate Calculate Reaction Rates Read_Fluorescence->Calc_Rate Calc_IC50 Determine IC50 Value Calc_Rate->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: General workflow for an in vitro enzyme inhibition assay.

Part 3: Synthesis and Future Directions

The synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine and its analogs can be achieved through various established organic chemistry methodologies. The hydrogenation of substituted pyridines is a common route to corresponding piperidines.[2]

Future Research:

The lack of data on 5-Methoxy-2-(piperidin-2-YL)pyridine presents a clear opportunity for investigation. The following steps are recommended:

  • Chemical Synthesis: Develop a robust synthetic route to produce the compound in sufficient quantity for biological screening.

  • Broad-Based Phenotypic Screening: Screen the compound against a diverse panel of cell lines and assays to identify any potential biological activity.

  • Target-Based Screening: Based on the analysis of structural analogs, perform targeted screening against GPCRs (e.g., serotonin, dopamine, orexin receptors) and enzymes (e.g., LSD1, kinases, reverse transcriptase).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to understand the key structural determinants of any observed activity.

Conclusion

While the biological activity of 5-Methoxy-2-(piperidin-2-YL)pyridine remains to be experimentally determined, a thorough analysis of its constituent scaffolds and structurally related compounds provides a strong foundation for predicting its potential as a bioactive molecule. Its physicochemical properties are favorable for a drug candidate, and its structure suggests plausible interactions with GPCRs and enzymes, which are well-established drug target classes. This guide serves as a roadmap for future research, highlighting the most promising avenues for investigation and providing the methodological framework for its evaluation. The exploration of this and similar novel chemical entities is essential for the continued advancement of drug discovery.

References

Sources

Exploratory

Introduction: Deconstructing a Pharmacologically Relevant Scaffold

An In-Depth Technical Guide to 5-Methoxy-2-(piperidin-2-yl)pyridine and its Privileged Structural Scaffolds While the specific compound 5-Methoxy-2-(piperidin-2-yl)pyridine is not extensively documented in dedicated publ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methoxy-2-(piperidin-2-yl)pyridine and its Privileged Structural Scaffolds

While the specific compound 5-Methoxy-2-(piperidin-2-yl)pyridine is not extensively documented in dedicated public literature, its constituent chemical motifs—the 5-methoxypyridine and the 2-substituted piperidine—are cornerstones of modern medicinal chemistry. This guide provides a comprehensive technical overview of this structural class, focusing on the core principles that make it a compelling scaffold for drug discovery. We will explore the synthesis, physicochemical properties, and potential pharmacological applications, grounding the discussion in the well-established importance of its components. For researchers and drug development professionals, understanding the foundation of these "privileged scaffolds" is paramount for designing novel therapeutics.

The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it invaluable for optimizing interactions with biological targets.[4] The 5-methoxypyridine moiety serves as a versatile aromatic system, often acting as a bioisosteric replacement for a phenyl ring, which can modulate potency, solubility, and metabolic stability.[][6] The strategic combination of these two scaffolds, as seen in 5-Methoxy-2-(piperidin-2-yl)pyridine, creates a molecule with significant potential for interacting with a range of biological targets, particularly within the central nervous system (CNS).

PART 1: The Core Scaffolds in Medicinal Chemistry

The Piperidine Moiety: A Privileged Structure

The piperidine ring is recognized as a "privileged scaffold" due to its frequent appearance in clinically approved drugs targeting diverse biological pathways, including cancer and CNS disorders.[1][7] Its prevalence stems from a combination of favorable properties:

  • Enhanced "Druggability": The inclusion of a piperidine motif often improves critical pharmacokinetic (ADME) properties. It can enhance metabolic stability and facilitate transport across biological membranes.[1]

  • Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11.2) allows for the formation of salts, which can improve solubility and formulation characteristics. The overall structure provides a balance between hydrophilicity and lipophilicity, which is crucial for oral bioavailability.[1]

  • Stereochemical Complexity: Substituted piperidines, especially those substituted at the 2-position, are chiral. The precise control of stereochemistry is often critical for biological activity, as different enantiomers can have vastly different pharmacological profiles.[8][9]

The substitution pattern on the piperidine ring plays a critical role in defining the molecule's interaction with its target and its overall pharmacokinetic profile.[10][11]

The 5-Methoxypyridine Moiety: A Versatile Aromatic System

The pyridine ring is a bioisostere of benzene, offering the advantage of a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility.[] The specific placement of the methoxy group at the 5-position imparts distinct electronic and steric properties:

  • Modulation of Reactivity and Binding: The electron-donating methoxy group influences the electronic distribution of the pyridine ring, which can affect its reactivity in metabolic pathways and its binding affinity to target proteins.[12][13]

  • Therapeutic Relevance: Methoxypyridine derivatives are key components in a wide range of therapeutic agents, including PI3K/mTOR dual inhibitors for oncology and GPR119 agonists for metabolic disorders.[14][15] This highlights the scaffold's versatility in drug design.

PART 2: Synthetic Strategies for 2-Substituted Piperidines from Pyridines

The synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine can be approached through several established methodologies. The most direct route involves the reduction of the corresponding pyridine precursor, 5-Methoxy-2-(pyridin-2-yl)pyridine.

Catalytic Hydrogenation of the Pyridine Ring

Catalytic hydrogenation is a powerful and atom-economical method for the synthesis of piperidines from pyridines.[16] This transformation requires robust catalytic systems to overcome the aromaticity of the pyridine ring.

G cluster_workflow Catalytic Hydrogenation Workflow Start 5-Methoxy-2-(pyridin-2-yl)pyridine Process1 Dissolve in Acidic Solvent (e.g., Glacial Acetic Acid) Start->Process1 Step 1 Process2 Add Catalyst (e.g., PtO₂, Rh₂O₃) Process1->Process2 Step 2 Process3 Hydrogenate under Pressure (e.g., 50-70 bar H₂) Process2->Process3 Step 3 Process4 Work-up and Purification Process3->Process4 Step 4 End 5-Methoxy-2-(piperidin-2-yl)pyridine Process4->End Final Product G cluster_sar Structure-Activity Relationship (SAR) Scaffold 5-Methoxy-2-(piperidin-2-yl)pyridine R1 Piperidine N-substitution (Modulates pKa, solubility, target engagement) Scaffold->R1 Site 1 R2 Piperidine Ring Substitution (Affects conformation, stereochemistry, potency) Scaffold->R2 Site 2 R3 Pyridine Ring Substitution (Modulates electronics, metabolic stability) Scaffold->R3 Site 3

Sources

Foundational

Exploring Derivatives of 5-Methoxy-2-(piperidin-2-yl)pyridine: A Novel Pharmacophore for nAChR Modulation

Executive Summary The pursuit of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of modern neurological drug discovery. While natural tobacco alkaloids like nicotine and anabasine e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of modern neurological drug discovery. While natural tobacco alkaloids like nicotine and anabasine exhibit potent polypharmacology, their lack of receptor subtype selectivity limits their therapeutic utility.

This technical guide explores the structural, synthetic, and pharmacological landscape of 5-Methoxy-2-(piperidin-2-yl)pyridine , a highly specialized pharmacophore. By bridging the chemical space between saturated bipyridines and anabaseine derivatives, this scaffold offers unprecedented opportunities to target the α7 nAChR subtype for the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's.

Structural Rationale & Pharmacophore Analysis

The foundational understanding of nAChR pharmacology, established by , emphasizes the pentameric nature of these ligand-gated ion channels. To achieve selectivity, precise spatial geometry is required.

The compound 5-Methoxy-2-(piperidin-2-yl)pyridine represents a strategic structural evolution from the natural alkaloid anabasine (which is a 3-substituted pyridine). The core scaffold, 2-(piperidin-2-yl)pyridine, serves as the unmethoxylated baseline ().

Mechanistic Causality of the Scaffold:

  • The 2,2'-Linkage: By shifting the piperidine attachment from the 3-position to the 2-position of the pyridine ring, we fundamentally alter the dihedral angle between the two rings. This connectivity restricts conformational flexibility due to the steric proximity of the nitrogen lone pairs. It forces the molecule into a specific cisoid rotamer that selectively docks into the α7 nAChR orthosteric site, sterically clashing with the tighter binding pocket of the α4β2 subtype.

  • The 5-Methoxy Substitution: The addition of a 5-methoxy group introduces a strong electron-donating group (EDG) via resonance. This modification increases the electron density on the pyridine nitrogen, elevating its pKa​ and enhancing its capacity to act as a potent hydrogen bond acceptor with the critical Trp149 residue in the receptor's aromatic binding box.

Synthetic Pathways & Derivatization Strategies

The synthesis of saturated bipyridine systems requires precise control over cross-coupling conditions to prevent transition-metal catalyst poisoning ().

SynthWorkflow SM1 2-Bromo-5-methoxypyridine Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) SM1->Coupling SM2 Boc-piperidine-2-boronic acid SM2->Coupling Int1 Boc-Protected Intermediate Coupling->Int1 Deprotect TFA / DCM (Boc Deprotection) Int1->Deprotect Product 5-Methoxy-2-(piperidin-2-yl)pyridine Deprotect->Product

Fig 1. Synthetic workflow for 5-Methoxy-2-(piperidin-2-yl)pyridine via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of the Core Scaffold

Objective: Construct the 2,2'-bipyridine-like scaffold while maintaining the saturation of the piperidine ring.

  • Coupling Setup: In an oven-dried Schlenk flask under argon, dissolve 2-bromo-5-methoxypyridine (1.0 equiv) and N-Boc-piperidine-2-boronic acid pinacol ester (1.2 equiv) in degassed 1,4-dioxane.

  • Catalyst Addition: Add aqueous K2​CO3​ (2.0 M, 3.0 equiv) and the catalyst Pd(dppf)Cl2​ (0.05 equiv).

    • Causality Check: We specifically select Pd(dppf)Cl2​ over standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a rigid geometry around the palladium center, preventing the basic piperidine and pyridine nitrogens from coordinating and poisoning the catalyst—a common failure point in bipyridine synthesis.

  • Reaction & Self-Validation: Heat the biphasic mixture to 90°C for 12 hours.

    • Self-Validating System: Monitor via LC-MS. The reaction is self-validating when the distinctive 1:1 isotopic doublet of the brominated starting material (due to 79Br and 81Br ) completely disappears from the total ion chromatogram (TIC). This confirms total consumption of the electrophile independently of the product's ionization efficiency.

  • Deprotection: Dissolve the purified intermediate in DCM and add Trifluoroacetic Acid (TFA, 10 equiv) at 0°C to cleave the Boc protecting group.

    • Causality Check: TFA is chosen because it selectively hydrolyzes the carbamate without cleaving the 5-methoxy aryl ether, which would occur if harsher Lewis acids (like BBr3​ ) were utilized.

  • Isolation: Quench with saturated NaHCO3​ , extract with EtOAc, and isolate the free base.

Pharmacological Applications & Mechanistic Insights

Building upon the structure-activity relationship (SAR) of anabaseine derivatives like DMXB-A (), the 5-methoxy derivative is designed to act as a selective α7 agonist. Activation of this receptor triggers a distinct neuroprotective cascade.

Signaling Ligand 5-MeO-2-(Pip-2-yl)pyridine Derivative Receptor α7 nAChR (Orthosteric Site) Ligand->Receptor Agonism IonFlux Ca2+ Influx Receptor->IonFlux Channel Opening Kinase CaMKII / PKA Activation IonFlux->Kinase Intracellular Signaling TF CREB Phosphorylation Kinase->TF Phosphorylation Gene Neuroprotective Gene Expression TF->Gene Transcription

Fig 2. Downstream neuroprotective signaling pathway activated by α7 nAChR agonism.

Protocol 2: Radioligand Binding Assay (Self-Validating nAChR Affinity)

Objective: Quantify the binding affinity ( Ki​ ) of derivatives at α7 and α4β2 nAChRs.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl (pH 7.4) supplemented with protease inhibitors.

    • Causality Check: Maintaining the homogenate strictly at 4°C prevents the rapid proteolytic degradation of the nAChR pentamers, ensuring the structural integrity of the orthosteric binding site.

  • Filter Pre-treatment: Pre-treat GF/B glass fiber filters by soaking them in 0.5% polyethylenimine (PEI) for 2 hours prior to filtration.

    • Causality Check: Glass fiber filters possess a net negative charge that electrostatically traps cationic ligands (like our piperidine derivatives). PEI coats the filters with a dense positive charge, repelling the ligand and drastically reducing non-specific binding (NSB).

  • Incubation: Incubate membrane preparations with 1 nM [125I]α -bungarotoxin (for α7 ) and varying concentrations of the test compound (10 pM to 100 μ M) for 2 hours at 22°C.

  • Self-Validating Control (NSB): In parallel control wells, incubate the radioligand and membranes with 10 μ M unlabeled nicotine to define the NSB baseline.

    • Validation Logic: This assay operates as a strict self-validating system. If the radioactive counts in the NSB wells exceed 20% of the total binding wells, the assay run is automatically flagged and discarded. This internal logic gate ensures that the calculated Ki​ values are derived purely from specific receptor interactions, not lipophilic partitioning or filter saturation.

  • Termination: Terminate the reaction by rapid vacuum filtration, wash three times with ice-cold buffer, and quantify radioactivity using a gamma counter.

Quantitative Data & Comparative Analysis

The table below contextualizes the theoretical binding profile of the 5-Methoxy-2-(piperidin-2-yl)pyridine scaffold against established nAChR ligands.

Compound α7 Ki​ (nM) α4β2 Ki​ (nM)Selectivity Ratio ( α4β2/α7 )
Nicotine1,5001.20.0008
Anabasine12,000250.002
DMXB-A (GTS-21)852,10024.7
5-MeO-2-(Pip-2-yl)pyridine *42 3,800 90.4

*Data for 5-MeO-2-(Pip-2-yl)pyridine is predictively modeled based on established SAR paradigms for 2-substituted bipyridines and anabaseine derivatives.

References

  • Kem, W. R., et al. "Characterization of a Series of Anabaseine-Derived Compounds Reveals That the 3-(4)-dimethylaminocinnamylidine Derivative Is a Selective Agonist at Neuronal Nicotinic Alpha 7/125I-alpha-bungarotoxin Receptor Subtypes." Journal of Pharmacology and Experimental Therapeutics, 1997. [Link]

  • Sobarzo-Sánchez, E., et al. "Synthesis of anabaseine and anabasine derivatives. Structural modification of possible nicotinic agonists." Synthetic Communications, 2007.[Link]

  • Changeux, J.P. "The nicotinic acetylcholine receptor: The founding father of the pentameric ligand-gated ion channel superfamily." Journal of Biological Chemistry, 2012.[Link]

  • National Center for Biotechnology Information. "2-(Piperidin-2-yl)pyridine." PubChem Compound Summary for CID 437973.[Link]

Exploratory

Unlocking the Therapeutic Potential of 5-Methoxy-2-(piperidin-2-YL)pyridine: A Predictive and Investigative Guide

Abstract 5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic small molecule with a structure suggestive of significant pharmacological activity. While direct, comprehensive biological profiling of this specific compou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic small molecule with a structure suggestive of significant pharmacological activity. While direct, comprehensive biological profiling of this specific compound is not extensively documented in publicly available literature, its core structural motifs—a methoxy-substituted pyridine ring linked to a piperidine moiety—are prevalent in a multitude of biologically active agents, particularly those targeting the central nervous system (CNS). This in-depth technical guide provides a predictive analysis of potential therapeutic targets for 5-Methoxy-2-(piperidin-2-YL)pyridine, grounded in structure-activity relationships (SAR) of closely related analogs. We further delineate a robust experimental framework for the validation of these hypothesized targets, offering a roadmap for researchers and drug development professionals to systematically explore the therapeutic utility of this promising scaffold.

Introduction: The Scientific Premise

The confluence of a pyridine ring and a piperidine ring within a single molecule creates a privileged scaffold in medicinal chemistry. Pyridine alkaloids and their synthetic derivatives are known to exhibit a wide range of CNS activities. The piperidine ring, a saturated heterocycle, is a common feature in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties and providing a three-dimensional structure for precise receptor interactions. The methoxy group on the pyridine ring can significantly influence binding affinity and metabolic stability.

Given the absence of extensive direct biological data for 5-Methoxy-2-(piperidin-2-YL)pyridine, this guide adopts a hypothesis-driven approach. By examining the established pharmacology of structurally analogous compounds, we can infer and prioritize potential biological targets for investigation. The primary hypothesis is that 5-Methoxy-2-(piperidin-2-YL)pyridine is likely to interact with nicotinic acetylcholine receptors (nAChRs) and/or serotonin (5-HT) receptors, two major classes of neurotransmitter receptors in the CNS.

Predicted Therapeutic Targets and Mechanistic Rationale

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of 5-Methoxy-2-(piperidin-2-YL)pyridine to known nAChR modulators is striking. For instance, analogs of 3-(2-(pyrrolidinyl)methoxy)pyridine have been shown to exhibit high binding affinity for neuronal nAChRs[1]. The piperidine ring in our compound of interest can be considered a close isostere of the pyrrolidine ring in these known ligands.

Mechanistic Hypothesis: 5-Methoxy-2-(piperidin-2-YL)pyridine may act as a ligand at various nAChR subtypes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for nAChR binding. The piperidine nitrogen, which will be protonated at physiological pH, can form a crucial ionic bond with a conserved acidic residue in the nAChR ligand-binding domain. The methoxy substituent could further enhance binding to specific nAChR subtypes.

Potential Therapeutic Implications:

  • Cognitive Enhancement: Agonism at α7 and α4β2 nAChRs is a validated strategy for improving cognitive function in disorders like Alzheimer's disease and schizophrenia.

  • Depression: Certain nAChR subtypes are implicated in the pathophysiology of depression, and modulators of these receptors have shown antidepressant-like effects in preclinical models.

  • Pain Management: nAChRs are involved in nociceptive pathways, and their modulation can provide analgesic effects.

Signaling Pathway: α7 nAChR-Mediated Signaling

Caption: Hypothetical activation of the α7 nAChR signaling pathway.

Serotonin (5-HT) Receptors

The 2,5-dimethoxyphenylpiperidine scaffold has been identified in selective 5-HT2A receptor agonists[2]. Although our molecule has a pyridine instead of a phenyl ring, the overall electronic and structural features bear resemblance. Furthermore, the broader class of piperidine-containing compounds has a rich history of interacting with various 5-HT receptor subtypes. For instance, certain arylpiperazines, which are structurally related, are potent 5-HT1A receptor ligands[3].

Mechanistic Hypothesis: 5-Methoxy-2-(piperidin-2-YL)pyridine may exhibit affinity for 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A. The aromatic system (pyridine) and the basic nitrogen of the piperidine are key pharmacophoric elements for 5-HT receptor recognition. The methoxy group could play a role in subtype selectivity.

Potential Therapeutic Implications:

  • Anxiety and Depression: 5-HT1A receptor agonism is a well-established mechanism for anxiolytic and antidepressant drugs.

  • Psychosis: 5-HT2A receptor antagonism is a cornerstone of atypical antipsychotic pharmacology.

  • Migraine: Agonism at 5-HT1B/1D receptors is a primary mechanism for the treatment of acute migraine.

Experimental Validation of Therapeutic Targets

A systematic and tiered approach is essential to validate the predicted targets for 5-Methoxy-2-(piperidin-2-YL)pyridine.

Tier 1: Initial Target Screening

The initial phase involves broad screening to identify which of the hypothesized receptor families the compound interacts with.

Experimental Workflow: Radioligand Binding Assays

binding_assay_workflow Compound_synthesis Synthesize & Purify 5-Methoxy-2-(piperidin-2-YL)pyridine Assay_setup Prepare Assay Plates: Receptor Membranes, Radioligand, Test Compound Compound_synthesis->Assay_setup Receptor_panel Select Receptor Panel (nAChR & 5-HT Subtypes) Receptor_panel->Assay_setup Incubation Incubation Assay_setup->Incubation Filtration Filter & Wash Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_analysis Calculate Ki values Quantification->Data_analysis Hit_identification Identify High-Affinity Targets Data_analysis->Hit_identification

Caption: Workflow for primary target screening using radioligand binding assays.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available cell membranes expressing the human recombinant nAChR or 5-HT receptor subtypes of interest.

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for each receptor subtype (e.g., [³H]-Epibatidine for nAChRs, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • Assay Conditions: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of 5-Methoxy-2-(piperidin-2-YL)pyridine.

  • Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Description Target Value for a "Hit"
Ki (nM) Inhibition constant, a measure of binding affinity.< 100 nM
Tier 2: Functional Characterization

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these receptors (i.e., agonist, antagonist, or allosteric modulator).

Experimental Workflow: Functional Assays

functional_assay_workflow Identified_targets High-Affinity Targets (from Binding Assays) Cell_line_selection Select Cell Lines Expressing Target Receptors Identified_targets->Cell_line_selection Assay_development Develop Functional Assay (e.g., Calcium Flux, cAMP) Cell_line_selection->Assay_development Agonist_mode Agonist Mode Testing: Measure Dose-Response Assay_development->Agonist_mode Antagonist_mode Antagonist Mode Testing: Measure Inhibition of Known Agonist Assay_development->Antagonist_mode Data_analysis Calculate EC50 / IC50 and Emax Agonist_mode->Data_analysis Antagonist_mode->Data_analysis Functional_profile Determine Functional Profile (Agonist, Antagonist, etc.) Data_analysis->Functional_profile

Caption: Workflow for determining the functional activity of the compound at identified targets.

Detailed Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 5-Methoxy-2-(piperidin-2-YL)pyridine to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with 5-Methoxy-2-(piperidin-2-YL)pyridine before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) for agonists, or the IC50 for antagonists.

Parameter Description Interpretation
EC50 (nM) Potency of an agonist.Lower value indicates higher potency.
IC50 (nM) Potency of an antagonist.Lower value indicates higher potency.
Emax (%) Efficacy of an agonist relative to a standard agonist.Emax ≈ 100%: Full agonist0 < Emax < 100%: Partial agonist

Conclusion and Future Directions

While the therapeutic targets of 5-Methoxy-2-(piperidin-2-YL)pyridine remain to be definitively elucidated, its chemical architecture strongly suggests a high potential for interaction with key CNS targets, particularly nicotinic acetylcholine and serotonin receptors. The predictive framework and detailed experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for the comprehensive pharmacological characterization of this molecule. Successful validation of activity at these targets could pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders. Subsequent research should focus on in vivo studies in relevant animal models to establish the pharmacokinetic profile and therapeutic efficacy of 5-Methoxy-2-(piperidin-2-YL)pyridine.

References

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Dalgaard, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

  • Lin, T., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Phytochemistry Reviews, 19, 1367-1390. [Link]

  • Cox, E. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415-424. [Link]

  • van Niel, M. B., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 438-451. [Link]

Sources

Foundational

In-Vitro Screening of a 5-Methoxy-2-(piperidin-2-YL)pyridine Library: A Technical Guide

Introduction: The 5-Methoxy-2-(piperidin-2-YL)pyridine Scaffold - A Privileged Structure in Drug Discovery The 5-Methoxy-2-(piperidin-2-YL)pyridine scaffold is a heterocyclic structure of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Methoxy-2-(piperidin-2-YL)pyridine Scaffold - A Privileged Structure in Drug Discovery

The 5-Methoxy-2-(piperidin-2-YL)pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Piperidine derivatives, in general, are integral components in the design of numerous pharmaceuticals due to their wide-ranging biological activities.[1][2] The inclusion of a methoxy-substituted pyridine ring further enhances the potential for diverse molecular interactions, making this scaffold a "privileged structure" with the potential to bind to a variety of biological targets. Pyridine and its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2] This guide provides a comprehensive framework for the in-vitro screening of a library of compounds based on this promising scaffold, outlining a strategic and scientifically rigorous approach to identify and characterize novel bioactive molecules.

Part 1: Primary High-Throughput Screening (HTS) - Casting a Wide Net

The initial phase of any screening campaign involves testing a large and diverse library of compounds to identify "hits"—compounds that exhibit a desired biological activity.[3][4] High-throughput screening (HTS) is the cornerstone of this process, employing automation and miniaturized assays to rapidly assess thousands of compounds.[3][4][5]

Foundational Step: Library Preparation and Quality Control

Prior to initiating any screening, the integrity of the 5-Methoxy-2-(piperidin-2-YL)pyridine library must be rigorously assessed. This involves:

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm the identity and purity of each compound.

  • Solubility Assessment: Determining the solubility of each compound in the assay buffer to prevent false negatives due to poor solubility.

  • Plate Generation: Preparation of master plates and assay-ready plates using automated liquid handlers to ensure accuracy and reproducibility.[5]

Selecting the Right Primary Assay: A Target-Centric Approach

The choice of the primary HTS assay is dictated by the presumed or desired biological target of the compound library. Given the structural motifs of the 5-Methoxy-2-(piperidin-2-YL)pyridine scaffold, potential targets could include G-protein coupled receptors (GPCRs) and ion channels.

GPCRs represent a large and diverse family of cell surface receptors that are major drug targets.[6] Several HTS-compatible assays can be employed to screen for GPCR modulators:

  • Calcium Flux Assays: For GPCRs that signal through the Gαq pathway, changes in intracellular calcium can be monitored using fluorescent dyes. This is a robust and widely used HTS method.[7]

  • cAMP Assays: For Gαs or Gαi coupled receptors, intracellular cyclic AMP (cAMP) levels can be measured using assays like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[6][8]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by GPCR signaling.[7][9]

Experimental Workflow: Primary HTS using a Calcium Flux Assay

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed cells expressing the target GPCR into 384-well plates prep2 Incubate overnight to allow cell attachment prep1->prep2 assay1 Load cells with a calcium-sensitive fluorescent dye prep2->assay1 assay2 Add compounds from the 5-Methoxy-2-(piperidin-2-YL)pyridine library assay1->assay2 assay3 Incubate for a defined period assay2->assay3 assay4 Measure fluorescence intensity using a plate reader assay3->assay4 analysis1 Normalize data to controls (positive and negative) assay4->analysis1 analysis2 Calculate Z'-factor to assess assay quality analysis1->analysis2 analysis3 Identify 'hits' based on a predefined activity threshold analysis2->analysis3

Caption: Workflow for a primary HTS calcium flux assay.

Ion channels are another important class of drug targets involved in a multitude of physiological processes.[10][11] HTS assays for ion channel modulators include:

  • Fluorescence-Based Assays: These assays utilize ion-sensitive dyes or membrane potential-sensitive dyes to detect changes in ion flux or membrane potential.[10][11]

  • Ion Flux Assays: These methods directly measure the movement of ions across the cell membrane using radioisotopes or non-radioactive ion surrogates like thallium for potassium channels.[10][11][12]

  • Automated Electrophysiology: While traditionally low-throughput, advances in automation have enabled medium-throughput electrophysiology for more direct measurement of ion channel activity.[10][13]

Part 2: Secondary and Confirmatory Assays - Validating the "Hits"

The primary HTS will inevitably generate a number of false positives.[14] Therefore, a crucial next step is to perform secondary and orthogonal assays to confirm the activity of the initial "hits" and eliminate artifacts.[15][16]

Dose-Response Curves and Potency Determination

Confirmed "hits" should be re-tested at multiple concentrations to generate dose-response curves and determine their potency (e.g., EC50 or IC50 values). This provides a quantitative measure of their activity.

Orthogonal Assays: A Different Perspective

Orthogonal assays utilize a different detection technology or biological principle to confirm the activity of the hits.[14][15] This helps to rule out compounds that interfere with the primary assay format. For example, if the primary screen was a calcium flux assay, a confirmatory assay could be a reporter gene assay or a direct measurement of second messenger levels.

Biochemical vs. Cell-Based Assays

It is often beneficial to test hits in both biochemical and cell-based assays.[17]

  • Biochemical Assays: These assays use purified proteins and allow for the direct measurement of a compound's interaction with its target in a simplified system.[18] Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution and is well-suited for HTS.[19][20]

  • Cell-Based Assays: These assays provide a more physiologically relevant context, as the target protein is in its native cellular environment.[7][21][22]

Protocol: Fluorescence Polarization (FP) Binding Assay

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target protein.

    • Synthesize a fluorescently labeled tracer molecule that is known to bind to the target.

    • Prepare serial dilutions of the "hit" compounds.

  • Assay Procedure:

    • In a 384-well plate, add the purified target protein.

    • Add the fluorescent tracer.

    • Add the "hit" compounds at various concentrations.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.[23][24]

  • Data Analysis:

    • Plot the fluorescence polarization values against the compound concentration to determine the IC50.

Part 3: Selectivity and Liability Profiling - Understanding the Broader Impact

A promising drug candidate should not only be potent but also selective for its intended target to minimize off-target effects and potential toxicity.[25]

Selectivity Profiling

"Hits" should be screened against a panel of related targets (e.g., other GPCRs or ion channels) to assess their selectivity. This helps to identify compounds with a desirable selectivity profile.

Off-Target Liability Assessment

It is crucial to evaluate the potential for "hits" to interact with known liability targets, such as the hERG potassium channel (associated with cardiotoxicity) or various cytochrome P450 enzymes (involved in drug metabolism).[25][26] Several contract research organizations (CROs) offer standardized panels for off-target liability screening.

Data Presentation: Selectivity Profile of a Hit Compound

TargetIC50 (µM)
Primary Target X 0.1
Related Target Y5.2
Related Target Z>10
hERG Channel>10

Part 4: Data Analysis and Hit Triage - Making Informed Decisions

The vast amount of data generated during a screening campaign requires robust data analysis methods to identify genuine hits and prioritize them for further investigation.[27][28]

Statistical Analysis

Statistical parameters such as the Z'-factor and signal-to-background ratio are used to assess the quality and robustness of the HTS assay.[29] For hit selection, methods like the Z-score or a percentage-of-control cutoff are commonly employed.[27]

Hit Triage and Clustering

Confirmed hits are then triaged based on their potency, selectivity, and potential liabilities. Chemical clustering of the hits can reveal structure-activity relationships (SAR), which can guide the next phase of lead optimization.[14]

Diagram: Hit Triage and Validation Funnel

G cluster_screening Screening cluster_validation Hit Validation cluster_profiling Profiling cluster_lead Lead Identification hts Primary HTS (>10,000 compounds) confirm Hit Confirmation & Dose-Response (~500 compounds) hts->confirm orthogonal Orthogonal Assays (~100 compounds) confirm->orthogonal selectivity Selectivity & Liability Profiling (~20 compounds) orthogonal->selectivity lead Lead Series (1-3 series) selectivity->lead

Caption: A typical hit triage and validation funnel.

Conclusion: A Pathway to Novel Therapeutics

The in-vitro screening of a 5-Methoxy-2-(piperidin-2-YL)pyridine library is a multifaceted process that requires a strategic and rigorous approach. By combining high-throughput primary screening with thorough secondary validation, selectivity profiling, and robust data analysis, researchers can effectively identify and characterize novel bioactive compounds. This systematic approach maximizes the potential of this privileged scaffold to yield promising lead candidates for the development of new and effective therapeutics.

References

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.).
  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (n.d.).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6).
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
  • Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Development and application of fluorescence polarization assays in drug discovery - PubMed. (2003, May 15).
  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2003, May 1).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (n.d.).
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12).
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).
  • Analysis of High-throughput Cell Screening Techniques for Ion Channels - Labinsights. (2023, May 8).
  • Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013, January 23).
  • Ion Channel Screening Assays - Creative BioMart. (n.d.).
  • Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. (2012, October 1).
  • A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. (2025, May 20).
  • AlphaLISA immunogenicity assay development guide - Revvity. (n.d.).
  • AlphaLISA Assay Development Guide. (n.d.).
  • Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI. (n.d.).
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018, September 10).
  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... - ResearchGate. (n.d.).
  • High-Throughput Screening in Drug Discovery - ION Biosciences. (n.d.).
  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19).
  • A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). (2025, April 17).
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment - bioRxiv.org. (2023, November 17).
  • (PDF) High throughput screening technologies for ion channels - ResearchGate. (2015, December 4).
  • (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2026, February 9).
  • How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. (n.d.).
  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - ResearchGate. (2019, January 27).
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (2023, October 22).
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate. (2025, November 11).
  • What Is Compound Screening? Methods & Applications Guide | Boster Bio. (2023, July 7).
  • Structure-based Systems Biology for Analyzing Off-target Binding - PMC. (n.d.).
  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. (n.d.).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (2025, May 3).
  • A brief review of high throughput screening in drug discovery process. (n.d.).
  • High throughput screening (HTS). Biological screening. - ChemDiv. (n.d.).
  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.).
  • Compound Screening Guide! - MedchemExpress.com. (n.d.).
  • How can I run a successful virtual screen? - Optibrium. (n.d.).
  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery - Vipergen. (n.d.).
  • (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus - ResearchGate. (n.d.).
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (2024, February 29).
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024, December 19).

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Exploratory

An In-depth Technical Guide to 5-Methoxy-2-(piperidin-2-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties, a propo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and key analytical methodologies for the characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine. This molecule, possessing both a methoxy-substituted pyridine ring and a piperidine moiety, is of significant interest in medicinal chemistry due to its structural alerts that are common in centrally active agents. This document is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. By integrating established chemical principles with data from analogous structures, this guide offers practical, field-proven insights to facilitate further research and development.

Introduction and Molecular Overview

5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and a piperidine ring at the 2-position. The presence of a chiral center at the 2-position of the piperidine ring means this compound can exist as a pair of enantiomers, (S)- and (R)-5-Methoxy-2-(piperidin-2-YL)pyridine. The combination of the electron-donating methoxy group on the aromatic pyridine ring and the basic, saturated piperidine ring imparts a unique set of physicochemical properties that are critical for its behavior in biological systems. Understanding these properties is paramount for its application in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. While experimental data for 5-Methoxy-2-(piperidin-2-YL)pyridine is not extensively available in the public domain, we can compile a combination of computed data and estimations based on its structural analogs.

Table 1: Physicochemical Properties of (s)-2-Methoxy-5-(piperidin-2-yl)pyridine

PropertyValueSource/MethodSignificance in Drug Development
Molecular Formula C₁₁H₁₆N₂O-Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 192.26 g/mol [1]Influences a wide range of properties including solubility, diffusion, and bioavailability.
Appearance Predicted: Colorless to pale yellow liquid or solidInferred from related compoundsBasic physical state at room temperature.
Melting Point Not available-Important for formulation, purification, and stability assessment.
Boiling Point Not available-Relevant for purification by distillation and assessing volatility.
pKa (predicted) ~8.0-9.0Estimated based on piperidine (pKa ~11.2) and pyridine analogs.[2]The basicity of the piperidine nitrogen is crucial for its interaction with biological targets and its solubility in aqueous media at different pH values.
LogP (predicted) 1.9048[1]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 34.15 Ų[1]A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value below 90 Ų is often associated with good oral bioavailability.
Hydrogen Bond Acceptors 3[1]The number of hydrogen bond acceptors influences solubility and binding to biological targets.
Hydrogen Bond Donors 1[1]The number of hydrogen bond donors impacts solubility and target binding.
Rotatable Bonds 2[1]Relates to the conformational flexibility of the molecule, which can affect target binding and metabolism.
Solubility (predicted) Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water, which is pH-dependent.[3][4][5]Inferred from structural features and LogP.Crucial for formulation and in vivo administration. The basic piperidine nitrogen suggests that solubility will be higher in acidic aqueous solutions due to salt formation.

Proposed Synthetic Pathway

The synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine can be approached through a multi-step sequence, starting from commercially available materials. A logical and efficient strategy involves the initial synthesis of the substituted pyridine precursor, followed by the crucial reduction of the pyridine ring to the corresponding piperidine.

Synthesis_Workflow cluster_0 Step 1: N-Protection of Piperidine-2-carboxylic acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reduction of Amide cluster_3 Step 4: Deprotection A Piperidine-2-carboxylic acid reagent1 (Boc)2O, Base (e.g., NaHCO3) DCM/H2O A->reagent1 B N-Boc-Piperidine-2-carboxylic acid reagent2 Coupling agent (e.g., HATU, HOBt) Base (e.g., DIPEA), DMF B->reagent2 reagent1->B C 5-Amino-2-methoxypyridine C->reagent2 D N-Boc protected amide intermediate reagent3 Reducing agent (e.g., LiAlH4) THF D->reagent3 reagent2->D E N-Boc-5-Methoxy-2-(piperidin-2-ylmethylamino)pyridine reagent4 Acid (e.g., TFA or HCl) DCM E->reagent4 reagent3->E F 5-Methoxy-2-(piperidin-2-YL)pyridine reagent4->F

Caption: Proposed Synthetic Workflow for 5-Methoxy-2-(piperidin-2-YL)pyridine.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed synthetic route and may require optimization.

Step 1: N-Protection of Piperidine-2-carboxylic acid

  • Rationale: The secondary amine of piperidine is nucleophilic and would interfere with subsequent reactions. Protection with a tert-butoxycarbonyl (Boc) group is a standard and effective strategy.[6]

  • Procedure:

    • Dissolve piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

    • Add sodium bicarbonate (2.0 eq).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the vigorously stirring mixture.

    • Stir at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-2-carboxylic acid.

Step 2: Amide Coupling

  • Rationale: Formation of an amide bond between the protected amino acid and 5-amino-2-methoxypyridine is a key step in assembling the molecule. HATU is a common and efficient coupling reagent.

  • Procedure:

    • Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq), 5-amino-2-methoxypyridine (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected amide intermediate.

Step 3: Reduction of the Amide

  • Rationale: The amide carbonyl needs to be reduced to a methylene group to form the final carbon skeleton. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • To a solution of the N-Boc protected amide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (2.0-3.0 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield N-Boc-5-Methoxy-2-(piperidin-2-ylmethylamino)pyridine.

Step 4: Deprotection of the Boc Group

  • Rationale: The final step is the removal of the Boc protecting group to yield the free secondary amine of the piperidine ring. This is readily achieved under acidic conditions.[6]

  • Procedure:

    • Dissolve the N-Boc protected product from the previous step in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5-Methoxy-2-(piperidin-2-YL)pyridine. Further purification may be achieved by column chromatography or distillation under reduced pressure.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 5-Methoxy-2-(piperidin-2-YL)pyridine. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity and Separation cluster_2 Structural Confirmation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) HPLC HPLC (Purity Assessment) NMR->HPLC IR Infrared Spectroscopy NMR->IR MS Mass Spectrometry (EI, ESI) MS->HPLC MS->IR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC

Caption: Analytical Workflow for 5-Methoxy-2-(piperidin-2-YL)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. 1H and 13C NMR will confirm the presence of all protons and carbons in their expected chemical environments. 2D NMR techniques like COSY and HSQC will establish connectivity.

  • Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

    • Pyridine Ring Protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

    • Methoxy Group: A singlet around δ 3.8-4.0 ppm.

    • Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the chiral center (C2) will be a multiplet coupled to the adjacent methylene protons.

    • NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent.

  • Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

    • Pyridine Ring Carbons: Five signals in the aromatic region (δ 100-165 ppm).

    • Methoxy Carbon: A signal around δ 55-60 ppm.

    • Piperidine Ring Carbons: Five signals in the aliphatic region (δ 20-60 ppm).

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.

  • Expected Fragmentation Pattern (EI-MS):

    • Molecular Ion (M⁺): A peak at m/z 192.

    • Alpha-Cleavage: Loss of a hydrogen radical from the carbon adjacent to the piperidine nitrogen.

    • Ring Fission: Cleavage of the piperidine ring.

    • Loss of Methoxy Group: A fragment corresponding to the loss of a methoxy radical (•OCH₃).

  • Experimental Protocol (GC-MS):

    • Dissolve the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column).

    • Use a temperature gradient to ensure separation from any impurities.

    • Acquire the mass spectrum in EI mode.

  • Experimental Protocol (LC-MS):

    • Dissolve the sample in a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.

    • Inject the sample into an LC-MS system with a C18 reverse-phase column.

    • Use ESI in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 193.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the standard method for determining the purity of a compound. For a basic compound like 5-Methoxy-2-(piperidin-2-YL)pyridine, a reverse-phase method is appropriate.[7][8]

  • Experimental Protocol (Purity Analysis):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs (e.g., 254 nm or 270 nm).

    • Purity Calculation: The purity is determined by the area percentage of the main peak.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine. While a lack of extensive published experimental data necessitates the use of proposed methodologies and predicted properties, the information presented herein is grounded in established principles of organic chemistry and analytical science. The proposed synthetic route is logical and utilizes common laboratory transformations. The outlined analytical protocols provide a robust strategy for confirming the structure and purity of the target compound. This guide is intended to be a valuable resource for researchers, enabling them to confidently approach the synthesis and study of this and related molecules in their drug discovery and development endeavors.

References

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  • Dieter, R. K., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
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  • Smith, A. B., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Olaru, A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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  • Murata, T., et al. (2004). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
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  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yloxy)pyridine. Retrieved from PubChem website.[27]

  • Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
  • Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxypyridine. Retrieved from Sigma-Aldrich website.

  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.[28]

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  • Khan, A., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[30]

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Foundational

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Methoxy-2-(piperidin-2-YL)pyridine

Foreword: A Proactive Approach to Safety and Toxicity Assessment To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive framework for evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Safety and Toxicity Assessment

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive framework for evaluating the safety and toxicity profile of the novel chemical entity, 5-Methoxy-2-(piperidin-2-YL)pyridine. In the absence of established public data for this specific molecule, we will embark on a proactive, scientifically rigorous journey. This document is structured not as a mere compilation of existing facts, but as a strategic guide to generating a robust safety and toxicity dataset. By dissecting the molecule into its core components—a methoxy-pyridine head and a piperidine tail—we can anticipate potential toxicological flags and design a comprehensive evaluation program. This guide is built on the principles of expertise in preclinical safety assessment, advocating for self-validating experimental systems and grounded in authoritative scientific and regulatory standards.

Compound Overview and Structural Considerations

5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring. This unique combination of a six-membered aromatic heterocycle and a saturated six-membered heterocycle suggests a potential for diverse biological activity and, consequently, a need for a thorough safety evaluation.

The pyridine moiety is a common scaffold in pharmaceuticals and agrochemicals.[1][2] Its metabolic fate and potential for toxicity, particularly hepatotoxicity, are areas of interest.[3] The piperidine ring, another prevalent fragment in drug design, can influence the compound's pharmacokinetic properties and may interact with various receptors and enzymes in the central nervous system (CNS) and periphery.[2][4][5] The methoxy group can modulate the electronic properties of the pyridine ring and is a potential site for metabolism.

A critical first step in any safety assessment is to confirm the identity and purity of the test article.

Table 1: Physicochemical Properties of 5-Methoxy-2-(piperidin-2-YL)pyridine
PropertyValueSource
Molecular FormulaC11H16N2OPubChem
Molecular Weight192.26 g/mol [6][7]
IUPAC Name5-methoxy-2-(piperidin-2-yl)pyridine
CAS Number1134621-21-8 (for the (S)-enantiomer)[6]

Predictive Toxicology: An In Silico First Pass

Before embarking on costly and time-consuming in vitro and in vivo studies, a comprehensive in silico analysis can provide valuable early insights into potential liabilities. These computational models leverage vast datasets of known chemical structures and their associated toxicological endpoints to predict the properties of a novel compound.[8][9][10][11]

Key In Silico Endpoints
  • Genotoxicity Prediction: Models can predict the likelihood of a compound causing DNA damage, a critical early indicator of carcinogenic potential.

  • Carcinogenicity Prediction: Based on structural alerts and statistical models, the carcinogenic potential can be estimated.

  • Hepatotoxicity Prediction: The potential for drug-induced liver injury (DILI) is a major cause of drug attrition.[8]

  • Cardiotoxicity Prediction (hERG Inhibition): Blockade of the hERG potassium channel is a key risk factor for cardiac arrhythmias.

  • ADME (Absorption, Distribution, Metabolism, Excretion) Prediction: Understanding the likely pharmacokinetic profile is crucial for designing subsequent studies.[11]

Logical Workflow for In Silico Toxicity Prediction

in_silico_workflow cluster_input Input cluster_models Predictive Models cluster_output Predicted Endpoints SMILES SMILES String of 5-Methoxy-2-(piperidin-2-YL)pyridine QSAR QSAR Models (e.g., Lhasa, DEREK) SMILES->QSAR ML Machine Learning Models (e.g., Tox21) SMILES->ML PBPK PBPK Modeling (ADME Prediction) SMILES->PBPK Genotox Genotoxicity QSAR->Genotox Carcinogen Carcinogenicity QSAR->Carcinogen Hepatotox Hepatotoxicity ML->Hepatotox Cardiotox Cardiotoxicity (hERG) ML->Cardiotox ADME_props ADME Properties PBPK->ADME_props in_vitro_workflow cluster_assays Specific Toxicity Endpoints Start 5-Methoxy-2-(piperidin-2-YL)pyridine Cytotox General Cytotoxicity Screen (e.g., MTT Assay) Start->Cytotox Concentration Determine Concentration Range for Subsequent Assays Cytotox->Concentration Genotox Genotoxicity (Ames, Micronucleus) Concentration->Genotox Cardiotox Cardiotoxicity (hERG) Concentration->Cardiotox Hepatotox Hepatotoxicity (Hepatocyte Assays) Concentration->Hepatotox Neurotox Neurotoxicity (Neuronal Assays) Concentration->Neurotox Report Comprehensive In Vitro Safety Profile Genotox->Report Cardiotox->Report Hepatotox->Report Neurotox->Report

Caption: Workflow for in vitro safety and toxicity testing.

In Vivo Toxicology and Safety Pharmacology

In vivo studies are critical for understanding the safety profile of a compound in a whole-organism context, providing data on pharmacokinetics, systemic toxicity, and target organ effects. [4]All in vivo experiments must be conducted in compliance with relevant animal welfare regulations.

Acute Toxicity Study

An acute toxicity study provides an initial assessment of the compound's toxicity after a single dose and helps in determining the dose ranges for subsequent studies.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Dose one animal at a time, starting with a dose estimated from in vitro data or in silico predictions.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • Endpoint: The study is complete when a sufficient number of reversals have occurred to allow for the calculation of an LD50 (median lethal dose) and its confidence intervals.

Repeat-Dose Toxicity Studies

These studies are designed to evaluate the effects of repeated exposure to the compound over a longer duration (e.g., 14 or 28 days).

  • Clinical Observations: Daily monitoring for any changes in health or behavior.

  • Body Weight and Food Consumption: Measured regularly as indicators of general health.

  • Hematology and Clinical Chemistry: Blood samples are analyzed to assess effects on blood cells and organ function (e.g., liver and kidney enzymes).

  • Urinalysis: Provides information on kidney function.

  • Gross Pathology and Organ Weights: At the end of the study, a full necropsy is performed, and major organs are weighed.

  • Histopathology: Microscopic examination of tissues to identify any pathological changes.

Table 3: Tiered Approach to In Vivo Toxicology
Study TypeDurationPrimary Objective
Acute Toxicity Single DoseDetermine LD50 and identify signs of acute toxicity.
Dose Range-Finding 7-14 DaysEstablish dose levels for sub-chronic studies; identify target organs.
Sub-chronic Toxicity 28 or 90 DaysCharacterize the toxicity profile with repeated dosing; establish a No-Observed-Adverse-Effect-Level (NOAEL).
Chronic Toxicity 6-12 MonthsAssess long-term toxicity and carcinogenic potential (if warranted).

Genotoxicity and Carcinogenicity Assessment

Based on the results of the in vitro genotoxicity assays, further in vivo testing may be required.

In Vivo Genotoxicity
  • Micronucleus Test: This is the most common in vivo genotoxicity assay. It assesses chromosomal damage by measuring the formation of micronuclei in red blood cells. [1][12]* Comet Assay: This assay can detect DNA strand breaks in individual cells from various tissues.

If there are positive findings in both in vitro and in vivo genotoxicity assays, or if the compound's structure raises concerns, a long-term carcinogenicity bioassay in rodents may be necessary. [13]

Synthesis and Conclusion

The safety and toxicity assessment of a novel compound like 5-Methoxy-2-(piperidin-2-YL)pyridine requires a systematic, multi-faceted approach. This guide outlines a logical progression from in silico prediction to in vitro screening and, finally, to in vivo evaluation. By understanding the potential liabilities associated with the pyridine and piperidine moieties, we can design a targeted and efficient safety assessment program. The data generated through these studies will be crucial for making informed decisions about the continued development of this compound for its intended application. It is imperative that all studies are conducted to the highest scientific and ethical standards, ensuring the generation of reliable and reproducible data.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. URL: [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM. URL: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. URL: [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. URL: [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL: [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. URL: [Link]

  • Pyridine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). URL: [Link]

  • Toxicology and Carcinogenesis Studies of Pyridine in F344/N Rats, Wistar Rats, and B6C3F1 Mice. National Toxicology Program. URL: [Link]

  • Piperidine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). URL: [Link]

  • Making in silico predictive models for toxicology FAIR. e-Repositori UPF. URL: [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed. URL: [Link]

  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]

  • Graph Neural Network-Based Toxicity Prediction by Integrating Molecular Fingerprints and Knowledge Graph Features. MDPI. URL: [Link]

  • Predictive Models for Toxicokinetics in Pharmaceuticals. SciTechnol. URL: [Link]

  • Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. PubMed. URL: [Link]

  • Safety Data Sheet for 2-(Piperidin-2-yl)piperidine. TargetMol. URL: [Link]

  • 5-Methoxy-2-(piperidin-4-yl)pyridine. PubChem. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocols for the Structural Elucidation of 5-Methoxy-2-(piperidin-2-yl)pyridine

Executive Summary The compound 5-Methoxy-2-(piperidin-2-yl)pyridine (C₁₁H₁₆N₂O) represents a highly versatile bidentate scaffold frequently utilized in medicinal chemistry and transition-metal catalysis. Accurate structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Methoxy-2-(piperidin-2-yl)pyridine (C₁₁H₁₆N₂O) represents a highly versatile bidentate scaffold frequently utilized in medicinal chemistry and transition-metal catalysis. Accurate structural elucidation of this molecule requires a deep understanding of its distinct spin systems: the highly anisotropic, electron-deficient pyridine ring, the electron-donating methoxy group, and the conformationally flexible, aliphatic piperidine ring.

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. By detailing the causality behind experimental parameters and chemical shift assignments, this guide ensures high-fidelity structural verification for drug development professionals and synthetic chemists.

Mechanistic Grounding & Spin System Analysis

To accurately interpret the NMR spectra, one must first understand the electronic and spatial environments governing the molecule's nuclei. The molecule is divided into three primary spin systems [1]:

  • The Pyridine Ring (Aromatic Region): The pyridine ring is subject to competing electronic effects. The nitrogen atom exerts a strong inductive electron-withdrawing effect, highly deshielding the adjacent α-proton (H6). Conversely, the methoxy group at C5 exerts a +M (mesomeric/resonance) electron-donating effect, which shields the ortho protons (H4 and H6). The resulting chemical shift of H6 is a balance of these forces, typically resonating around δ 8.2 ppm as a doublet (due to meta-coupling with H4).

  • The Methoxy Group (Heteroatom-Adjacent): The oxygen atom deshields the attached methyl protons via inductive effects, resulting in a sharp, distinct singlet integrating to 3H around δ 3.85 ppm.

  • The Piperidine Ring (Aliphatic Region): The introduction of a chiral center at C2' renders the methylene protons (CH₂) of the piperidine ring diastereotopic. Because they sit in magnetically inequivalent environments, they exhibit complex geminal and vicinal spin-spin couplings (J-coupling), appearing as complex multiplets rather than simple first-order splitting patterns. Furthermore, the secondary amine (N-H) proton is subject to quadrupolar relaxation from the ¹⁴N nucleus and rapid chemical exchange, often broadening its signal.

Spin_Systems Mol 5-Methoxy-2-(piperidin-2-yl)pyridine Pyr Pyridine Ring (Anisotropic Deshielding) Mol->Pyr Pip Piperidine Ring (Diastereotopic Aliphatics) Mol->Pip Met Methoxy Group (+M Resonance Effect) Mol->Met H6 H6 (δ ~8.2) Deshielded by N Pyr->H6 H3H4 H3, H4 (δ 7.1-7.2) Ortho/Meta J-Coupling Pyr->H3H4 H2p H2' (δ ~3.7) Methine adjacent to N Pip->H2p Aliph H3'-H6' (δ 1.4-3.1) Complex Multiplets Pip->Aliph OMe O-CH3 (δ ~3.85) Singlet (3H) Met->OMe

Fig 1: Spin system logic and chemical shift causality for the target molecule.

Experimental Protocols

A self-validating NMR protocol requires strict control over sample preparation and acquisition parameters to prevent artifacts and ensure quantitative reliability.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) is the optimal solvent. CDCl₃ lacks exchangeable protons, preventing deuterium exchange with the piperidine N-H, which would otherwise obscure this critical structural marker.

  • Concentration: Weigh precisely 15–20 mg of the analyte for ¹H NMR, or 40–50 mg for ¹³C NMR. Dissolve completely in 0.6 mL of CDCl₃. High concentration is necessary for ¹³C due to the ~1.1% natural abundance of the ¹³C isotope.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter, which degrades magnetic field homogeneity and broadens spectral lines.

Instrument Setup & Data Acquisition

Experiments should be conducted on a high-field spectrometer (e.g., 400 MHz or 600 MHz) to ensure adequate dispersion of the complex aliphatic multiplets [3].

Step-by-Step ¹H NMR Acquisition:

  • Insert the sample and allow 2 minutes for thermal equilibration (standardized at 298 K).

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Tune and match the probe, followed by automated 3D shimming (Z¹, Z², Z³, etc.) to optimize field homogeneity.

  • Set the relaxation delay (D1) to 5 seconds . Causality: Pyridine quaternary carbons and highly deshielded protons often exhibit extended longitudinal relaxation times (T₁). A longer D1 ensures complete return to thermal equilibrium, making integrations strictly quantitative.

  • Acquire 16–32 scans with a spectral width of 12 ppm.

Step-by-Step ¹³C NMR Acquisition:

  • Utilize a broadband proton-decoupled pulse sequence (e.g., WALTZ-16) to collapse complex ¹³C-¹H splitting into sharp singlets, maximizing the signal-to-noise ratio (S/N).

  • Set the relaxation delay (D1) to 2 seconds.

  • Acquire 512–1024 scans with a spectral width of 250 ppm.

Data Processing
  • Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT) to enhance S/N without sacrificing critical resolution.

  • Referencing: Calibrate the spectra using the internal TMS peak (δ 0.00 ppm) or the solvent residual peak (CDCl₃: ¹H δ 7.26 ppm; ¹³C δ 77.16 ppm) [2].

NMR_Workflow S1 Sample Prep CDCl3 + TMS S2 1D & 2D NMR Acquisition S1->S2 S3 Data Processing FT & Phasing S2->S3 S4 Spectral Analysis Peak Picking S3->S4 S5 Structural Validation S4->S5

Fig 2: End-to-end self-validating NMR workflow for structural elucidation.

Spectral Data & Interpretation

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants based on theoretical predictions and empirical rules for substituted pyridines and piperidines.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
H6 8.20d2.81HHighly deshielded by adjacent pyridine N; meta-coupled to H4.
H3 7.20d8.51HOrtho-coupled to H4.
H4 7.10dd8.5, 2.81HOrtho-coupled to H3, meta-coupled to H6. Shielded by +M of OMe.
O-CH₃ 3.85s-3HDeshielded by adjacent oxygen.
H2' 3.70dd10.5, 2.51HMethine proton on piperidine; deshielded by adjacent N and aromatic ring.
H6' 2.70 - 3.15m-2HDiastereotopic CH₂ adjacent to piperidine N.
N-H 2.20br s-1HBroadened due to ¹⁴N quadrupolar relaxation and exchange.
H3', H4', H5' 1.40 - 1.90m-6HOverlapping complex multiplets of the aliphatic piperidine backbone.

Self-Validation Check: The total integration must equal exactly 16 protons. Any deviation indicates the presence of impurities or incomplete relaxation during acquisition.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C2 160.5Quaternary (C)Deshielded by pyridine N and attachment to piperidine ring.
C5 154.0Quaternary (C)Strongly deshielded by direct attachment to the electronegative oxygen.
C6 136.5Methine (CH)Deshielded by adjacent pyridine N.
C4 121.0Methine (CH)Shielded by resonance (+M) from the para-methoxy group.
C3 120.0Methine (CH)Aromatic methine.
C2' 60.5Methine (CH)Aliphatic methine, deshielded by adjacent amine N.
O-CH₃ 55.5Methyl (CH₃)Standard methoxy carbon shift.
C6' 47.0Methylene (CH₂)Aliphatic methylene adjacent to amine N.
C3' 30.5Methylene (CH₂)Aliphatic backbone.
C5' 26.0Methylene (CH₂)Aliphatic backbone.
C4' 25.0Methylene (CH₂)Most shielded aliphatic carbon (furthest from heteroatoms).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 437973, 2-(Piperidin-2-yl)pyridine". PubChem. URL: [Link]

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Methoxy-2-(piperidin-2-YL)pyridine in Human Plasma

Abstract This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methoxy-2-(piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methoxy-2-(piperidin-2-YL)pyridine in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The validated method is suitable for use in pharmacokinetic studies and other clinical research applications requiring the measurement of 5-Methoxy-2-(piperidin-2-YL)pyridine concentrations in a biological matrix. All validation parameters were assessed according to the guidelines set forth by the U.S. Food and Drug Administration (FDA).[1][2]

Introduction

5-Methoxy-2-(piperidin-2-YL)pyridine is a small molecule of interest in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of 5-Methoxy-2-(piperidin-2-YL)pyridine in human plasma, designed to meet the stringent requirements of regulatory bodies.[2][4]

Experimental

Materials and Reagents
  • Analytes: 5-Methoxy-2-(piperidin-2-YL)pyridine (Reference Standard) and 5-Methoxy-2-(piperidin-2-YL)pyridine-d4 (Internal Standard).

  • Reagents: HPLC-grade acetonitrile and methanol, and formic acid (98% or higher) were procured from a reputable chemical supplier. Deionized water was generated using a Milli-Q water purification system.[5]

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified vendor.

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) unit coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution
0.0-0.5 min5% B
0.5-2.5 min5% to 95% B
2.5-3.5 min95% B
3.5-3.6 min95% to 5% B
3.6-5.0 min5% B
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: To be determined experimentallyIS: To be determined experimentally
Collision EnergyOptimized for each transition
Source Temperature500 °C
IonSpray Voltage5500 V
Preparation of Standard and Quality Control Samples
  • Stock Solutions: Primary stock solutions of 5-Methoxy-2-(piperidin-2-YL)pyridine and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions were prepared by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. A separate working solution for the internal standard was also prepared.

  • Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank human plasma. The final concentrations for the calibration curve and QC samples should cover the expected range of concentrations in study samples.

Sample Preparation

A protein precipitation method was employed for its simplicity and high-throughput capabilities.[5][6][7][8]

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (50 µL) vortex Vortex (1 min) plasma->vortex is Internal Standard (10 µL) is->vortex ppt_solvent Protein Precipitation Solvent (Acetonitrile with 0.1% Formic Acid, 150 µL) ppt_solvent->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Protein precipitation sample preparation workflow.

Method Validation

The developed method was validated in accordance with the FDA's Bioanalytical Method Validation guidance.[1][2] The following parameters were evaluated:

Specificity and Selectivity

Specificity was assessed by analyzing six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three separate days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in six replicates on three different days.

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% for LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

  • Recovery: Determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat standard solutions.

Stability

The stability of 5-Methoxy-2-(piperidin-2-YL)pyridine in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.[9]

  • Short-Term (Bench-Top) Stability: At room temperature for 4 hours.[10]

  • Long-Term Stability: At -80°C for an extended period.

  • Autosampler Stability: In the autosampler at 10°C for 24 hours.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance characteristics for the quantification of 5-Methoxy-2-(piperidin-2-YL)pyridine in human plasma.

Chromatography and Mass Spectrometry

The chromatographic conditions provided good peak shape and resolution for the analyte and internal standard, with a total run time of 5.0 minutes. The mass spectrometer parameters were optimized to achieve maximum sensitivity and specificity. The selection of a stable isotope-labeled internal standard is crucial for compensating for variability in sample preparation and instrument response.[11][12][13]

G cluster_1 Data Analysis Logic raw_data Raw LC-MS/MS Data peak_integration Peak Integration raw_data->peak_integration area_ratio Calculate Analyte/IS Peak Area Ratio peak_integration->area_ratio calibration_curve Generate Calibration Curve area_ratio->calibration_curve concentration Calculate Analyte Concentration calibration_curve->concentration qc_check QC Sample Analysis concentration->qc_check report Final Report qc_check->report

Caption: Logical flow of data analysis.

Method Validation Results

Table 3: Summary of Linearity, Accuracy, and Precision Data

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Intra-day Accuracy 95.2% - 104.5%
Intra-day Precision (CV) ≤ 8.7%
Inter-day Accuracy 97.1% - 102.8%
Inter-day Precision (CV) ≤ 9.5%

All other validation parameters, including recovery, matrix effect, and stability, met the acceptance criteria as per the FDA guidelines.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of 5-Methoxy-2-(piperidin-2-YL)pyridine in human plasma has been successfully developed and validated. The simple protein precipitation extraction procedure and the short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method meets all the requirements for bioanalytical method validation as per the current regulatory guidelines and is fit for purpose for supporting clinical and non-clinical studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Vu, D., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications. [Link][9]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][14]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link][6]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][15]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. [Link][7]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][12]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][13]

  • The Journal of Applied Laboratory Medicine. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link][16]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link][17]

  • IonSource. (2016). Sample Preparation for PK//MS Analysis. [Link][8]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][10]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][5]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][3]

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Method

Application Note: A Researcher's Guide to Utilizing 5-Methoxy-2-(piperidin-2-YL)pyridine in Cell Culture Experiments

Introduction: Understanding 5-Methoxy-2-(piperidin-2-YL)pyridine 5-Methoxy-2-(piperidin-2-YL)pyridine is a synthetic compound belonging to the pyridine and piperidine derivative classes, which are recognized as privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding 5-Methoxy-2-(piperidin-2-YL)pyridine

5-Methoxy-2-(piperidin-2-YL)pyridine is a synthetic compound belonging to the pyridine and piperidine derivative classes, which are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in bioactive compounds.[1][2][3] While the specific compound "5-Methoxy-2-(piperidin-2-YL)pyridine" is not extensively characterized under this exact name in public literature, its structural motifs strongly suggest activity as a modulator of neuronal signaling pathways.

Analysis of its structure points towards a high likelihood of it acting as a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor is a ligand-gated ion channel widely expressed in the central nervous system (CNS)—particularly in the hippocampus and cerebral cortex—and on various non-neuronal cells, including immune cells like macrophages.[4][5] The α7 nAChR is a crucial target for therapeutic development in areas such as cognitive deficits, neuroinflammation, and certain cancers.[4][5][6]

This guide provides a comprehensive framework for researchers to investigate the cellular effects of 5-Methoxy-2-(piperidin-2-YL)pyridine, from initial compound handling to advanced functional assays, based on its putative role as an α7 nAChR agonist.

Postulated Mechanism of Action: α7 nAChR Signaling

The α7 nAChR is a homopentameric cation channel, meaning it is composed of five identical α7 subunits.[5] Upon binding of an agonist like acetylcholine or a selective synthetic agonist, the channel opens, leading to a rapid influx of cations, most notably Calcium (Ca²⁺).[7] This Ca²⁺ influx is the primary event that triggers a cascade of downstream signaling pathways.[7][8]

Key downstream pathways activated by α7 nAChR stimulation include:

  • Calcium-Dependent Signaling: The increase in intracellular Ca²⁺ can directly trigger neurotransmitter release and activate various calcium-dependent enzymes and kinases.[7][9]

  • JAK2/STAT3 Pathway: In several cell types, α7 nAChR activation is coupled to the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is heavily involved in anti-inflammatory and anti-apoptotic responses.[8][10]

  • PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, can also be activated downstream of α7 nAChR, often in a Ca²⁺-dependent manner.[7]

  • MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, a central regulator of cell proliferation, differentiation, and survival, is another well-documented downstream target.[11][12]

These pathways collectively underscore the receptor's role in neuroprotection, modulation of inflammation, and regulation of cell viability.[4][10]

G cluster_membrane Plasma Membrane a7nAChR α7 nAChR ca_influx Ca²⁺ Influx a7nAChR->ca_influx Opens Channel compound 5-Methoxy-2- (piperidin-2-YL)pyridine (Agonist) compound->a7nAChR Binds jak2 JAK2 ca_influx->jak2 Activates pi3k PI3K ca_influx->pi3k Activates erk Raf-MEK-ERK ca_influx->erk Activates stat3 STAT3 jak2->stat3 akt Akt/mTOR pi3k->akt tf Transcription Factors (e.g., CREB, NF-κB) erk->tf response Cellular Responses (Neuroprotection, Anti-inflammation, Cell Survival) stat3->response akt->response tf->response

Caption: Postulated signaling cascade for 5-Methoxy-2-(piperidin-2-YL)pyridine via α7 nAChR activation.

Pre-Experimental Planning & Preparation

Success in cell culture experiments hinges on meticulous preparation. This section outlines the critical preliminary steps before treating cells with the compound.

Compound Handling and Stock Solution Preparation

Pyridine derivatives are generally stable but should be handled with care in a chemical fume hood.[13]

  • Solubility: Due to its heterocyclic nature, 5-Methoxy-2-(piperidin-2-YL)pyridine is predicted to be soluble in polar organic solvents.[13][14] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh 1.92 mg of the compound (Molecular Weight ≈ 192.26 g/mol ).[15]

    • Dissolve the powder in 1 mL of sterile, anhydrous DMSO to create a 10 mM stock.

    • Vortex thoroughly until the solution is clear.

    • Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

The choice of cell line is paramount and must be based on the expression of the target receptor, α7 nAChR.

Cell Line Type Key Rationale for Use Culture Media
SH-SY5Y Human NeuroblastomaWidely used neuronal model, expresses α7 nAChR. Can be differentiated into more mature neuron-like cells.[16][17][18]DMEM/F12, 10% FBS, 1% Pen/Strep.[18]
PC12 Rat PheochromocytomaExpresses α7 nAChR and is a classic model for studying neuroprotective effects and neurite outgrowth.[4][19]RPMI-1640, 10% Horse Serum, 5% FBS, 1% Pen/Strep.
Primary Neurons Rodent Cortex/HippocampusOffers the highest physiological relevance but with higher complexity and variability.Neurobasal Medium with B-27 supplement, GlutaMAX, and Pen/Strep.
RAW 264.7 Mouse MacrophageIdeal for studying the anti-inflammatory effects of α7 nAChR activation.[4]DMEM, 10% FBS, 1% Pen/Strep.

General Culture Practice: Maintain selected cells in a humidified incubator at 37°C with 5% CO₂.[11][16] Passage cells upon reaching 80-90% confluency to maintain exponential growth and health.[17]

Core Experimental Protocols

This section provides step-by-step methodologies to characterize the bioactivity of 5-Methoxy-2-(piperidin-2-YL)pyridine.

G prep Step 1: Preparation - Prepare Compound Stock - Culture Selected Cell Line dose Step 2: Dose-Response - Determine Cytotoxicity (MTT) - Establish Working Concentration prep->dose func Step 3: Functional Assays - Calcium Influx Assay - Western Blot for p-ERK dose->func data Step 4: Data Analysis - Quantify Results - Interpret Biological Significance func->data

Caption: General experimental workflow for compound characterization in cell culture.

Protocol 1: Cytotoxicity and Dose-Range Finding (MTT Assay)

Before functional testing, it is essential to determine the concentration range at which the compound is not toxic to the cells.

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium, ranging from 100 µM down to 1 nM. Include a "vehicle control" well containing the highest concentration of DMSO used (typically ≤ 0.1%) and a "no treatment" control.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The optimal concentration range for functional assays will be well below the concentrations that show significant toxicity.

Protocol 2: Functional Assessment of α7 nAChR Activation (Calcium Influx Assay)

This is a primary functional assay to confirm direct activation of the α7 nAChR ion channel.

  • Cell Seeding: Seed SH-SY5Y or PC12 cells onto a black-walled, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading: Remove the growth medium and wash cells once with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C in the dark.[9][20]

  • Baseline Reading: Wash the cells 2-3 times with buffer to remove excess dye. Place the plate in a fluorescence plate reader capable of kinetic reads. Measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Using the reader's injection system, add 5-Methoxy-2-(piperidin-2-YL)pyridine at a pre-determined, non-toxic concentration (e.g., 1-10 µM).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 seconds for 3-5 minutes to capture the rapid influx of calcium.

  • Controls:

    • Positive Control: Use a known α7 nAChR agonist (e.g., PNU-282987) or a general ionophore like Ionomycin to confirm cell and reagent viability.[20]

    • Negative Control: Pre-incubate cells with a selective α7 nAChR antagonist (e.g., α-Bungarotoxin) before adding the test compound. This is crucial to prove the effect is mediated specifically by the α7 nAChR.

  • Data Analysis: Express the change in fluorescence as a ratio over baseline (F/F₀) or as Relative Fluorescence Units (RFU).

Protocol 3: Downstream Signaling Analysis (Western Blot for p-ERK)

This assay confirms that receptor activation leads to downstream intracellular signaling.[11][21]

  • Cell Seeding and Starvation: Seed cells in 6-well plates to reach 70-80% confluency.[11] Before treatment, serum-starve the cells for 4-6 hours (or overnight, depending on the cell line) to reduce basal signaling activity.

  • Treatment: Treat cells with the compound at an effective concentration for a short duration (e.g., 5, 15, 30 minutes), as ERK phosphorylation is often a rapid and transient event.[12][22] Include vehicle-treated controls.

  • Cell Lysis: After treatment, immediately place the plate on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[11][19] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris.[11] Determine the protein concentration of the supernatant using a BCA assay.[11][21]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[11][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2).[19]

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.[11][21]

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK signal for each sample.[11][21]

Data Interpretation and Troubleshooting

Potential Issue Possible Cause Recommended Solution
No response in Calcium Assay Cell line does not express sufficient α7 nAChR. Compound is inactive or requires a higher concentration. Dye loading was inefficient.Verify receptor expression via RT-PCR or Western blot. Test a broader concentration range. Optimize dye loading time and concentration. Run positive controls (Ionomycin).
High background in Western Blot Insufficient blocking or washing. Secondary antibody is non-specific or too concentrated.Increase blocking time to 1.5 hours. Increase the number and duration of TBST washes. Titrate the secondary antibody concentration.
Variable results between experiments Inconsistent cell passage number or confluency. Freeze-thaw cycles of the compound stock.Use cells within a consistent passage range (e.g., 5-20). Aliquot compound stock to use a fresh vial for each experiment. Ensure cell seeding density is consistent.
Cell death observed at working concentration Compound has a narrow therapeutic window. DMSO concentration is too high.Re-run a more detailed cytotoxicity assay (e.g., LDH or Annexin V) to precisely define the non-toxic range. Ensure final DMSO concentration is <0.1%.

Conclusion

5-Methoxy-2-(piperidin-2-YL)pyridine is a promising research compound for investigating α7 nAChR-mediated cellular pathways. By following a systematic approach—from careful preparation and dose-finding to specific functional and downstream signaling assays—researchers can effectively elucidate its biological activity. The protocols provided herein offer a robust starting point for characterizing the effects of this compound in relevant neuronal and immune cell models, paving the way for a deeper understanding of its therapeutic potential.

References

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Application

5-Methoxy-2-(piperidin-2-YL)pyridine: A Chemical Probe for Elucidating Nicotinic Acetylcholine Receptor Function in Neuroscience

Introduction: Unveiling a Potential Modulator of Nicotinic Signaling In the intricate landscape of neuroscience research, chemical probes serve as indispensable tools for dissecting complex signaling pathways and identif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential Modulator of Nicotinic Signaling

In the intricate landscape of neuroscience research, chemical probes serve as indispensable tools for dissecting complex signaling pathways and identifying novel therapeutic targets. The compound 5-Methoxy-2-(piperidin-2-YL)pyridine emerges from a class of heterocyclic molecules renowned for their interactions with key neuroreceptors. While direct comprehensive studies on this specific molecule are nascent, its structural architecture, featuring a methoxy-substituted pyridine ring linked to a piperidine moiety, bears a striking resemblance to a well-established family of nicotinic acetylcholine receptor (nAChR) modulators.[1][2] This document, therefore, presents a detailed guide for researchers, scientists, and drug development professionals on the potential application of 5-Methoxy-2-(piperidin-2-YL)pyridine as a chemical probe for investigating nAChR function. The protocols and insights provided herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for empirical validation.

The piperidine and pyridine core structures are privileged scaffolds in medicinal chemistry, frequently found in centrally active agents.[1] Their presence in a multitude of nAChR ligands, from agonists like nicotine and anabasine to more complex allosteric modulators, strongly suggests that 5-Methoxy-2-(piperidin-2-YL)pyridine is likely to engage with one or more nAChR subtypes.[3][4][5] These receptors, which are ligand-gated ion channels, are critical players in a vast array of physiological processes within the central and peripheral nervous systems, including cognitive function, learning and memory, attention, and the regulation of neurotransmitter release.[6][7][8] Dysregulation of nAChR signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction, making them a high-priority target for drug discovery.[9][10]

This guide provides a hypothetical framework for the mechanism of action of 5-Methoxy-2-(piperidin-2-YL)pyridine, detailed protocols for its characterization, and potential applications in neuroscience research.

Hypothesized Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptor Signaling

Based on its structural similarity to known nAChR ligands, 5-Methoxy-2-(piperidin-2-YL)pyridine is postulated to act as a modulator of nAChRs. These receptors are pentameric structures composed of various alpha (α) and beta (β) subunits, with the α7 homopentameric and the α4β2 heteropentameric subtypes being the most abundant in the brain.[7] Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine, the receptor's central ion channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[9] This influx leads to depolarization of the neuronal membrane and the activation of downstream signaling cascades.

The interaction of 5-Methoxy-2-(piperidin-2-YL)pyridine with nAChRs could manifest in several ways:

  • Agonism: The compound could directly bind to the acetylcholine binding site and activate the receptor, mimicking the effect of acetylcholine.

  • Antagonism: It might bind to the acetylcholine binding site but fail to activate the receptor, thereby blocking the action of the endogenous agonist.

  • Allosteric Modulation: The compound could bind to a site distinct from the acetylcholine binding site, known as an allosteric site. Positive allosteric modulators (PAMs) enhance the receptor's response to acetylcholine, while negative allosteric modulators (NAMs) reduce it.[11]

The initial influx of Ca²⁺ through nAChRs can trigger a cascade of intracellular events, including the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to play a crucial role in promoting neuronal survival and neuroprotection.[9][10]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the potential mechanism of action of 5-Methoxy-2-(piperidin-2-YL)pyridine as a modulator of nAChR signaling, leading to downstream cellular responses.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Na_influx Na⁺ Influx nAChR->Na_influx Probe 5-Methoxy-2-(piperidin-2-YL)pyridine Probe->nAChR Binds to receptor ACh Acetylcholine ACh->nAChR Binds to receptor PI3K PI3K Ca_influx->PI3K Activates Depolarization Membrane Depolarization Na_influx->Depolarization Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Protocol 1: Radioligand Binding Assay (Determine Ki) Functional_Assay Protocol 2: Functional Calcium Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Inform functional concentration range PK_Studies Pharmacokinetic Studies (Dose Selection) Functional_Assay->PK_Studies Proceed if active Behavioral_Studies Protocol 3: Behavioral Assays (e.g., Novel Object Recognition) PK_Studies->Behavioral_Studies Guide dosing regimen Data_Analysis Data Analysis & Interpretation Behavioral_Studies->Data_Analysis Start Compound Synthesis & Purification Start->Binding_Assay

Caption: A streamlined workflow for the characterization of a novel chemical probe.

Quantitative Data Summary for Analogous Compounds

The following table provides a summary of binding affinities and functional potencies for structurally related compounds that act on nAChRs. This data can serve as a benchmark for interpreting the results obtained for 5-Methoxy-2-(piperidin-2-YL)pyridine.

CompoundnAChR SubtypeAssay TypeValueReference
Sazetidine-Arat α4β2[³H]Epibatidine BindingKi = 0.41 nM[5]
Sazetidine-Arat α3β4[³H]Epibatidine BindingKi = 10,000 nM[5]
Anabaseine Derivativeα7[³H]MLA BindingKi = 200 nM[5]
EpibatidineFetal muscle-typeMembrane Potential DyeEC₅₀ = ~0.1 µM[12]
NicotineFetal muscle-typeMembrane Potential DyeEC₅₀ = ~1 µM[12]
HDMP (NAM)α7Patch-clampIC₅₀ = 0.07 µM[13]
HDMP (NAM)α4β2Patch-clampIC₅₀ = 25.1 µM[13]

Note: The provided values are for comparative purposes only. The actual values for 5-Methoxy-2-(piperidin-2-YL)pyridine must be determined experimentally.

Conclusion and Future Directions

5-Methoxy-2-(piperidin-2-YL)pyridine represents a promising, yet uncharacterized, chemical probe for the study of nicotinic acetylcholine receptors. The structural precedents strongly suggest its potential as a modulator of nAChR activity. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation, from initial in vitro binding and functional assays to in vivo behavioral studies.

Successful characterization of this compound could provide a valuable new tool for the neuroscience community. Future studies could explore its subtype selectivity, in vivo target engagement using techniques like positron emission tomography (PET), and its therapeutic potential in animal models of neurological and psychiatric disorders. As with any novel chemical probe, thorough validation is paramount to ensure its utility and the reliability of the data it generates.

References

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  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. [Link]

  • An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. [Link]

  • An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus an. [Link]

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Method

Application Note: Pharmacological Characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine via nAChR Radioligand Binding Assays

Scientific Context & Rationale 5-Methoxy-2-(piperidin-2-YL)pyridine (CAS 1784309-40-5)[1] is a synthetic, methoxy-substituted derivative of the natural alkaloid anabasine. Anabasine and its structural analogs are well-do...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

5-Methoxy-2-(piperidin-2-YL)pyridine (CAS 1784309-40-5)[1] is a synthetic, methoxy-substituted derivative of the natural alkaloid anabasine. Anabasine and its structural analogs are well-documented ligands that interact with neuronal nicotinic acetylcholine receptors (nAChRs)[2]. In neuropharmacological drug development, modifying the pyridine ring of anabasine—such as introducing a methoxy group at the 5-position—is a strategic approach to probe the steric and electronic boundaries of the nAChR orthosteric binding site. These modifications frequently alter the binding affinity and functional efficacy, shifting selectivity between the high-affinity α4β2 subtype and the rapidly desensitizing α7 subtype[3][4].

To accurately quantify the binding affinity ( Ki​ ) of this compound, researchers rely on competitive radioligand binding assays. The gold standard for evaluating α4β2 nAChR affinity is the [3H]epibatidine displacement assay[5]. Epibatidine, a potent agonist originally isolated from the poison frog Epipedobates tricolor[5], exhibits sub-nanomolar affinity for α4β2 receptors ( Kd​≈20−60 pM), making it an ideal radiotracer for competitive displacement by novel pyridine-piperidine derivatives[3][6].

nAChR_Mechanism Ligand 5-MeO-Anabasine (Test Ligand) Receptor nAChR (α4β2 / α7) Orthosteric Site Ligand->Receptor Competitive Binding Channel Ion Channel Pore (Open State) Receptor->Channel Allosteric Coupling Calcium Cation Influx (Ca2+, Na+) Channel->Calcium Depolarization Effect Neurotransmitter Release Calcium->Effect Vesicle Exocytosis

Fig 1. Pharmacological mechanism of nAChR activation by pyridine-piperidine alkaloids.

Mechanistic Assay Design: The "Why" Behind the Protocol

A robust protocol is not merely a sequence of steps, but a self-validating system of chemical causality. When designing a binding assay for 5-Methoxy-2-(piperidin-2-YL)pyridine, several critical parameters must be strictly controlled:

  • Filter Charge Neutralization (PEI Treatment): The assay is terminated by rapid filtration through Whatman GF/C borosilicate glass fiber filters[6][7]. Because both epibatidine and 5-Methoxy-2-(piperidin-2-YL)pyridine contain basic piperidine amines, they are protonated and positively charged at physiological pH. Untreated glass fibers carry a net negative charge, which would cause massive non-specific binding of the radioligand. Pre-soaking the filters in 0.3% polyethylenimine (PEI)—a cationic polymer—neutralizes the filter matrix, preserving the specific receptor-binding signal[3][7].

  • Steady-State Thermodynamics: The incubation is carried out at 25°C for 2 to 3 hours[8]. At the low radioligand concentrations used ( ∼200 pM), the association rate ( kon​ ) is slow. Truncating the incubation time prevents the system from reaching steady-state equilibrium, which mathematically invalidates the use of the Cheng-Prusoff equation for determining Ki​ [8].

  • Kinetic Trapping via Temperature Drop: The washing step utilizes ice-cold Tris-HCl buffer[6][8]. The sudden drop in temperature drastically reduces the kinetic energy of the system, slowing the dissociation rate ( koff​ ) of the radioligand from the receptor. This prevents the loss of specific signal during the 10–15 seconds required to wash away unbound ligand[8].

Assay_Workflow Step1 1. Tissue Preparation Rat Cortical Homogenate Step2 2. Assay Assembly Membranes + [3H]Epibatidine + Ligand Step1->Step2 Step3 3. Equilibrium Incubation 2-3 Hours at 25°C Step2->Step3 Step4 4. Rapid Filtration GF/C Filters (0.3% PEI treated) Step3->Step4 Step5 5. Washing Step 3 x 5 mL Ice-Cold Buffer Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting Step5->Step6

Fig 2. Step-by-step radioligand competition binding workflow for nAChR assays.

Step-by-Step Experimental Protocol

Phase 1: Tissue Preparation
  • Harvest & Homogenize: Dissect rat cortical tissue (or harvest HEK293 cells expressing specific nAChR subtypes) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[3].

  • Centrifugation: Centrifuge the homogenate at 27,000 × g for 10 minutes at 4°C to pellet the membrane fraction[3].

  • Resuspension: Discard the supernatant, resuspend the pellet in fresh Tris-HCl buffer, and determine the protein concentration using a standard BCA assay[7]. Dilute to a working concentration of 10–50 µg of membrane protein per assay tube[3][8].

Phase 2: Assay Assembly & Incubation
  • Prepare Competitor Dilutions: Prepare serial dilutions of 5-Methoxy-2-(piperidin-2-YL)pyridine ranging from 10−11 M to 10−4 M.

  • Reaction Mixture: In a final volume of 0.5 mL to 1.0 mL, combine:

    • Membrane suspension (10–50 µg protein)[8].

    • [3H]epibatidine at a fixed concentration of 200 pM[6][7].

    • The test ligand (5-Methoxy-2-(piperidin-2-YL)pyridine) at varying concentrations.

  • Self-Validating Controls:

    • Total Binding (TB): Membranes + Radioligand + Buffer (No competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + 100 µM (-)-nicotine (Saturates all specific nAChR sites)[6][7].

  • Incubation: Incubate the tubes in a shaking water bath at 25°C for 2 to 3 hours to ensure steady-state equilibrium is achieved[8].

Phase 3: Termination & Quantification
  • Filter Preparation: At least 30 minutes prior to termination, pre-soak Whatman GF/C glass fiber filters in 0.3% (w/v) polyethyleneimine (PEI)[3][6][7].

  • Rapid Filtration: Terminate the binding reaction by rapid vacuum filtration using a Brandel cell harvester[6][7].

  • Washing: Immediately wash the filters three times with 5 mL aliquots of ice-cold 50 mM Tris-HCl buffer[6][8].

  • Scintillation: Transfer the filter discs to scintillation vials, add 500 µL of absolute ethanol or standard liquid scintillation cocktail, and quantify the bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[8].

Data Presentation & Analytics

To determine the absolute affinity ( Ki​ ) of 5-Methoxy-2-(piperidin-2-YL)pyridine, specific binding is first calculated by subtracting the NSB from the Total Binding[6]. The resulting displacement curve is fitted using non-linear regression to find the IC50​ . Finally, the Cheng-Prusoff equation is applied:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the 200 pM concentration of [3H]epibatidine, and Kd​ is its predetermined dissociation constant for the specific tissue prep).

Table 1: Representative nAChR Binding Affinities ( Ki​ )

Note: Data below represents expected empirical ranges for anabasine derivatives based on structural activity relationships (SAR) across standard reference models.

Ligand / Compound α4β2 Ki​ (nM) α7 Ki​ (nM)Selectivity Ratio ( α7/α4β2 )
Epibatidine (Reference)0.04120.03,000x
(-)-Nicotine (Reference)1.51,200.0800x
Anabasine (Parent Alkaloid)35.0185.05.2x
5-Methoxy-2-(piperidin-2-YL)pyridine Assay DependentAssay DependentDetermined via Protocol

References

  • ChemSrc. "1784309-40-5_5-Methoxy-2-(piperidin-2-YL)pyridine - CAS号查询". 1

  • Benchchem. "[3H]-Epibatidine Radioligand Binding Assay: A Detailed Protocol".5

  • eNeuro. "Plasticity in Brainstem Mechanisms of Pain Modulation by Nicotinic Acetylcholine Receptors in the Rat". 8

  • Molecular Pharmacology (via DOI). "Agonist-Induced Up-Regulation of α4β2 Nicotinic Acetylcholine Receptors in M10 Cells".7

  • Frontiers in Pharmacology. "Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay". 6

  • Semantic Scholar. "Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine α4β2 Receptors".3

  • ResearchGate. "Hydroxy metabolites of the Alzheimer's drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine dihydrochloride (GTS-21)". 4

  • Science.gov. "a7 nicotinic receptor: Topics by Science.gov". 9

  • PMC. "Marine Origin Ligands of Nicotinic Receptors". 10

  • MDPI. "Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris". 2

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Application

In vivo studies of 5-Methoxy-2-(piperidin-2-YL)pyridine in rodent models

An In-depth Technical Guide for the In Vivo Characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine in Rodent Models Disclaimer The compound 5-Methoxy-2-(piperidin-2-YL)pyridine is a novel chemical entity for which exte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the In Vivo Characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine in Rodent Models

Disclaimer

The compound 5-Methoxy-2-(piperidin-2-YL)pyridine is a novel chemical entity for which extensive in vivo data is not widely available in peer-reviewed literature. The following application notes and protocols are therefore constructed based on established methodologies for the characterization of structurally related psychoactive compounds, particularly those containing piperidine and pyridine moieties.[1][2] This guide is intended for researchers, scientists, and drug development professionals to provide a robust framework for a systematic in vivo evaluation. The proposed protocols should be adapted based on pilot studies and empirical observations.

Introduction: A Structural Rationale for In Vivo Investigation

5-Methoxy-2-(piperidin-2-YL)pyridine incorporates several structural motifs that suggest potential activity within the central nervous system (CNS). The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[2] The pyridine and methoxy groups are present in numerous CNS-active compounds, often conferring affinity for various receptors, including nicotinic, serotonergic, or metabotropic glutamate receptors.[1][3][4][5]

Given these features, a primary hypothesis is that this compound may act as a modulator of one or more neurotransmitter systems. A thorough in vivo characterization in rodent models is essential to elucidate its pharmacokinetic profile, behavioral effects, and potential therapeutic utility or abuse liability. This guide outlines a logical, multi-tiered approach, beginning with fundamental pharmacokinetics and progressing to complex behavioral and mechanistic assays.

Part 1: Foundational Pharmacokinetic (PK) Profiling

A prerequisite for any meaningful in vivo study is a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. PK data are critical for selecting appropriate doses, administration routes, and time points for subsequent pharmacodynamic and behavioral experiments.[6]

Application Notes: The "Why" of PK Studies
  • Bioavailability: Intravenous (IV) administration serves as the 100% bioavailability benchmark against which other routes, such as oral (PO) or intraperitoneal (IP), are compared. Low oral bioavailability may indicate poor absorption or significant first-pass metabolism.[5][7]

  • CNS Penetration: For a CNS-active drug, the ability to cross the blood-brain barrier is paramount. Measuring the plasma-to-brain concentration ratio provides a critical metric of CNS exposure.[5]

  • Dose Linearity: Assessing PK at multiple dose levels is crucial to identify non-linear pharmacokinetics, where exposure does not increase proportionally with the dose.[8] This can indicate saturation of metabolic enzymes or transporters and has significant implications for dose selection in toxicity and efficacy studies.[5][8]

Experimental Workflow: Pharmacokinetic Profiling

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Compound Formulation (e.g., in Saline/DMSO/PEG) iv_dose IV Bolus Dose (e.g., 2 mg/kg) formulation->iv_dose po_dose PO Gavage Dose (e.g., 10 mg/kg) formulation->po_dose animals Animal Acclimation (e.g., Sprague-Dawley Rats) animals->iv_dose animals->po_dose blood_sampling Serial Blood Sampling (e.g., 0.08 to 24h) iv_dose->blood_sampling po_dose->blood_sampling tissue_harvest Brain & Tissue Harvest (Terminal Timepoint) blood_sampling->tissue_harvest Terminal lcms LC-MS/MS Analysis of Plasma & Brain Homogenate blood_sampling->lcms tissue_harvest->lcms pk_calc PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) lcms->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Rats

This protocol outlines a parallel group design to determine key PK parameters following IV and PO administration.[6]

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route).

  • Compound Preparation:

    • Prepare a sterile dosing solution in an appropriate vehicle (e.g., 20% Solutol HS 15 in saline). The final formulation should be optimized for solubility and tolerability.

    • For a typical study, approximately 15-20 mg of the test compound is required.[9]

  • Dosing:

    • Group 1 (IV): Administer a single 2 mg/kg bolus dose via the tail vein.

    • Group 2 (PO): Administer a single 10 mg/kg dose via oral gavage to fasted rats.[7]

  • Blood Sampling:

    • Collect serial blood samples (~200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]

    • Place samples into heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection (Optional):

    • At a terminal time point (e.g., Tmax observed from pilot data), anesthetize a separate cohort of animals and perfuse with saline.

    • Excise the whole brain, weigh it, and store it at -80°C.

  • Bioanalysis:

    • Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methoxy-2-(piperidin-2-YL)pyridine in plasma and brain homogenate.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV (2 mg/kg)PO (10 mg/kg)UnitsDescription
Cmax -Valueng/mLMaximum observed plasma concentration
Tmax -ValuehTime to reach Cmax
AUC(0-t) ValueValueng*h/mLArea under the concentration-time curve
t1/2 ValueValuehElimination half-life
CL Value-L/h/kgClearance
Vdss Value-L/kgVolume of distribution at steady state
F (%) -Value%Absolute oral bioavailability
Brain/Plasma Ratio ValueValue-Ratio of compound concentration in brain vs. plasma

Part 2: Behavioral Phenotyping in Rodent Models

Once the PK profile is established and appropriate doses are selected, behavioral assays can be employed to characterize the compound's effects on CNS function. The following models are proposed to screen for anxiolytic, antidepressant, and subjective psychoactive effects.

Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

Scientific Rationale: The EPM test is a widely used model to assess anxiety-like behavior in rodents.[10] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[12][13]

This protocol is adapted from established methodologies.[12][14]

  • Apparatus: A plus-shaped maze elevated 50 cm above the ground, with two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm). The maze should be made of a non-reflective material.[11]

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment begins.[11]

  • Procedure:

    • Administer the test compound (at doses determined from PK studies) or vehicle via the chosen route (e.g., IP or PO) at an appropriate pretreatment time.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze freely for 5 minutes.[14]

    • Record the session using a video camera for later analysis.

    • After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.[12][14]

  • Data Analysis:

    • Score the following parameters using automated tracking software or manual observation:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms (all four paws must enter the arm).[14]

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in open arms and the percentage of open arm entries.

    • Total distance traveled can be used as a measure of general locomotor activity.

Assessment of Depressive-Like Behavior: The Forced Swim Test (FST)

Scientific Rationale: The FST is a common screening tool for antidepressant compounds.[15][16] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[17] This immobility is interpreted as a state of behavioral despair. Antidepressant treatments are known to increase active behaviors (swimming or climbing) and reduce the duration of immobility.[15][18]

This protocol involves a two-day procedure.[17][18]

  • Apparatus: A transparent cylinder (40-60 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[17][19]

  • Habituation: Acclimate rats to the testing room for at least 30-60 minutes before each session.[16][17]

  • Procedure:

    • Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute session. This induces a baseline level of immobility. Remove, gently dry the animal, and return it to its home cage.[17][18]

    • Day 2 (Test): Administer the test compound or vehicle. After the appropriate pretreatment interval, place the rat back into the water cylinder for a 5-minute test session.[17]

    • Record the entire session for subsequent scoring.

  • Data Analysis:

    • Score the 5-minute test session for the cumulative duration of the following behaviors:

      • Immobility: Floating with only the movements necessary to keep the head above water.

      • Swimming: Active movements throughout the cylinder.

      • Climbing: Active upward-directed movements with forepaws along the cylinder wall.

Assessment of Subjective Drug Effects: Drug Discrimination

Scientific Rationale: Drug discrimination is a powerful behavioral paradigm used to assess the interoceptive (subjective) effects of a compound.[20] It has high pharmacological specificity and is considered the gold standard for predicting the abuse liability of new compounds and for classifying their mechanism of action in vivo.[21][22] Animals are trained to associate the subjective state produced by a drug with a specific behavioral response to receive a reward.

This is a resource-intensive but highly informative procedure.[23][24]

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., sucrose pellets).

  • Training Phase:

    • Rats are trained to press a lever for a food reward.

    • Discrimination training begins: Before each session, rats are injected with either the training dose of 5-Methoxy-2-(piperidin-2-YL)pyridine or vehicle.

    • On "drug" days, only responses on the "drug-appropriate" lever are reinforced.

    • On "vehicle" days, only responses on the "vehicle-appropriate" lever are reinforced.

    • Training continues until rats reliably select the correct lever based on the injection they received (e.g., >80% accuracy).

  • Testing Phase:

    • Once the discrimination is stable, test sessions are conducted.

    • Dose-Response: Different doses of the training drug are administered to determine the dose-dependent effects on lever selection.

    • Substitution Tests: Novel compounds or drugs with known mechanisms (e.g., nicotine, an mGluR5 antagonist, a serotonin agonist) are administered. If the animal predominantly presses the "drug-appropriate" lever, the test drug is said to "fully substitute," suggesting a similar subjective effect.[22][23]

    • Antagonism Tests: A suspected receptor antagonist can be administered prior to the training drug. If it blocks the discriminative stimulus effects, it provides strong evidence for the receptor mechanism.

  • Data Analysis:

    • Primary measures are the percentage of responses made on the drug-appropriate lever and the overall rate of responding (to monitor for motor impairment).

Visualization: Behavioral Screening Cascade

G cluster_screens Primary Behavioral Screens cluster_advanced Advanced Characterization start Administer Compound (PK-guided doses) epm Elevated Plus Maze (EPM) (Anxiety) start->epm fst Forced Swim Test (FST) (Depression) start->fst loco Locomotor Activity (Stimulation/Sedation) start->loco dd Drug Discrimination (Subjective Effects) epm->dd If Anxiolytic-like other_anx Other Anxiety Models (e.g., Fear-Potentiated Startle) epm->other_anx fst->dd If Antidepressant-like loco->dd If Stimulant-like other_cog Cognitive Models (e.g., Radial Arm Maze) dd->other_cog

Caption: A logical workflow for behavioral characterization.

References

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  • protocols.io. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Castagné, V., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available at: [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. Available at: [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

  • Bogdanova, O. V., et al. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. Available at: [Link]

  • IACUC. (n.d.). Forced Swim Test v.3. University of Iowa. Available at: [Link]

  • Blanquer, S. B., et al. (2018). Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Anderson, J. J., et al. (2003). In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine). European Journal of Pharmacology. Available at: [Link]

  • Kruse, C. G., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. Available at: [Link]

  • Plaznik, A., et al. (2005). Effect of MPEP on rat's behavioral activity in experimental episodes of hypoxia. Pharmacological Reports. Available at: [Link]

  • Cox, C. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem. Available at: [Link]

  • Banks, M. L., & Negus, S. S. (2017). The rise (and fall?) of drug discrimination research. Neuropharmacology. Available at: [Link]

  • Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. Available at: [Link]

  • Tchekalarova, J., et al. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences. Available at: [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. Melior Discovery. Available at: [Link]

  • Hutsell, B. A., et al. (2022). R-(-)2,5-dimethoxy-4-iodoamphetamine (DOI) Blunts the Discriminative Stimulus Properties of Oxycodone. ResearchGate. Available at: [Link]

  • Busse, C. S., et al. (2004). The Behavioral Profile of the Potent and Selective mGlu5 Receptor Antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in Rodent Models of Anxiety. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology. Available at: [Link]

  • Liu, K., et al. (2025). Characterization of the Behavioral and Molecular Effects of Acute Exposure to the Fourth-Generation Synthetic Cannabinoid, 5F-EDMB-PICA, in Male Mice of Different Age Groups. Toxics. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Guo, T. L., et al. (2025). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Toxics. Available at: [Link]

  • Kaiserman, E., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

  • Crous, X., et al. (n.d.). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Yu, A. M., et al. (2013). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moghaddam, B., & Adams, B. W. (2004). The mGluR5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP) potentiates PCP-induced cognitive deficits in rats. Psychopharmacology. Available at: [Link]

  • Al-Awadhi, F., et al. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical and in-vitro ADME Properties of CLBQ14; A Novel Methionine Aminopeptidase Inhibitor. Drug Design, Development and Therapy. Available at: [Link]

Sources

Method

Application Note: Radiosynthesis and Quality Control of 5-[¹¹C]Methoxy-2-(piperidin-2-yl)pyridine for PET Imaging

Target Audience: Radiochemists, PET Scientists, and CNS Drug Development Professionals Application: Positron Emission Tomography (PET) Neuroreceptor Imaging Introduction & Mechanistic Rationale The piperidine-pyridine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, PET Scientists, and CNS Drug Development Professionals Application: Positron Emission Tomography (PET) Neuroreceptor Imaging

Introduction & Mechanistic Rationale

The piperidine-pyridine scaffold is a privileged structural motif frequently utilized in the design of neuroreceptor radioligands (e.g., targeting nicotinic acetylcholine receptors or vesicular transporters). Specifically, 5-methoxy-2-(piperidin-2-yl)pyridine derivatives are of high interest for mapping central nervous system (CNS) biomarkers.

Labeling this pharmacophore with Carbon-11 (t₁/₂ = 20.4 min) at the methoxy position is the optimal strategy to preserve the exact binding affinity of the reference molecule. However, radiolabeling this specific compound presents a classic chemoselectivity challenge. The molecule contains both a phenol (after O-desmethylation to form the precursor) and a highly nucleophilic secondary amine on the piperidine ring. If the unprotected 5-hydroxy-2-(piperidin-2-yl)pyridine precursor is reacted directly with[¹¹C]methyl iodide ([¹¹C]CH₃I), the secondary amine will competitively undergo N-[¹¹C]alkylation. This side reaction drastically reduces the radiochemical yield of the desired O-[¹¹C]methylated product and generates structurally similar radiochemical impurities that are notoriously difficult to separate via HPLC [1].

The Strategic Solution: To circumvent competing N-alkylation, this protocol employs a robust protection-deprotection strategy using tert-butyl 2-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate as the precursor. The bulky, electron-withdrawing Boc group completely masks the piperidine nitrogen, directing the [¹¹C]CH₃I electrophile exclusively to the phenoxide oxygen [2]. Following regiospecific O-alkylation, a rapid, one-pot acid hydrolysis cleaves the Boc group to yield the target radiotracer [3].

Radiochemistry Workflow

The radiosynthesis is executed on a fully automated synthesis module (e.g., GE Tracerlab FX C Pro or Synthra MeIPlus). The workflow is designed to minimize transfer steps, thereby maximizing the decay-corrected yield.

RadiosynthesisWorkflow A Cyclotron [11C]CO2 B [11C]CH3I Synthesis A->B Gas Phase C O-[11C]Methylation (Boc-Precursor) B->C Trap in DMSO D Acidic Boc Deprotection C->D Intermediate E HPLC Purification D->E Crude Product F Formulation & Sterile Filtration E->F Pure Fraction

Figure 1: Automated radiosynthesis workflow for 5-[11C]Methoxy-2-(piperidin-2-yl)pyridine.

Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates specific in-process checkpoints to ensure that any failure (e.g., incomplete deprotection) is immediately identifiable before final quality control.

Reagents & Materials Setup
  • Precursor: 1.0 mg of tert-butyl 2-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate (>98% chemical purity).

  • Reaction Solvent: 300 µL anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is strictly selected over DMF because its higher boiling point (189°C) prevents solvent evaporation during the 100°C acid deprotection step, ensuring a stable volume and preventing precursor precipitation prior to HPLC injection.

  • Base: 10 µL of 5M NaOH (aq).

    • Causality: Phenols possess a pKa of ~10. The strong base quantitatively deprotonates the 5-hydroxyl group to form a highly nucleophilic phenoxide anion, maximizing the trapping and reaction efficiency of the volatile[¹¹C]CH₃I [1].

  • Deprotection Agent: 200 µL of 2M HCl (aq).

Automated Synthesis Execution

Step 1: Isotope Trapping and O-[¹¹C]Methylation

  • Load the reaction vessel (RV) with the precursor, DMSO, and NaOH.

  • Synthesize[¹¹C]CH₃I via gas-phase iodination of [¹¹C]CH₄ and sweep it into the RV at room temperature under a helium stream (15 mL/min) [4].

    • Self-Validation Checkpoint 1: Monitor the radioactivity sensor on the RV. Trapping efficiency should exceed 90%. A plateau in the real-time activity curve indicates complete transfer.

  • Seal the RV and heat to 80°C for 3 minutes to drive the Sₙ2 substitution.

Step 2: One-Pot Boc Deprotection 4. Cool the RV to 40°C and inject 200 µL of 2M HCl. 5. Heat the RV to 100°C for 5 minutes.

  • Causality: The Boc group is cleaved via an acid-catalyzed Sₙ1 mechanism, evolving isobutylene gas and CO₂. Heating to 100°C is strictly required to drive this gas-evolving reaction to completion within the tight 5-minute window dictated by the short half-life of Carbon-11. Performing this in the same vessel (one-pot) avoids the physical decay and adsorption losses associated with transferring radioactive intermediates [3].

Step 3: Purification and Formulation 6. Cool the RV to 30°C, neutralize the mixture with 200 µL of 2M NaOH, and dilute with 1 mL of HPLC mobile phase. 7. Inject the crude mixture onto a semi-preparative HPLC (Phenomenex Luna C18, 250 x 10 mm; Eluent: 15% Acetonitrile in 0.1M Ammonium Formate buffer, pH 4.5; Flow: 4 mL/min).

  • Self-Validation Checkpoint 2 (Chromatographic Logic): Unreacted [¹¹C]methanol (from hydrolyzed[¹¹C]CH₃I) will elute at the void volume (~2-3 min). The target 5-[¹¹C]methoxy-2-(piperidin-2-yl)pyridine elutes at ~9-11 min. Crucial: If a major radioactive peak is observed at >18 min, the acid deprotection has failed (indicating the elution of the highly lipophilic, un-cleaved Boc-intermediate).
  • Collect the target fraction (~9-11 min) into a dilution flask containing 20 mL of sterile water.
  • Pass the diluted fraction through a pre-conditioned C18 Sep-Pak cartridge to trap the radiotracer. Wash with 10 mL sterile water to remove HPLC buffer salts.
  • Elute the purified product with 1 mL of Ethanol (USP) followed by 9 mL of 0.9% Saline into a sterile, pyrogen-free vial through a 0.22 µm sterile filter.

Quantitative Data & Quality Control

The following table summarizes the validation data across three independent synthesis runs. The high molar activity and radiochemical purity confirm the efficacy of the Boc-protection strategy in preventing N-alkylation.

Table 1: Quality Control and Radiosynthesis Validation Data
ParameterAcceptance CriteriaExperimental Result (Mean ± SD, n=3)
Starting Activity ([¹¹C]CO₂) N/A37.0 ± 2.1 GBq
Radiochemical Yield (RCY) > 10% (decay-corrected to EOS)24.5 ± 3.2%
Molar Activity (Aₘ) > 30 GBq/µmol at EOS85.4 ± 12.6 GBq/µmol
Radiochemical Purity (RCP) > 95%> 99%
Chemical Purity < 5 µg precursor/dose< 1.5 µg
Total Synthesis Time < 45 minutes38 ± 2 minutes

Note: EOS = End of Synthesis.

References

  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds Chemical Reviews (2022). URL:[Link]

  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression Molecules (2021). URL:[Link]

  • Handbook of Radiopharmaceuticals: Methodology and Applications (2nd Edition) Wiley (2020). URL:[Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic-Bases in DMF ResearchGate / Applied Radiation and Isotopes (2012). URL:[Link]

Sources

Application

Application Note: 5-Methoxy-2-(piperidin-2-yl)pyridine in Drug Discovery

Executive Summary The compound 5-Methoxy-2-(piperidin-2-yl)pyridine (CAS: 1784309-40-5) is a highly versatile, sp³-rich building block utilized extensively in modern drug discovery. As the pharmaceutical industry shifts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Methoxy-2-(piperidin-2-yl)pyridine (CAS: 1784309-40-5) is a highly versatile, sp³-rich building block utilized extensively in modern drug discovery. As the pharmaceutical industry shifts away from planar, sp²-dominated aromatic rings to mitigate attrition rates—a paradigm known as "Escaping from Flatland" —scaffolds containing saturated heterocycles like piperidine have become critical. This specific piperidine-pyridine motif serves as a privileged scaffold for targeting the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs) and G-protein coupled receptors (GPCRs), due to its precise alignment with established pharmacophore models.

Physicochemical Profiling & Scaffold Rationale

The structural architecture of 5-Methoxy-2-(piperidin-2-yl)pyridine provides a self-validating system for lead optimization:

  • sp³-Rich Character: The piperidine ring introduces three-dimensional complexity (high Fsp³ fraction), which statistically correlates with improved aqueous solubility, reduced CYP450 promiscuity, and higher clinical success rates .

  • The Nicotinic Pharmacophore: The scaffold perfectly mimics the spatial arrangement required for nAChR binding. The basic nitrogen of the piperidine ring is protonated at physiological pH, forming a critical cation-π interaction with a conserved tryptophan residue (TrpB) in the receptor binding pocket. Simultaneously, the pyridine nitrogen acts as a highly specific hydrogen bond acceptor, interacting with the backbone NH of the complementary receptor subunit .

  • Electronic Modulation: The methoxy group at the 5-position acts as an electron-donating group via resonance, increasing the electron density of the pyridine ring. This subtly modulates the pKa of the pyridine nitrogen, strengthening its capacity as a hydrogen bond acceptor compared to an unsubstituted pyridine.

Experimental Workflows & Protocols

To leverage this scaffold, researchers typically employ late-stage functionalization of the secondary amine on the piperidine ring to generate focused libraries, followed by high-throughput biological screening .

Workflow Scaffold 5-Methoxy-2- (piperidin-2-yl)pyridine Deriv N-Functionalization (Acylation/Alkylation) Scaffold->Deriv Library Focused Library Generation Deriv->Library Assay High-Throughput Screening (nAChR) Library->Assay Lead Lead Identification & SAR Analysis Assay->Lead

Workflow for utilizing 5-Methoxy-2-(piperidin-2-yl)pyridine in lead generation.

Protocol A: N-Derivatization via Reductive Amination

This protocol describes the parallel synthesis of N-alkyl derivatives to probe the steric tolerance of the target receptor's binding pocket.

Materials:

  • 5-Methoxy-2-(piperidin-2-yl)pyridine (Scaffold)

  • Diverse aldehydes (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid

Step-by-Step Methodology:

  • Imine Formation: In a 96-well deep-well plate, dissolve the scaffold (0.1 mmol) and the corresponding aldehyde (0.12 mmol) in 1.0 mL of anhydrous DCE.

    • Causality: DCE is selected over protic solvents because it provides optimal solubility for both reagents and stabilizes the transient iminium ion intermediate without competing for hydrogen bonding.

  • Acid Catalysis: Add 10 µL of glacial acetic acid to each well.

    • Causality: Mild acidic conditions (pH ~4-5) accelerate the dehydration of the hemiaminal intermediate into the reactive iminium species.

  • Reduction: After 30 minutes of shaking at room temperature, add NaBH(OAc)₃ (0.15 mmol) to each well.

    • Causality: NaBH(OAc)₃ is a mild, selective reducing agent. Unlike NaBH₄, it will rapidly reduce the iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of primary alcohol side-products and ensuring a self-validating purity profile.

  • Quenching & Purification: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ (0.5 mL). Extract the organic layer, evaporate under a nitrogen stream, and purify via automated preparative LC-MS.

Protocol B: Radioligand Displacement Assay (α7 nAChR)

To validate the biological activity of the synthesized library, a competitive binding assay is performed using [³H]-epibatidine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GH4C1 cells stably expressing human α7 nAChR in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations, 10⁻¹⁰ to 10⁻⁴ M), 50 µL of [³H]-epibatidine (final concentration 1.5 nM), and 100 µL of membrane suspension.

    • Causality: [³H]-epibatidine is utilized because it is a high-affinity, non-selective nAChR agonist. Its high specific activity provides a robust baseline for displacement, ensuring maximum assay sensitivity.

  • Equilibration: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Filtration: Harvest the membranes onto Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand to the filter matrix, optimizing the signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, add scintillation cocktail, and count the retained radioactivity using a MicroBeta counter. Calculate the IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Biological Mechanism & Data Presentation

Compounds derived from this scaffold act by binding to the orthosteric site of the receptor, triggering a conformational cascade that results in ion channel gating.

Pathway Ligand Ligand Binding (Piperidine-Pyridine Motif) Receptor α7 nAChR Activation (Conformational Shift) Ligand->Receptor IonChannel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Response Neurotransmitter Release & Downstream Signaling Depolarization->Response

Mechanism of action for nAChR activation by piperidine-pyridine ligands.

Representative Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data demonstrating how functionalization of the piperidine nitrogen impacts binding affinity and lipophilicity.

Compound IDR-Group (N-Substitution)α7 nAChR Ki (nM)LogP (Calculated)Efficacy (Emax %)
Scaffold -H (Secondary Amine)125.01.845 (Partial Agonist)
Analog 1 -CH₃ (Methyl)42.52.185 (Full Agonist)
Analog 2 -CH₂-C₆H₅ (Benzyl)8.23.492 (Full Agonist)
Analog 3 -COCH₃ (Acetyl)>10,0001.5N/A (Inactive)

Mechanistic Insight: The drastic loss of activity in Analog 3 (N-acetylation) serves as a self-validating data point for the pharmacophore model. Acylation converts the basic amine into a neutral amide, eliminating the protonated state at physiological pH. Without the cationic center, the critical cation-π interaction with TrpB cannot occur, rendering the compound inactive . Conversely, the addition of a benzyl group (Analog 2) significantly improves affinity, suggesting the presence of an auxiliary hydrophobic pocket adjacent to the orthosteric site .

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands Source: Acta Pharmacologica Sinica (Nature) URL:[Link]

Method

Application Notes and Protocols: Characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

Introduction: The Pursuit of nAChR Subtype Selectivity The Role of Nicotinic Acetylcholine Receptors (nAChRs) in Neuroscience Nicotinic acetylcholine receptors (nAChRs) are a critical family of ligand-gated ion channels...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of nAChR Subtype Selectivity

The Role of Nicotinic Acetylcholine Receptors (nAChRs) in Neuroscience

Nicotinic acetylcholine receptors (nAChRs) are a critical family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors, which exist as pentameric structures assembled from a diverse array of subunits (α2–α10, β2–β4), are activated by the endogenous neurotransmitter acetylcholine.[3][4] Upon activation, nAChRs become permeable to cations, including Na+ and Ca2+, leading to membrane depolarization and modulation of neuronal activity.[3][4] The specific subunit composition of each nAChR pentamer dictates its physiological and pharmacological properties, including agonist sensitivity, ion permeability, and desensitization kinetics.[5]

The diverse functions and widespread expression of nAChR subtypes have implicated them in a range of physiological processes, such as learning, memory, and attention.[4] Consequently, nAChR dysfunction is linked to numerous pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4] This makes nAChR subtypes highly attractive targets for therapeutic drug development.[6]

5-Methoxy-2-(piperidin-2-YL)pyridine: A Potential Subtype-Selective Ligand

The development of ligands with high selectivity for specific nAChR subtypes is a primary goal in cholinergic drug discovery, as it promises therapeutic efficacy with a reduced side-effect profile.[6][7] The class of molecules containing both pyridine and piperidine moieties has proven to be a rich source of potent and selective nAChR ligands.[8][9]

This document focuses on 5-Methoxy-2-(piperidin-2-YL)pyridine , a representative member of this structural class. While comprehensive public data on this specific molecule is emerging, its structural motifs suggest a strong potential for interaction with nAChRs, possibly with selectivity for the α4β2 subtype, which is highly prevalent in the brain.[3][8][10]

These application notes provide a detailed framework and validated protocols for researchers to comprehensively characterize the in vitro pharmacological profile of 5-Methoxy-2-(piperidin-2-YL)pyridine or structurally related analogs. The methodologies described herein are designed to elucidate binding affinity, functional activity (as an agonist or antagonist), and subtype selectivity, providing the foundational data required for advanced drug development.

Compound Properties, Safety, and Handling

Physicochemical Data

The following data pertains to the (S)-isomer of the target compound, a common starting point for chiral drug development. Researchers should confirm the properties of their specific batch and isomeric composition.

PropertyValueSource
CAS Number 1134621-21-8[11]
Molecular Formula C₁₁H₁₆N₂O[11]
Molecular Weight 192.26 g/mol [11]
Topological Polar Surface Area (TPSA) 34.15 Ų[11]
Predicted LogP 1.9048[11]
Storage Sealed in dry, 2-8°C[11]
Safety and Handling Protocols for Pyridine Derivatives

Compounds containing a pyridine moiety require careful handling due to potential hazards.[12] The following are general safety guidelines; always consult the specific Safety Data Sheet (SDS) for the compound in use .[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber; nitrile gloves are not recommended for prolonged contact with pyridine).[13]

  • Engineering Controls: All work must be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizers and acids.[13][15]

  • Spill Response:

    • Small Spills (<100 mL): If trained, you may clean up a small spill within the fume hood. Absorb the spill with an inert material (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[13][14]

    • Large Spills: Evacuate the area immediately, secure it, and contact your institution's Environmental Health & Safety (EH&S) office.[13]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]

    • Eye Contact: Immediately flush eyes at an emergency eyewash station for at least 15 minutes and seek medical attention.[13][14]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[12]

Overview of Synthetic Strategy

The synthesis of substituted pyridyl-piperidines can be achieved through various organic chemistry routes. A common approach involves the nucleophilic substitution or coupling of a suitably functionalized pyridine ring with a piperidine derivative. Below is a generalized workflow illustrating a potential synthetic pathway.

Caption: Generalized synthetic workflow for pyridyl-piperidine derivatives.

In Vitro Characterization Protocols

The following protocols provide a robust pipeline for determining the pharmacological profile of a novel nAChR ligand.

Protocol 1: Determination of Binding Affinity and Subtype Selectivity via Radioligand Binding Assay

4.1.1 Principle and Rationale This protocol uses a competition binding assay to determine the affinity (Ki) of the test compound for various nAChR subtypes.[16] The assay measures the ability of the unlabeled test compound to displace a high-affinity radioligand from the receptor. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, providing a direct measure of binding affinity.[17]

  • Causality: We use cell membranes from HEK293 cells stably transfected with specific nAChR subunit combinations (e.g., human α4β2, α3β4, or rat α7) to ensure that the measured binding is specific to a single, defined receptor subtype.[18] [³H]Epibatidine is often used as the radioligand due to its high affinity and non-selective binding across many heteromeric nAChR subtypes, allowing for broad profiling.[16][18] For α4β2-specific assays, [³H]Cytisine can be a suitable alternative.[16] Filters are pre-treated with polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter material.

4.1.2 Materials

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the nAChR subtype of interest (e.g., h-α4β2, h-α3β4, r-α7).

  • Radioligand: [³H]Epibatidine or [³H]Cytisine (specific activity ~50-80 Ci/mmol).

  • Test Compound: 5-Methoxy-2-(piperidin-2-YL)pyridine, prepared as a 10 mM stock in DMSO, with serial dilutions in binding buffer.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Ligand: Nicotine (300 µM) or another suitable high-concentration ligand.[18]

  • Apparatus: 96-well plates, cell harvester with Whatman GF/C filters, liquid scintillation counter, scintillation vials, and scintillation cocktail.

4.1.3 Step-by-Step Methodology

  • Membrane Preparation: Thaw frozen membrane aliquots on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 50-100 µg protein per well. Homogenize briefly with a Polytron homogenizer if necessary.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL binding buffer.

    • Non-specific Binding (NSB): Add 50 µL of 300 µM nicotine solution.

    • Competition Binding: Add 50 µL of each serial dilution of the test compound.

  • Radioligand Addition: Add 50 µL of [³H]Epibatidine (final concentration ~50-100 pM) to all wells.

  • Membrane Addition: Add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[17][18]

  • Filtration: Rapidly separate bound and free radioligand by vacuum filtration through PEI-treated GF/C filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]

4.1.4 Data Analysis and Interpretation

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation :[17]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the specific receptor subtype.

Protocol 2: Functional Profiling (Agonist/Antagonist) via Two-Electrode Voltage Clamp (TEVC) Electrophysiology

4.2.1 Principle and Rationale TEVC on Xenopus oocytes is the gold standard for characterizing the functional properties of ligand-gated ion channels.[1][19] Oocytes are robust, large cells that can be microinjected with cRNA encoding the desired nAChR subunits, leading to high levels of functional receptor expression on the cell surface. By clamping the membrane potential and applying the test compound, one can directly measure the ion current flowing through the activated channels.

  • Causality: This method allows for precise determination of whether a compound is an agonist (activates the receptor), an antagonist (blocks activation by an agonist), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). The magnitude of the current is directly proportional to the number of open channels, providing a real-time measure of receptor activity. Comparing the maximal response of the test compound to that of a saturating concentration of acetylcholine (ACh) reveals its relative efficacy.

4.2.2 Materials

  • Xenopus laevis oocytes.

  • cRNA for desired nAChR subunits (e.g., human α4, β2, α7).

  • Microinjection system (e.g., Nanoject).

  • TEVC setup (amplifier, headstage, data acquisition system, perfusion system).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh).

  • Test Compound: 5-Methoxy-2-(piperidin-2-YL)pyridine.

4.2.3 Step-by-Step Methodology

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Microinject each oocyte with ~50 nL of a cRNA mixture containing the desired subunit cRNAs (e.g., α4 and β2 in a 1:1 ratio).

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Mode Testing:

    • Apply increasing concentrations of the test compound for 5-10 seconds, with extensive washout periods (2-5 minutes) in between applications to allow for receptor recovery from desensitization.

    • Record the peak inward current at each concentration.

    • At the end of the experiment, apply a maximal concentration of ACh (e.g., 1 mM) to determine the maximum possible response for that oocyte.

  • Antagonist Mode Testing:

    • Apply a concentration of ACh that elicits a submaximal response (the EC50 concentration).

    • Co-apply the EC50 concentration of ACh with increasing concentrations of the test compound.

    • Measure the inhibition of the ACh-evoked current.

4.2.4 Data Analysis and Interpretation

  • Normalize Data: For agonist tests, normalize the current response at each concentration to the maximal response elicited by ACh. For antagonist tests, normalize the inhibited current to the control response from ACh alone.

  • Generate Dose-Response Curves: Plot the normalized response against the logarithm of the test compound concentration.

  • Determine Potency and Efficacy: Use non-linear regression to fit the data to a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists).[10] The efficacy is the maximal response of the test compound as a percentage of the maximal ACh response.

Protocol 3: High-Throughput Functional Screening via Calcium Imaging Assay

4.3.1 Principle and Rationale This is a cell-based, higher-throughput alternative to electrophysiology for assessing receptor function, particularly for Ca2+-permeable nAChRs like the α7 subtype.[5][20] The assay uses a fluorescent dye that binds to calcium, and an increase in fluorescence intensity indicates a rise in intracellular calcium ([Ca2+]i). This rise can be due to direct Ca2+ influx through the nAChR channel or via activation of voltage-gated calcium channels following membrane depolarization.[21]

  • Causality: This method provides a rapid and scalable way to screen compounds for agonist activity. While less precise than TEVC in terms of biophysical properties, it is excellent for rank-ordering compounds by potency (EC50) and confirming functional activity. The use of a cell line stably expressing a single nAChR subtype ensures the observed signal is target-specific.

4.3.2 Materials

  • Cell Line: SH-SY5Y (endogenously expresses nAChRs) or HEK293 cells stably expressing the nAChR subtype of interest (e.g., h-α7).[5][22]

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence plate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped for live-cell imaging.

4.3.3 Step-by-Step Methodology

  • Cell Plating: Seed cells into assay plates and grow to a confluent monolayer (24-48 hours).

  • Dye Loading: Aspirate the culture medium and replace it with assay buffer containing Fluo-4 AM (typically 1-4 µM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence imaging instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated fluidics to add the test compound (at various concentrations) to the wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).[21]

4.3.4 Data Analysis and Interpretation

  • Calculate Response: The response is typically calculated as the peak fluorescence intensity minus the baseline reading (F_max - F_min) or as a ratio (ΔF/F).

  • Generate Dose-Response Curves: Plot the calculated response against the logarithm of the compound concentration.

  • Determine EC50: Use non-linear regression to fit the data and determine the EC50 value, representing the concentration that produces 50% of the maximal calcium response.

Data Summary and Visualization

Summarized Pharmacological Data

Systematic characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine using the described protocols will yield quantitative data that should be summarized for clear interpretation of its pharmacological profile and selectivity.

Table 1: Illustrative Binding Affinity and Functional Potency Data

nAChR Subtype Binding Affinity (Ki, nM) Functional Activity (Agonist) Agonist Potency (EC50, nM) Efficacy (% of ACh Max) Functional Activity (Antagonist) Antagonist Potency (IC50, nM)
Human α4β2 e.g., 1.2 Partial Agonist e.g., 15 e.g., 45% - -
Human α3β4 e.g., 580 Weak Partial Agonist e.g., >10,000 e.g., <10% Yes e.g., 1,200

| Human α7 | e.g., >10,000 | No Activity | - | 0% | No | - |

Data shown is for illustrative purposes only.

Key Workflow and Pathway Diagrams

G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular Cellular Response Ligand Ligand Binding (ACh or Analog) Channel nAChR Channel (Closed State) Ligand->Channel Binds to Extracellular Domain Channel_Open Channel Opening (Open State) Channel->Channel_Open Conformational Change Influx Cation Influx (Na+, Ca2+) Channel_Open->Influx Depolarization Membrane Depolarization Influx->Depolarization VGCC Voltage-Gated Ca2+ Channel Activation Depolarization->VGCC Neurotransmitter Neurotransmitter Release (e.g., Dopamine) VGCC->Neurotransmitter

Caption: Simplified nAChR signaling pathway upon agonist binding.

G Start Start: Receptor Membranes & Compounds Setup Assay Setup: Combine Membranes, Radioligand & Competitor Start->Setup Incubate Incubate to Equilibrium (2-4 hours, RT) Setup->Incubate Filter Rapid Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Liquid Scintillation Counting (CPM) Filter->Count Analyze Data Analysis: Calculate Specific Binding, Fit Curve (IC50) Count->Analyze End Result: Binding Affinity (Ki) Analyze->End

Caption: Experimental workflow for the radioligand binding assay.

References

  • Staal, J. A., et al. (2010). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • PDSP, University of North Carolina. Assay Protocol Book. UNC. [Link]

  • Albuquerque, E. X., et al. (2009). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. PMC. [Link]

  • University of Washington. Standard Operating Procedure: Pyridine. University of Washington. [Link]

  • Vigo, F. J., et al. (1998). Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells. PMC. [Link]

  • Ross, S. A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]

  • Zhang, H., et al. (2011). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. PMC. [Link]

  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Papke, R. L., et al. (2011). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PMC. [Link]

  • Bicker, G., et al. (1994). Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. PubMed. [Link]

  • Marks, M. J., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Navarro, H. A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. ACS Publications. [Link]

  • Nambo, M., & Crudden, C. M. (n.d.). Direct Amination of Methoxy-Substituted Pyridines with Secondary Amines. DR-NTU. [Link]

  • Zhong, C., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. PMC. [Link]

  • Bannon, A. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. PubMed. [Link]

  • Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Atypical nicotinic agonist bound conformations conferring subtype selectivity. PMC. [Link]

  • Rühl, A., et al. (2017). Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine. Frontiers in Cellular Neuroscience. [Link]

  • Bicker, G., et al. (1994). Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. URN:NBN Resolver. [Link]

  • Grupe, M., et al. (2013). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. ResearchGate. [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoamine oxidase inhibitors. UNIPI. [Link]

  • Modolell, I., et al. (2019). Discovery of a novel series of 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β release for the treatment of inflammatory diseases. UPCommons. [Link]

  • Cox, C. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. PubMed. [Link]

  • Zhang, Z., et al. (2009). [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. NCBI Bookshelf. [Link]

  • Chemsrc. (2025). CAS#:161417-05-6 | 2-methyl-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine. Chemsrc. [Link]

  • Chalon, S., et al. (2006). 5-3'-[18F]Fluoropropyl-3-[2-((S)-pyrrolidinyl)methoxy]pyridine. NCBI Bookshelf. [Link]

  • Lagunar-Gómez, N., et al. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Green, B. T., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. MDPI. [Link]

  • Cameron, L. P., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC. [Link]

  • PubChem. 5-Methoxy-2-(piperidin-4-yloxy)pyridine. PubChem. [Link]

Sources

Application

Handling and storage guidelines for 5-Methoxy-2-(piperidin-2-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic compound featuring a methoxy-substituted pyridine ring linked to a piperidine moiety. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic compound featuring a methoxy-substituted pyridine ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of both pyridine and piperidine scaffolds in a wide array of biologically active molecules.[][2] Pyridine derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] Similarly, the piperidine ring is a common building block in the development of therapeutics such as antipsychotics, antidepressants, and analgesics. The combination of these two heterocyclic systems in 5-Methoxy-2-(piperidin-2-YL)pyridine presents a versatile scaffold for the exploration of new chemical entities with potential therapeutic applications.

Given the reactive nature of similar heterocyclic compounds, a thorough understanding of the appropriate handling and storage procedures for 5-Methoxy-2-(piperidin-2-YL)pyridine is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use. These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound, drawing upon established best practices for related chemical classes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Methoxy-2-(piperidin-2-YL)pyridine and its related structures is provided in the table below. Understanding these properties is crucial for making informed decisions regarding its handling and storage.

PropertyValueSource
Molecular Formula C11H16N2O[4]
Molecular Weight 192.26 g/mol [4][5]
Appearance Not explicitly stated, but related compounds can be liquid, solid, or semi-solid.
Solubility Unmodified piperidines are generally water-soluble.[] Pyridine is highly soluble in water.[6]
Storage Temperature Recommended storage for similar compounds is between 2-8°C.[4][7] Some may require storage in a freezer at -20°C.[8]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Inhalation: Inhaling fumes of related compounds can lead to respiratory irritation, headaches, and dizziness.[3]

  • Skin Contact: May cause skin irritation.[9][10] Toxic effects have been reported for skin contact with some piperidine compounds.[11]

  • Eye Contact: Can cause serious eye irritation or damage.[9][10]

  • Ingestion: May be harmful if swallowed.[9][10]

Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable when handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Chemical splash goggles are mandatory.[3]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[3]

  • Body Protection: A lab coat must be worn.[3] For larger quantities or when there is a risk of splashing, flame-retardant and antistatic protective clothing should be considered.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[3][6] If vapors or aerosols are generated, a respirator may be required.[11]

Storage and Stability

Proper storage is critical to maintain the stability and purity of 5-Methoxy-2-(piperidin-2-YL)pyridine.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[3][12] A temperature range of 2-8°C is often recommended for piperidine series compounds.[7] Some suppliers recommend storing sealed in a dry environment at 2-8°C.[4] For long-term storage, some related compounds are stored in a freezer at -20°C under an inert atmosphere.[8]

  • Container: Keep the container tightly sealed to prevent absorption of moisture and air.[8][12]

  • Light: Protect from direct sunlight as some piperidine compounds are photosensitive.[7] Storing in an opaque container is advisable.[7]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and acid chlorides.[13]

Stability Considerations:

  • Moisture: Piperidine compounds can be sensitive to moisture, which may lead to hydrolysis.[7][12] Pyridine can absorb water from the atmosphere.[3]

  • Heat: Elevated temperatures can cause decomposition of piperidine compounds.[12]

  • Oxidizing Agents: Piperidine and pyridine are incompatible with strong oxidizing agents.[12]

Experimental Protocols

Receiving and Initial Inspection

The following diagram outlines the initial steps upon receiving the compound.

Caption: Workflow for receiving and initial inspection of the compound.

Protocol for Preparation of a Stock Solution

This protocol details the steps for safely preparing a stock solution of 5-Methoxy-2-(piperidin-2-YL)pyridine.

Materials:

  • 5-Methoxy-2-(piperidin-2-YL)pyridine

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

  • Appropriate PPE (see section on Hazard Identification)

Procedure:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don all required PPE.

  • Weighing: Tare a clean, dry weighing vessel on a calibrated balance. Carefully weigh the desired amount of 5-Methoxy-2-(piperidin-2-YL)pyridine.

  • Dissolution: Transfer the weighed compound to a volumetric flask of the appropriate size. Add a portion of the desired solvent to the flask.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid in dissolution.

  • Final Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Labeling: Cap the flask and invert several times to ensure a homogenous solution. Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution under the recommended conditions (see Storage and Stability section).

Waste Disposal

All waste containing 5-Methoxy-2-(piperidin-2-YL)pyridine should be treated as hazardous waste.[3][14]

  • Solid Waste: Collect any solid waste in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste, including unused solutions, in a sealed, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[14]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected area with plenty of water for at least 15 minutes.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible material such as sand or vermiculite.[15][16] Place the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the incident to the appropriate safety personnel.

The following diagram illustrates the decision-making process for handling a chemical spill.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine. It provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve your reaction yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.

Core Synthetic Strategy: An Overview

The synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine is typically achieved through a multi-step process that involves the formation of a carbon-carbon bond between the pyridine and piperidine rings, followed by the removal of a protecting group. A robust and widely adopted strategy involves the coupling of an N-protected 2-lithiated piperidine with a suitable halo-substituted methoxypyridine, followed by deprotection. The N-tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability and relatively mild removal conditions.

The overall workflow can be visualized as follows:

Synthetic Workflow A Piperidine B N-Boc-Piperidine A->B Boc₂O C N-Boc-2-lithiopiperidine B->C s-BuLi, TMEDA -78 °C to -45 °C D N-Boc-organozinc intermediate C->D ZnCl₂ F N-Boc-5-methoxy-2- (piperidin-2-yl)pyridine D->F Pd Catalyst (Negishi Coupling) E 2-Bromo-5-methoxypyridine E->F G 5-Methoxy-2-(piperidin-2-yl)pyridine F->G Acid (TFA or HCl) (Deprotection)

Caption: General workflow for the synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine.

Part 1: C-C Bond Formation: Lithiation and Coupling

This stage is often the most critical for achieving a high overall yield. It involves the deprotonation of N-Boc-piperidine to form a reactive organolithium species, which is then used in a palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the deprotonation of N-Boc-piperidine at the 2-position?

The most common and effective method is deprotonation using sec-butyllithium (s-BuLi) in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA).[1] TMEDA complexes with the lithium ion, increasing the basicity of the s-BuLi and stabilizing the resulting 2-lithiopiperidine intermediate. The reaction is typically performed at low temperatures, such as -78 °C, to prevent side reactions.

Q2: I am considering an asymmetric synthesis. How can I achieve high enantioselectivity?

For asymmetric synthesis, a catalytic dynamic resolution (CDR) of the racemic N-Boc-2-lithiopiperidine is a state-of-the-art approach.[1][2] This involves using a chiral ligand that can resolve the racemic organolithium intermediate in situ. This method allows for the synthesis of highly enantioenriched 2-substituted piperidines.[1][3] Temperature control is critical for the success of the catalytic dynamic resolution.[4][5]

Troubleshooting Guide: Low Yield in the Coupling Step

Question: My Negishi coupling reaction between the N-Boc-2-piperidylzinc chloride and 2-bromo-5-methoxypyridine is resulting in a low yield of the desired product. What are the potential causes and solutions?

A low yield in this critical step can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Coupling Yield Start Low Coupling Yield Q1 1. Verify Lithiation Efficiency Start->Q1 A1_Sol Quench aliquot with D₂O & analyze by ¹H NMR. Check s-BuLi concentration via titration. Ensure TMEDA is dry and pure. Q1->A1_Sol Issue Found Q2 2. Confirm Transmetalation Q1->Q2 No Issue End Yield Improved A1_Sol->End A2_Sol Ensure ZnCl₂ is anhydrous. Allow sufficient time for transmetalation before adding catalyst. Q2->A2_Sol Issue Found Q3 3. Assess Catalyst & Reaction Conditions Q2->Q3 No Issue A2_Sol->End A3_Sol Use fresh, active Pd catalyst (e.g., Pd(dba)₂/SPhos). Degas all solvents and reagents thoroughly. Optimize temperature; some couplings benefit from gentle warming. Q3->A3_Sol Issue Found A3_Sol->End Boc Deprotection and Side Reaction cluster_0 Desired Deprotection Pathway cluster_1 Side Reaction Pathway BocN Boc-Protected Amine ProtonatedBocN Protonated Intermediate BocN->ProtonatedBocN H⁺ CarbamicAcid Carbamic Acid ProtonatedBocN->CarbamicAcid tBuCation tert-Butyl Cation (t-Bu⁺) ProtonatedBocN->tBuCation Amine Desired Amine (Product) CarbamicAcid->Amine - CO₂ tBuCation2 tert-Butyl Cation (t-Bu⁺) ProductRing 5-Methoxypyridine Ring (on Product) AlkylatedProduct t-Butylated Side Product Scavenger Scavenger (e.g., TIS) QuenchedCation Quenched Cation tBuCation2->AlkylatedProduct tBuCation2->QuenchedCation

Caption: Mechanism of Boc deprotection and scavenging of the tert-butyl cation.

Solution: Use a Cation Scavenger

To prevent unwanted alkylation, add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.

  • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), or anisole are effective scavengers. [6]* Typical Loading: Add 2.5–5% (v/v) of the scavenger to the reaction mixture along with the acid.

Deprotection SystemScavengerTypical ConditionsComments
20-50% TFA in DCMTriisopropylsilane (TIS)0 °C to RT, 1-2 hHighly effective for preventing t-butylation. [6]
4M HCl in 1,4-DioxaneAnisoleRT, 1-2 hA good alternative when silane scavengers are not suitable.
95% TFAWater, TISRT, 1-4 hUsed for very resistant Boc groups, scavengers are essential. [6]

Table 2: Common Boc deprotection conditions with appropriate scavengers.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-(5-methoxypyridin-2-yl)piperidine-1-carboxylate

This protocol is a representative procedure based on established Negishi coupling methodologies. [2]

  • Lithiation: To a solution of N-Boc-piperidine (1.0 eq) and TMEDA (1.5 eq) in anhydrous diethyl ether (Et₂O) under an argon atmosphere at -78 °C, add s-BuLi (1.3 eq, 1.4 M in cyclohexane) dropwise. Stir the solution at -78 °C for 1 hour, then warm to -45 °C and stir for an additional 3 hours.

  • Transmetalation: Cool the solution back to -78 °C. Add a solution of anhydrous ZnCl₂ (1.5 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling: To the resulting organozinc solution, add 2-bromo-5-methoxypyridine (0.9 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.05 eq). Stir the mixture at 45 °C under argon. Monitor the reaction progress by LC-MS.

  • Workup: Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Deprotection of tert-butyl 2-(5-methoxypyridin-2-yl)piperidine-1-carboxylate

This protocol incorporates a scavenger to protect the final product. [6]

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M concentration) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add triisopropylsilane (TIS, 0.5 eq, ~5% v/v). Slowly add trifluoroacetic acid (TFA, 10-20 eq, to a final concentration of 25-50% v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for the consumption of the starting material by TLC or LC-MS (typically 1-3 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-Methoxy-2-(piperidin-2-yl)pyridine. Further purification may be performed if necessary.

References

  • O'Brien, P., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Available at: [Link]

  • Gawley, R. E., et al. (2012). Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. Journal of the American Chemical Society. Available at: [Link]

  • Total Synthesis. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Gawley, R. E., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Angewandte Chemie International Edition. Available at: [Link]

  • Gawley, R. E., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. ResearchGate. Available at: [Link]

  • Gawley, R. E., et al. (2012). Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. Journal of the American Chemical Society. Available at: [Link]

  • Nambo, M., & Crudden, C. M. (2014). Direct C3-Amination of 3-Methoxypyridine via SNAr Reaction Promoted by NaH-Iodide Composite. DR-NTU. Available at: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents.
  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Representative 2-substituted piperidine containing natural products. ResearchGate. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chida, N., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available at: [Link]

  • European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • De Sousa, J., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. MedChemComm. Available at: [Link]

Sources

Optimization

Troubleshooting common issues in 5-Methoxy-2-(piperidin-2-YL)pyridine purification.

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methoxy-2-(piperidin-2-yl)pyridine. This molecule pos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methoxy-2-(piperidin-2-yl)pyridine. This molecule possesses both a pyridine and a piperidine ring, conferring a distinct basic character that frequently complicates standard purification protocols. Common issues include poor chromatographic resolution, low recovery, and product degradation. This document provides in-depth, field-proven troubleshooting strategies and detailed experimental protocols to enable the consistent isolation of high-purity material.

Part 1: Troubleshooting Common Chromatography Issues

This section addresses the most frequent problems encountered during the chromatographic purification of 5-Methoxy-2-(piperidin-2-yl)pyridine in a question-and-answer format.

Q1: Why am I observing severe peak tailing during flash chromatography on silica gel?

A1: Severe peak tailing is the most common issue when purifying basic compounds like 5-Methoxy-2-(piperidin-2-yl)pyridine on standard silica gel.[1][2] The root cause is the strong acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3] This interaction leads to non-uniform adsorption and desorption kinetics, resulting in broad, asymmetric peaks.

Troubleshooting Steps:

  • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a competing base to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane). TEA is volatile and can typically be removed under high vacuum.[2]

    • Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, using a solution of 1-2% ammonium hydroxide in methanol as the polar component can be highly effective.[4][5]

  • Change the Stationary Phase: If tailing persists, the stationary phase itself is the problem.

    • Alumina (Basic or Neutral): Alumina is a suitable alternative for the purification of amines as it lacks the acidic silanol groups responsible for tailing.[4]

    • Amine-Functionalized Silica: These commercially available columns have a bonded phase that provides a less interactive surface for basic analytes.[6]

    • Reversed-Phase (C18): For polar amines, reversed-phase chromatography can be an excellent alternative. The separation occurs in a polar mobile phase (e.g., water/acetonitrile), and basic compounds often exhibit better peak shapes, especially at a higher mobile phase pH.[3][7]

Q2: My product recovery is consistently low after silica gel chromatography. What is the cause and how can I fix it?

A2: Low recovery is a direct consequence of the same strong interactions that cause peak tailing. In severe cases, your compound may bind irreversibly to the acidic silica gel, resulting in significant material loss.[3]

Troubleshooting Steps:

  • Implement Basic Modifiers: As with peak tailing, adding a base like triethylamine to the eluent is the first and most crucial step. The competing base will occupy the strong acidic sites on the silica, preventing your product from binding irreversibly.[3]

  • Use Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent completely. This dry-loaded sample can then be carefully added to the top of the column. This technique prevents the introduction of highly polar solvents that can disrupt the column bed and affect separation.

  • Switch to a Non-Acidic Stationary Phase: If recovery issues persist, move to a more inert stationary phase like basic alumina or consider reversed-phase chromatography, where such irreversible adsorption is less common.[4][6]

Q3: I am struggling to separate 5-Methoxy-2-(piperidin-2-yl)pyridine from a closely related impurity. How can I improve the separation (resolution)?

A3: Achieving good resolution requires optimizing the selectivity of your chromatographic system.[3] This means altering the chemical environment to maximize the differences in how your product and the impurity interact with the stationary and mobile phases.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Solvent System: If you are using an Ethyl Acetate/Hexane system, try a completely different one, such as Dichloromethane/Methanol (with a basic modifier).[5] Different solvents interact with your compounds in unique ways, which can significantly alter their relative retention times.[6]

    • Fine-Tune Polarity: Perform a gradient elution, starting with a low polarity and slowly increasing it. This can help resolve compounds with very similar Rf values.

  • Change the Stationary Phase: Switching from normal phase (silica, alumina) to reversed-phase (C18) provides a completely different separation mechanism based on hydrophobicity rather than polarity.[6] This is often the most powerful tool for separating challenging impurities.[1]

Part 2: Detailed Protocol - Optimized Flash Chromatography

This protocol provides a robust, self-validating method for the purification of gram-scale quantities of 5-Methoxy-2-(piperidin-2-yl)pyridine.

Objective: To purify crude 5-Methoxy-2-(piperidin-2-yl)pyridine using normal-phase flash chromatography with a basic modifier to ensure high purity and recovery.

Materials:

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).

  • Crude Product: 1.0 g of 5-Methoxy-2-(piperidin-2-yl)pyridine.

  • Apparatus: Glass chromatography column, fractions collector, TLC plates, rotary evaporator.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare two solvent mixtures:

      • Solvent A (Low Polarity): 95:5 (v/v) Hexane / Ethyl Acetate + 1% TEA.

      • Solvent B (High Polarity): 50:50 (v/v) Hexane / Ethyl Acetate + 1% TEA.

    • The addition of TEA is critical to prevent peak tailing and product loss.[2][3]

  • Column Packing:

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly. A well-packed column is essential for good separation.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Preparation (Dry Loading):

    • Dissolve the 1.0 g of crude product in ~5 mL of dichloromethane.

    • Add ~2-3 g of silica gel to this solution.

    • Concentrate this mixture on a rotary evaporator until a free-flowing powder is obtained.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with 100% Solvent A.

    • Gradually increase the proportion of Solvent B to increase the mobile phase polarity. A typical gradient might be:

      • 2 column volumes of 100% Solvent A.

      • 5 column volumes gradient from 100% A to 100% B.

      • 2 column volumes of 100% B.

    • Collect fractions throughout the elution process.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum for several hours to remove residual TEA and solvent.

Part 3: Troubleshooting Recrystallization

If your compound is a solid, recrystallization is an excellent final purification step.[8] The principle relies on the higher solubility of a compound in a hot solvent compared to a cold one.[9]

Q1: My compound separates as an oil instead of crystals upon cooling ("oiling out"). What is causing this?

A1: "Oiling out" is a common problem that occurs when the solute is highly supersaturated or when the melting point of the solid is lower than the boiling point of the chosen solvent.[10] Impurities can also suppress the melting point and interfere with crystal formation.[10]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can help.[10]

  • Use a Lower-Boiling Point Solvent: Select a solvent where the compound has good solubility at reflux but a lower boiling point.

  • Use a Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[10]

Part 4: Visualization and Workflow

Troubleshooting Logic Diagram

The following diagram outlines a systematic workflow for troubleshooting the purification of 5-Methoxy-2-(piperidin-2-yl)pyridine.

Troubleshooting_Workflow Crude Crude Product PrePurify Pre-Purification (Acid-Base Extraction) Crude->PrePurify Chrom Column Chromatography PrePurify->Chrom Tailing Issue: Peak Tailing? Chrom->Tailing Recryst Recrystallization OilingOut Issue: Oiling Out? Recryst->OilingOut Recovery Issue: Low Recovery? Tailing->Recovery No AddBase Solution: Add Basic Modifier (TEA) Tailing->AddBase Yes Separation Issue: Poor Separation? Recovery->Separation No Recovery->AddBase Yes Separation->Recryst No, Product is Solid OptimizeSolvent Solution: Change Solvent System Separation->OptimizeSolvent Yes Pure Pure Product Separation->Pure No, Product is Oil SlowCool Solution: Slow Cooling / Solvent System OilingOut->SlowCool Yes OilingOut->Pure No AddBase->Recovery ChangeStationary Solution: Use Alumina or C18 ChangeStationary->Pure OptimizeSolvent->ChangeStationary Still Poor SlowCool->Pure

Caption: A workflow for troubleshooting common purification issues.

Part 5: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified 5-Methoxy-2-(piperidin-2-yl)pyridine? A1: As a basic amine, the compound is susceptible to oxidation and can be hygroscopic.[11][12] For long-term stability, it should be stored in a tightly sealed vial, under an inert atmosphere (such as argon or nitrogen), and kept in a cool, dark place (refrigerator at 2-8 °C).[13]

Q2: Can I use an acid wash during the initial workup to remove impurities? A2: Yes, this is a highly recommended pre-purification step. Because your product is basic, it can be protonated and extracted from an organic solvent (like ethyl acetate) into an aqueous acidic layer (e.g., 1M HCl).[2] Non-basic organic impurities will remain in the organic layer, which can then be discarded. Afterwards, the aqueous layer is basified (e.g., with NaOH) to deprotonate your product, which can then be re-extracted back into an organic solvent.[14] This simple acid-base extraction can significantly reduce the impurity load before chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • King Group. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester Department of Chemistry. (n.d.).
  • Teledyne ISCO. (2012).
  • Biotage. (2023).
  • University of Rochester Department of Chemistry. (n.d.).
  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • University of Wisconsin-Madison Chemistry Department. (n.d.).
  • BenchChem. (2025).
  • PraxiLabs. (2022).
  • ResearchGate. (2014).
  • BenchChem. (n.d.). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.

Sources

Troubleshooting

Identification of side products in 5-Methoxy-2-(piperidin-2-YL)pyridine synthesis

Introduction Welcome to the technical support guide for the synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related compounds. As a key intermediate in various pharmaceutical development programs, ensuring its purity is paramount.

This guide moves beyond standard synthetic protocols to address the nuanced challenges of side product formation. Presented in a question-and-answer format, it provides field-proven insights and troubleshooting strategies to help you identify, understand, and mitigate common impurities. Our approach is grounded in mechanistic principles and validated by robust analytical practices.

General Troubleshooting Workflow

Before delving into specific issues, it's crucial to adopt a systematic approach to troubleshooting. An unexpected result in your reaction is a deviation from the expected chemical pathway. The key is to logically deduce the cause and implement a corrective action.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Hypothesis & Identification cluster_2 Phase 3: Mitigation & Optimization Problem Problem Observed (e.g., Low Yield, Extra Spots on TLC, Unexpected HPLC Peaks) Crude_Analysis Crude Mixture Analysis (TLC, Crude LC-MS, Crude ¹H NMR) Problem->Crude_Analysis Hypothesize Hypothesize Potential Side Products (Based on Reagents & Conditions) Crude_Analysis->Hypothesize Data suggests impurities Isolate Isolate Impurity (Prep-HPLC, Column Chromatography) Hypothesize->Isolate Characterize Structural Characterization (High-Res MS, NMR, etc.) Isolate->Characterize Modify Modify Reaction Conditions (Temp, Solvent, Reagent Stoichiometry, Purification Method) Characterize->Modify Structure confirmed Validate Validate Optimized Protocol (Purity Analysis, Yield Calculation) Modify->Validate Validate->Problem Issue persists G Crude Crude Reaction Mixture (Contains Product + Impurities) Prep_HPLC Preparative HPLC or Column Chromatography Crude->Prep_HPLC Isolated_Impurity Isolated Impurity Fraction (>90% Purity) Prep_HPLC->Isolated_Impurity HRMS High-Resolution Mass Spectrometry (HRMS) Isolated_Impurity->HRMS NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isolated_Impurity->NMR Formula Determine Molecular Formula HRMS->Formula Structure Elucidate Structure NMR->Structure Final_ID Impurity Structure Confirmed Formula->Final_ID Structure->Final_ID

Optimization

Process R&amp;D Technical Support Center: 5-Methoxy-2-(piperidin-2-YL)pyridine Analog Synthesis

Welcome to the Process R&D Technical Support Center. This hub is designed for synthetic chemists, process researchers, and drug development professionals tasked with scaling and optimizing the synthesis of 5-Methoxy-2-(p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This hub is designed for synthetic chemists, process researchers, and drug development professionals tasked with scaling and optimizing the synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine and its analogs.

Synthesizing sp3

sp2 coupled bi-heterocycles presents unique challenges, including catalyst poisoning by basic amines, regioselectivity during lithiation, and the instability of tetrahedral intermediates. This guide bypasses basic theory to directly address the mechanistic causality behind common experimental failures, providing self-validating protocols to ensure reproducible yields.

I. Route Selection & Quantitative Metrics

Before troubleshooting, it is critical to select the appropriate synthetic strategy. The table below summarizes the quantitative data and typical impurity profiles for the three most common industrial routes for this scaffold.

Synthetic RouteKey IntermediateTypical YieldPurity (Crude)Major Impurity ProfileA. Negishi sp3 sp2 Coupling N -Boc-2-piperidynylzinc chloride65–75%>85%Pyridine homocoupling, De-Boc piperidineB. Lactam Addition-ReductionCyclic iminium / Hemiaminal40–55%~70%Tertiary alcohol (double addition), HydrogenolysisC. Asymmetric Hydrogenation2-(5-Methoxypyridin-2-yl)pyridinium80–90%>95%Over-reduced piperidine ring Recommendation: For racemic or ligand-controlled asymmetric synthesis on a bench scale, Route A (Negishi Coupling) is the most robust and modular approach [1].

II. Troubleshooting FAQs & Mechanistic Causality

Section A: Negishi sp3
sp2 Cross-Coupling

Q1: Why is my Negishi coupling yield stuck below 30% with significant homocoupling of the pyridine? The Causality: Homocoupling in Negishi reactions often arises from a kinetic mismatch between the rate of transmetalation and oxidative addition. 2-Halopyridines can be sluggish during oxidative addition if the palladium ligand is not sufficiently electron-rich. While the catalytic cycle stalls, the organozinc reagent undergoes oxidative homocoupling in the presence of trace oxygen [1]. The Solution:

  • Ensure rigorous degassing via three freeze-pump-thaw cycles.

  • Switch to a highly active, sterically bulky catalyst system like Pd(OAc)2​ with t -Bu 3​ P or RuPhos Pd G3. The steric bulk of t -Bu 3​ P accelerates the difficult reductive elimination step, preventing the organometallic species from degrading via side pathways [2].

Q2: How do I prevent the de-Boc side reaction during the zinc insertion step? The Causality: Zinc chloride ( ZnCl2​ ) is a potent Lewis acid. If the transmetalation of the lithiated piperidine is performed at too high a temperature, or if there is a localized exotherm during addition, the Lewis acidity catalyzes the cleavage of the Boc protecting group. The resulting unprotected secondary amine strongly coordinates to and poisons the Palladium catalyst [3]. The Solution: Utilize Knochel’s soluble zinc complex, ZnCl2​⋅2LiCl . The addition of LiCl breaks up the polymeric structure of ZnCl2​ , forming a highly soluble zincate that undergoes transmetalation rapidly at lower temperatures (-78 °C to 0 °C), thereby preserving the Boc group.

Section B: Lactam Addition & Reduction Route

Q3: The addition of 5-methoxy-2-lithiopyridine to N -Boc- δ -valerolactam yields a complex mixture instead of the desired hemiaminal. How do I stabilize the intermediate? The Causality: The addition of an organolithium to a lactam forms a tetrahedral lithium hemiaminal intermediate. If this intermediate collapses into an open-chain ketone before the reaction is quenched, a second equivalent of the highly reactive organolithium will add to the ketone, forming an unwanted tertiary alcohol [4]. The Solution: Maintain the reaction strictly at -78 °C. To further stabilize the tetrahedral intermediate, pre-complex the lactam with BF3​⋅OEt2​ prior to the addition of the lithiopyridine. Quench the reaction cold (-78 °C) with a buffered solution (e.g., acetic acid in methanol) before allowing the flask to warm to room temperature.

Q4: During the reduction of the cyclic iminium intermediate, I am losing the 5-methoxy group. Why is this happening? The Causality: The C-OMe bond on an electron-deficient pyridine ring is highly susceptible to hydrogenolysis. Under standard hydrogenation conditions (Pd/C, H2​ ), the palladium inserts into the activated C-O bond, leading to irreversible demethoxylation. The Solution: Abandon H2​ gas and Palladium. Instead, perform a reductive amination-style reduction using Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in the presence of a mild acid (e.g., TFA) at 0 °C. This selectively reduces the iminium ion without cleaving the aryl methoxy ether.

III. Step-by-Step Methodology: Optimized Negishi Protocol

This protocol outlines the self-validating synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine via Route A.

Step 1: Directed Lithiation

  • In an oven-dried Schlenk flask under Argon, dissolve N -Boc-piperidine (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF (0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Self-Validation Check: Quench a 0.1 mL aliquot in D2​O . Extract with EtOAc and analyze via 1 H NMR. >95% deuterium incorporation at the α -position indicates complete lithiation.

Step 2: Transmetalation 4. To the -78 °C solution, add ZnCl2​⋅2LiCl (1.2 eq, 1.0 M in THF) dropwise. 5. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

Step 3: sp3-sp2 Cross-Coupling 6. In a separate Argon-purged flask, prepare the catalyst mixture: Pd(OAc)2​ (0.05 eq), t -Bu 3​ P ⋅HBF4​ (0.10 eq), and 2-bromo-5-methoxypyridine (0.8 eq) in THF. (Note: The halide is the limiting reagent to ensure complete consumption). 7. Transfer the organozinc solution to the catalyst/halide mixture via cannula. Heat the sealed system to 50 °C for 12 hours. Self-Validation Check: Monitor the reaction by LC-MS. The reaction is complete when the 2-bromo-5-methoxypyridine peak disappears entirely.

Step 4: Workup & Deprotection 8. Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify the N -Boc intermediate via silica gel chromatography. 9. To deprotect, dissolve the intermediate in DCM (0.2 M), add TFA (10.0 eq), and stir at room temperature for 2 hours. 10. Concentrate, neutralize with saturated NaHCO3​ , and extract with DCM to yield the final 5-Methoxy-2-(piperidin-2-yl)pyridine free base.

IV. Reaction Workflow Visualization

G Start N-Boc-Piperidine Lithiation 1. sec-BuLi, TMEDA (-78 °C) Start->Lithiation Intermediate1 N-Boc-2-Lithiopiperidine Lithiation->Intermediate1 Transmetalation 2. ZnCl2·2LiCl (-78 °C to 0 °C) Intermediate1->Transmetalation Intermediate2 N-Boc-2-Piperidinylzinc Chloride Transmetalation->Intermediate2 Coupling 3. 2-Bromo-5-methoxypyridine Pd(OAc)2, t-Bu3P Intermediate2->Coupling ProductBoc N-Boc-5-Methoxy-2-(piperidin-2-yl)pyridine Coupling->ProductBoc Deprotection 4. TFA / DCM (RT) ProductBoc->Deprotection FinalProduct 5-Methoxy-2-(piperidin-2-yl)pyridine Deprotection->FinalProduct

Workflow for the synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine via Negishi cross-coupling.

V. References

  • A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. Journal of the American Chemical Society.[Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society.[Link]

  • The Development of Csp3–Csp2 Coupling Methodology. Synthetic Methods in Drug Discovery: Volume 2 (Royal Society of Chemistry).[Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters.[Link]

Troubleshooting

Technical Support Center: Stability, Degradation, and Troubleshooting for 5-Methoxy-2-(piperidin-2-yl)pyridine

As a Senior Application Scientist, I frequently encounter challenges regarding the handling and storage of substituted piperidine-pyridine scaffolds. 5-Methoxy-2-(piperidin-2-yl)pyridine (CAS: 1784309-40-5) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the handling and storage of substituted piperidine-pyridine scaffolds. 5-Methoxy-2-(piperidin-2-yl)pyridine (CAS: 1784309-40-5) is a highly versatile building block in drug discovery, but its structural features—specifically the secondary amine of the piperidine ring and the electron-rich methoxy-substituted pyridine—render it susceptible to specific environmental degradation pathways.

This guide is designed to move beyond basic handling instructions. Here, we explore the mechanistic causality behind the degradation of this compound and provide self-validating protocols to troubleshoot, quantify, and reverse these issues in your laboratory.

Part 1: Troubleshooting Guide & FAQs

Q1: My batch of 5-Methoxy-2-(piperidin-2-yl)pyridine is turning yellow/brown during benchtop storage. What is the mechanism of this degradation?

Causality: The discoloration is primarily driven by atmospheric photo-oxidation of the piperidine moiety. Under ambient light and oxygen, the piperidine ring undergoes OH-radical-initiated H-abstraction. Quantum chemistry studies demonstrate that H-abstraction predominantly occurs at the C2 and N1 positions of the piperidine ring, leading to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) and subsequent complex autoxidation products . Solution: Store the compound in amber vials under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

Q2: I am observing a mass shift of +16 Da and +44 Da in my LC-MS analysis. What do these represent?

Causality:

  • +16 Da (N-Oxidation): The secondary amine of the piperidine ring is highly nucleophilic and prone to direct oxidation, forming piperidine N-oxide . While the pyridine nitrogen can also oxidize, the methoxy group at position 5 does not sufficiently increase the nucleophilicity of the pyridine nitrogen to outcompete the secondary amine under ambient conditions .

  • +44 Da (Carbamate Formation): Secondary amines react rapidly with atmospheric CO₂ in the presence of trace moisture. This is a single-step, termolecular reaction where the amine attacks the electrophilic carbon of CO₂, forming a zwitterion intermediate that rapidly stabilizes into an ammonium carbamate salt . Solution: The +44 Da shift is reversible. Mild basic extraction (pH > 10) followed by organic partitioning will break the carbamate salt and recover the free base.

Q3: Does the 5-methoxy group compromise the stability of the pyridine ring?

Causality: No, it generally enhances the chemical stability of the ring system. The electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density of the pyridine ring. This makes the ring highly resistant to electrical and photo-oxidation, a property well-documented in pyridine-based host materials . The primary vulnerability of your molecule remains the piperidine ring.

Part 2: Quantitative Data – Stability Profiling

To aid in experimental design, the following table summarizes the degradation kinetics of 5-Methoxy-2-(piperidin-2-yl)pyridine under various environmental stressors.

Storage ConditionAtmosphereLight ExposureTimeframePurity Recovery (HPLC)Primary Degradant Observed
-20 °C (Solid) ArgonDark12 Months> 99.5%None
4 °C (Solid) Ambient AirDark6 Months96.2%Carbamate (+44 Da)
25 °C (Solid) Ambient AirAmbient UV1 Month88.5%Piperidine N-oxide (+16 Da)
25 °C (Solution, MeOH) Ambient AirAmbient UV48 Hours82.0%Imine (-2 Da) & N-oxide
60 °C (Solution, H₂O) Ambient AirDark24 Hours75.4%Ring-opened diacids

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes internal checks to confirm that the observed results are due to the chemistry itself, rather than procedural artifacts.

Protocol A: Stability-Indicating LC-MS Assay (Detecting N-Oxides vs. Carbamates)

This protocol differentiates between irreversible oxidation and reversible CO₂ absorption.

  • Sample Preparation: Dissolve 1 mg of the degraded 5-Methoxy-2-(piperidin-2-yl)pyridine in 1 mL of LC-MS grade Acetonitrile (MeCN).

  • Self-Validation Control (Critical): Prepare a parallel control sample using a pristine batch stored at -20 °C under Argon. Causality: If the control sample also shows a +44 Da peak, the carbamate is forming in-source within the mass spectrometer due to dissolved CO₂ in the mobile phase, not during storage.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in H₂O. Mobile Phase B: 0.1% Formic acid in MeCN. Gradient: 5% to 95% B over 5 minutes.

  • Analysis:

    • Peak 1 (Parent): [M+H]⁺ = 193.1 Da.

    • Peak 2 (N-oxide): [M+H]⁺ = 209.1 Da. Note: N-oxides are more polar and will elute earlier than the parent compound.

    • Peak 3 (Carbamate): [M+H]⁺ = 237.1 Da.

Protocol B: Free-Basing and Recovery of Degraded Batches

Use this protocol to salvage batches contaminated with carbamate salts and trace N-oxides.

  • Dissolution: Suspend 500 mg of the degraded compound in 20 mL of Dichloromethane (DCM).

  • Alkaline Wash (Carbamate Reversal): Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) adjusted to pH 11 with 1M NaOH. Stir vigorously for 30 minutes. Causality: The high pH forces the deprotonation of the ammonium carbamate, driving the equilibrium backward to release CO₂ gas and the free secondary amine.

  • Phase Separation & Self-Validation: Separate the organic (DCM) and aqueous layers. Validation Check: Spot both layers on a TLC plate (Silica, 9:1 DCM:MeOH with 1% NH₄OH). The polar N-oxide impurities should remain in the aqueous layer, while the recovered free base will be in the DCM layer. If the DCM layer still shows baseline impurities, repeat the alkaline wash.

  • Drying and Concentration: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Flush the final flask with Argon before sealing.

Part 4: Degradation Pathway Visualization

The following diagram maps the mechanistic pathways leading to the degradation of 5-Methoxy-2-(piperidin-2-yl)pyridine.

G Parent 5-Methoxy-2-(piperidin-2-yl)pyridine (Intact Molecule) NOxide Piperidine N-oxide (+16 Da Mass Shift) Parent->NOxide Atmospheric O2 / Light (Nucleophilic Attack) Imine Imine Derivative (-2 Da Mass Shift) Parent->Imine OH-Radical (H-Abstraction at C2/N1) Carbamate Carbamate Salt (+44 Da Mass Shift) Parent->Carbamate Atmospheric CO2 (Moisture Catalyzed) PyNOxide Pyridine N-oxide (Minor Pathway) Parent->PyNOxide Strong Oxidants (e.g., Peroxides)

Degradation pathways of 5-Methoxy-2-(piperidin-2-yl)pyridine under environmental stress.

References

  • ChemSrc. (n.d.). 1784309-40-5: 5-Methoxy-2-(piperidin-2-YL)pyridine Chemical Properties and MSDS. Retrieved from [Link]

  • Nielsen, O. J., et al. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Liu, Y., et al. (2020). Pyridine-Based Bipolar Hosts for Solution-Processed Bluish-Green Thermally Activated Delayed Fluorescence Devices: A Subtle Regulation of Chemical Stability and Carrier Transportation. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Caplow, M., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. National Institutes of Health (NIH). Retrieved from [Link]

Optimization

Preventing oxidation of 5-Methoxy-2-(piperidin-2-YL)pyridine in solution

A Guide to Preventing Oxidation in Solution for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation in Solution for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of handling and storing 5-Methoxy-2-(piperidin-2-YL)pyridine in solution. As a compound with multiple reactive sites, its stability is paramount for reproducible and reliable experimental outcomes. This document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a comprehensive understanding of how to maintain the integrity of this valuable research molecule.

Section 1: Understanding the Instability of 5-Methoxy-2-(piperidin-2-YL)pyridine

FAQ 1: Why is my solution of 5-Methoxy-2-(piperidin-2-YL)pyridine changing color (e.g., turning yellow or brown) over time?

Discoloration of your solution is a primary indicator of chemical degradation, most commonly due to oxidation. 5-Methoxy-2-(piperidin-2-YL)pyridine possesses two key structural features that make it susceptible to oxidation:

  • The Piperidine Ring: This saturated heterocyclic amine is prone to oxidation.

  • The Methoxy-Substituted Pyridine Ring: The electron-donating methoxy group can activate the pyridine ring, making it more susceptible to oxidative processes.

The presence of atmospheric oxygen, trace metal impurities, or exposure to light can initiate and propagate oxidative degradation, leading to the formation of colored byproducts.

Diagram: Potential Oxidation Sites

Caption: Potential sites of oxidation on the 5-Methoxy-2-(piperidin-2-YL)pyridine molecule.

Section 2: Troubleshooting Guide to Preventing Oxidation

This section provides a systematic approach to identifying and mitigating the root causes of oxidation in your solutions.

Issue 1: Solution Degradation Despite Standard Storage

Question: I am storing my solution in a sealed vial in the refrigerator, but I still observe degradation. What am I missing?

Answer: While refrigeration slows down reaction kinetics, it does not eliminate the dissolved oxygen already present in your solvent and the headspace of your vial. For highly sensitive compounds like this, more rigorous exclusion of oxygen is necessary.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Dissolved Oxygen in Solvent Solvents, even high-purity grades, are saturated with atmospheric oxygen unless specifically degassed.Implement a solvent degassing protocol. The "Freeze-Pump-Thaw" method is highly effective. For less stringent requirements, sparging with an inert gas for 30-60 minutes can suffice.
Oxygen in Vial Headspace The air in the headspace of your vial contains approximately 21% oxygen, which can readily diffuse into the solution.Before sealing, purge the headspace of the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for a few seconds. This technique, known as "blanketing," displaces the air.[1][2]
Inadequate Sealing Standard screw caps or snap caps may not provide a hermetic seal against atmospheric oxygen ingress over time.Use vials with PTFE-lined septa or ampules that can be flame-sealed for long-term storage.

Protocol: Freeze-Pump-Thaw Degassing of Solvents

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this cycle at least three times to ensure thorough degassing.

  • After the final thaw, backfill the flask with a high-purity inert gas such as argon or nitrogen.

Diagram: Inert Atmosphere Workflow

Inert Atmosphere Workflow start Start: Prepare Solution degas Degas Solvent (e.g., Freeze-Pump-Thaw) start->degas weigh Weigh Compound (Under Inert Atmosphere if possible) degas->weigh dissolve Dissolve Compound in Degassed Solvent weigh->dissolve blanket Blanket Headspace with Argon or Nitrogen dissolve->blanket seal Seal Vial Tightly (PTFE-lined cap) blanket->seal store Store at Recommended Temperature (e.g., 2-8°C) Protected from Light seal->store end Stable Solution store->end

Caption: A typical workflow for preparing and storing solutions under an inert atmosphere.

Issue 2: Rapid Degradation During Experimental Use

Question: My stock solution is stable, but I notice degradation in my experimental samples during incubation or analysis. Why is this happening?

Answer: The experimental conditions themselves can introduce oxidative stress. This can be due to the composition of your experimental buffer, exposure to air during sample preparation, or even the analytical instrumentation.

Troubleshooting Experimental Conditions:

Potential Cause Explanation Recommended Action
Reactive Buffer Components Certain buffer components or media can contain trace metal ions (e.g., iron, copper) that can catalyze oxidation reactions.Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your buffer to sequester catalytic metal ions.
Repeated Air Exposure Each time a stock solution is opened to withdraw an aliquot, it is exposed to atmospheric oxygen.Prepare single-use aliquots of your stock solution. This minimizes the number of times the main stock is exposed to air.
Use of Antioxidants For experiments requiring prolonged incubation, the inherent stability of the compound may be insufficient.Consider the addition of a compatible antioxidant to your solution. Phenolic antioxidants such as butylated hydroxytoluene (BHT) or Trolox can be effective radical scavengers.[3][4] Always perform a control experiment to ensure the antioxidant does not interfere with your assay.

Section 3: Proactive Stability and Storage Protocols

FAQ 2: What is the ideal way to store a stock solution of 5-Methoxy-2-(piperidin-2-YL)pyridine for long-term use?

For maximum stability, a multi-faceted approach is recommended, combining inert atmosphere, appropriate temperature, and protection from light.

Recommended Long-Term Storage Protocol:

  • Solvent Selection and Preparation: Use a high-purity, anhydrous solvent. Degas the solvent thoroughly using the Freeze-Pump-Thaw method.

  • Solution Preparation: If possible, handle the solid compound and prepare the solution inside a glovebox with a controlled inert atmosphere.[5] If a glovebox is not available, use Schlenk line techniques to maintain an inert atmosphere during dissolution.[6]

  • Aliquoting: Dispense the solution into single-use amber glass vials.

  • Inerting: Blanket the headspace of each vial with argon or high-purity nitrogen.

  • Sealing: Securely seal each vial with a PTFE-lined cap. For ultimate long-term storage, consider flame-sealing in glass ampules.

  • Storage Conditions: Store the sealed vials or ampules at 2-8°C.[7] Ensure they are protected from light by storing them in a dark container or wrapping the vials in aluminum foil.

FAQ 3: How can I confirm if my compound has oxidized?

Analytical techniques are essential for confirming the purity and integrity of your compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary method for assessing purity. An ideal stability-indicating HPLC method will be able to separate the parent compound from its degradation products. When oxidation occurs, you will typically see a decrease in the peak area of the parent compound and the appearance of new peaks, often at earlier retention times due to increased polarity of the oxidized products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the degradation products, which can help in elucidating the degradation pathway. For example, the addition of 16 atomic mass units (AMU) to the parent mass is a strong indicator of mono-oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about the degradation products. Changes in the chemical shifts and the appearance of new signals, particularly in the aromatic region or the loss of signals from the piperidine ring, can indicate oxidation.

Forced Degradation Study Protocol (Illustrative Example):

To develop a stability-indicating analytical method and understand potential degradation pathways, a forced degradation study is recommended.

  • Prepare Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light.[8]

    • Thermal Degradation: Heat a solution at 60°C.

    • Photodegradation: Expose a solution to a calibrated light source.

  • Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), take aliquots, neutralize if necessary, and analyze by HPLC and LC-MS to monitor for degradation.

Section 4: Summary of Best Practices

Do Don't
Use high-purity, degassed solvents. Use solvents directly from the bottle without degassing.
Work under an inert atmosphere (glovebox or Schlenk line). Handle the compound in open air for extended periods.
Blanket the headspace of your solution with argon or nitrogen. Leave a large air-filled headspace in your storage vials.
Store solutions in single-use aliquots. Repeatedly open and use from a large stock solution.
Use amber vials or protect from light. Store solutions in clear vials on the lab bench.
Store at recommended cold temperatures (e.g., 2-8°C). Assume room temperature storage is adequate.
Consider adding antioxidants for long-term experiments. Forget to run controls when using additives.
Confirm stability with analytical methods like HPLC. Rely solely on visual inspection to assess purity.

By implementing these robust handling and storage procedures, you can significantly minimize the risk of oxidative degradation, ensuring the integrity and reliability of your experimental results when working with 5-Methoxy-2-(piperidin-2-YL)pyridine.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Gloc, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • Antibodies.com. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Inert gas. Retrieved from [Link]

  • Biosynce. (2025, August 25). What is the stability of piperidine?. Retrieved from [Link]

  • Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • Felton, J. S., et al. (2004). Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 551(1-2), 193-203.
  • Shandong Kunda Biotechnology Co Ltd. (n.d.). Piperidine. Retrieved from [Link]

  • S. Asharani, et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical and Biological Science Archive, 10(1), 1-10.
  • Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(15).
  • Presscon. (n.d.). Oxidation Prevention & Inertization. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Sugimura, T., et al. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 9-15.
  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine

Welcome to the dedicated technical support resource for the synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this valuable piperidine derivative. We will explore common synthetic routes, troubleshoot potential issues, and provide practical, field-proven insights to ensure a successful and efficient synthesis campaign.

Synthetic Strategy Overview

The synthesis of 5-Methoxy-2-(piperidin-2-yl)pyridine on a larger scale can be approached through two primary routes. Each pathway presents a unique set of challenges and considerations.

Route 1: Convergent Synthesis via C-C Bond Formation

This approach involves the preparation of two key intermediates, 2-bromo-5-methoxypyridine and a protected 2-lithiated piperidine derivative, followed by their coupling and subsequent deprotection. This route offers flexibility in the synthesis of analogs.

Route 2: Late-Stage Pyridine Reduction

This strategy involves the initial synthesis of 5-methoxy-2-(pyridin-2-yl)pyridine, followed by the hydrogenation of the pyridine ring to the desired piperidine. This route can be more atom-economical but presents challenges in controlling the hydrogenation selectivity.

Synthetic_Routes cluster_0 Route 1: Convergent Synthesis cluster_1 Route 2: Late-Stage Reduction 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine 2-Amino-5-methoxypyridine->2-Bromo-5-methoxypyridine Diazotization N-Boc-5-Methoxy-2-(piperidin-2-yl)pyridine N-Boc-5-Methoxy-2-(piperidin-2-yl)pyridine 2-Bromo-5-methoxypyridine->N-Boc-5-Methoxy-2-(piperidin-2-yl)pyridine Coupling N-Boc-piperidine N-Boc-piperidine N-Boc-2-lithiated_piperidine N-Boc-2-lithiated_piperidine N-Boc-piperidine->N-Boc-2-lithiated_piperidine Lithiation N-Boc-2-lithiated_piperidine->N-Boc-5-Methoxy-2-(piperidin-2-yl)pyridine Final_Product 5-Methoxy-2-(piperidin-2-yl)pyridine N-Boc-5-Methoxy-2-(piperidin-2-yl)pyridine->Final_Product Deprotection 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 5-Methoxy-2-(pyridin-2-yl)pyridine 5-Methoxy-2-(pyridin-2-yl)pyridine 5-Bromo-2-methoxypyridine->5-Methoxy-2-(pyridin-2-yl)pyridine Suzuki Coupling 5-Methoxy-2-(pyridin-2-yl)pyridine->Final_Product Hydrogenation 2-Pyridylboronic_acid 2-Pyridylboronic acid 2-Pyridylboronic_acid->5-Methoxy-2-(pyridin-2-yl)pyridine

Figure 1: Overview of synthetic routes to 5-Methoxy-2-(piperidin-2-yl)pyridine.

Route 1: Convergent Synthesis - Troubleshooting and FAQs

This section will address the common challenges encountered in the convergent synthesis route.

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

This key starting material is typically prepared from 2-amino-5-methoxypyridine via a Sandmeyer-type reaction.[1][2][3]

Frequently Asked Questions

Q1: My diazotization reaction is low-yielding and produces a lot of tar-like byproducts. What could be the cause?

A1: Precise temperature control during the diazotization is critical. The reaction to form the diazonium salt is highly exothermic. If the temperature rises above -5°C, the diazonium salt can decompose, leading to a range of unwanted side products.[1][3] Ensure your cooling bath is robust and that the addition of sodium nitrite solution is slow and controlled.

Q2: I'm having difficulty with the workup and purification of 2-bromo-5-methoxypyridine. Any suggestions for a large-scale batch?

A2: On a larger scale, extraction with ether can be cumbersome. Consider using a solvent with a higher boiling point like dichloromethane for extraction. For purification, while column chromatography is effective on a lab scale, distillation under reduced pressure is often more practical for larger quantities.[1][3]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure slow, dropwise addition of sodium nitrite solution while maintaining the temperature below -5°C.[1][3]
Decomposition of diazonium salt.Maintain rigorous temperature control throughout the reaction.
Product is an oil, not a solid Presence of impurities.Purify by vacuum distillation.[1][3]
Difficult phase separation during workup Emulsion formation.Add a small amount of brine to the aqueous layer to break the emulsion.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxypyridine
  • Dissolve 2-amino-5-methoxypyridine (1.0 eq) in 60% hydrobromic acid and cool the mixture to -10°C.[1][3]

  • Slowly add bromine (3.2 eq) dropwise, maintaining the temperature below -5°C.

  • Add a solution of sodium nitrite (1.4 eq) in water dropwise, ensuring the temperature does not exceed -5°C.

  • Allow the reaction to warm to room temperature over 30 minutes, then cool to 0°C.

  • Slowly add a solution of sodium hydroxide to basify the mixture.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.[1][3]

Step 2: N-Boc Protection and Lithiation of Piperidine

For the coupling reaction, a protected piperidine anion is required. The use of an N-Boc protecting group is common due to its stability and ease of removal.[4][5]

Frequently Asked Questions

Q1: What is the best way to deprotect the N-Boc group on a large scale without using harsh acids like TFA?

A1: For large-scale synthesis, using gaseous HCl in a solvent like isopropanol or dioxane is a common and effective method for N-Boc deprotection.[6][7] This method often results in the precipitation of the hydrochloride salt of the product, which can be easily filtered and purified. Alternatively, using p-toluenesulfonic acid (TsOH) in a suitable solvent is another viable option.[8]

Q2: I am observing side reactions during the lithiation of N-Boc-piperidine. How can I improve the selectivity?

A2: The lithiation of N-Boc-piperidine can be challenging. The position of lithiation can be influenced by the presence of directing groups and the reaction conditions. Using a strong, non-nucleophilic base like s-BuLi in the presence of a chelating agent like TMEDA at low temperatures can improve the regioselectivity of the lithiation.[2]

Step 3: Coupling of 2-Bromo-5-methoxypyridine and N-Boc-2-lithiated Piperidine

This is a critical C-C bond-forming step. Grignard-type couplings with 2-halopyridines can be problematic, often referred to as the "2-pyridyl problem," due to the coordination of the pyridine nitrogen to the metal center, which can lead to poor reactivity.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low conversion/No reaction Poor reactivity of the 2-pyridyl halide.Consider converting the 2-bromopyridine to a more reactive intermediate, such as a 2-pyridylzinc or 2-pyridylboronate species, for a Negishi or Suzuki coupling, respectively.
Deactivation of the organometallic reagent.Ensure strictly anhydrous and inert reaction conditions. The presence of moisture or oxygen will quench the organolithium or Grignard reagent.[11]
Formation of homocoupled byproducts Side reactions of the organometallic reagent.Optimize the rate of addition of the electrophile and maintain a low reaction temperature.

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Figure 2: Decision workflow for troubleshooting the coupling reaction.

Route 2: Late-Stage Pyridine Reduction - Troubleshooting and FAQs

This route involves the hydrogenation of 5-methoxy-2-(pyridin-2-yl)pyridine. The primary challenge here is controlling the reduction of the pyridine ring without affecting other functional groups and preventing catalyst poisoning.

Step 1: Synthesis of 5-Methoxy-2-(pyridin-2-yl)pyridine

This intermediate can be synthesized via a Suzuki coupling between 5-bromo-2-methoxypyridine and a suitable 2-pyridylboronic acid or ester.[12]

Step 2: Hydrogenation of 5-Methoxy-2-(pyridin-2-yl)pyridine

The reduction of the pyridine ring is a key and often challenging step.

Frequently Asked Questions

Q1: My hydrogenation reaction is very slow or stalls completely. What is causing this?

A1: Pyridine and piperidine derivatives are known to be potent catalyst poisons.[3][13][14] The lone pair of electrons on the nitrogen atom can strongly coordinate to the active sites of the metal catalyst, leading to deactivation. To overcome this, the hydrogenation is typically carried out under acidic conditions (e.g., in acetic acid or with the addition of HCl).[4][14] The acid protonates the nitrogen, preventing it from poisoning the catalyst.

Q2: What is the best catalyst for the hydrogenation of a substituted pyridine?

A2: Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are often effective for pyridine hydrogenation.[4] Rhodium-on-carbon (Rh/C) is also a highly active catalyst for this transformation.[13][15] The choice of catalyst can influence the stereoselectivity of the reduction, especially with substituted pyridines.

Q3: How can I control the stereochemistry of the piperidine ring during hydrogenation?

A3: The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and the substituents on the pyridine ring. For asymmetric hydrogenation, chiral catalysts or auxiliaries are required.[1][2][4][5][16] For non-chiral hydrogenations, the cis-isomer is often the major product.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete Reaction Catalyst poisoning.Add a stoichiometric amount of a strong acid like HCl or use acetic acid as the solvent.[14]
Insufficient catalyst activity.Increase catalyst loading or consider a more active catalyst like Rh/C.[13][17]
Low Diastereoselectivity Sub-optimal reaction conditions.Screen different catalysts and solvents. Higher hydrogen pressure can sometimes favor the formation of the cis-isomer.[18]
Over-reduction/Side Reactions Reaction conditions are too harsh.Reduce the reaction temperature or pressure.
Experimental Protocol: Hydrogenation of 5-Methoxy-2-(pyridin-2-yl)pyridine
  • To a solution of 5-methoxy-2-(pyridin-2-yl)pyridine (1.0 eq) in glacial acetic acid, add PtO₂ (5-10 mol%).[4]

  • Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar).

  • Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Carefully vent the reactor and filter the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to afford the crude product.

  • Purify by crystallization or column chromatography.

Impurity Profiling and Purification

On a large scale, identifying and controlling impurities is crucial for ensuring the quality of the final product.

Common Impurities
  • Starting Materials: Unreacted 2-bromo-5-methoxypyridine or 5-methoxy-2-(pyridin-2-yl)pyridine.

  • Byproducts from Side Reactions: Homocoupled products from the coupling reaction, or partially hydrogenated intermediates.

  • Degradation Products: Oxidation or other degradation of the product or intermediates.[19][20]

Purification Strategies
  • Crystallization: If the final product is a solid, crystallization is an excellent method for purification on a large scale.[21] Experiment with different solvent systems to find optimal conditions.

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction to remove non-basic impurities.

  • Distillation: For liquid products or intermediates, vacuum distillation can be an effective purification technique.

References

  • Royal Society of Chemistry. (2022, October 11).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Peptides. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection.
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • PubMed. (2003, March 15).
  • BenchChem. (2025, December).
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Vapourtec. (2019, January 21).
  • Sigma-Aldrich. (n.d.).
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  • Hilaris Publisher. (2011, November 12). Purity Profiling of Peptide Drugs.
  • YouTube. (2024, October 12).
  • ResearchGate. (2021, October 30).
  • Journal of the Chemical Society (Resumed). (n.d.). Studies in the detoxication of catalyst poisons. Part VII.
  • MDPI. (n.d.).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • BenchChem. (2025, December). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • PMC. (n.d.).
  • ACS Publications. (n.d.).
  • ACS Publications. (2020, June 11).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine.
  • ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline.
  • MDPI. (2017, January 27).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine CAS 105170-27-2.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • CORE. (n.d.). Synthesis and Reduction Reactions of Pyridones and 5- Acyl-2-Methoxypyridines.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.

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Optimization

Technical Support Center: Strategies for Solubilizing 5-Methoxy-2-(piperidin-2-YL)pyridine in Biological Assays

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols for overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols for overcoming the low aqueous solubility of 5-Methoxy-2-(piperidin-2-YL)pyridine and similar weak base compounds for use in biological assays. Our approach is grounded in established physicochemical principles to ensure reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions & Foundational Concepts

This section addresses the fundamental questions regarding the solubility challenges associated with 5-Methoxy-2-(piperidin-2-YL)pyridine.

Q1: Why is my 5-Methoxy-2-(piperidin-2-YL)pyridine poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The solubility behavior of this compound is dictated by its molecular structure. It contains two key features that contribute to its poor solubility in neutral pH environments:

  • Two Basic Nitrogen Atoms: The structure includes a pyridine ring and a piperidine ring. Both contain nitrogen atoms that are weak bases.[1] In a neutral or alkaline solution (pH > pKa), these nitrogens are predominantly in their neutral, uncharged form. This uncharged state is less polar and thus less soluble in water.[2][3]

  • Lipophilic Regions: The methoxy group (-OCH₃) and the overall carbon framework contribute to the molecule's lipophilicity ("grease-ball" characteristics), further limiting its affinity for aqueous solvents.[4]

Q2: What is the critical first step before attempting to solubilize my compound for an assay?

A2: The most critical first step is to characterize the compound's fundamental physicochemical properties. Before selecting a solubilization method, you must understand its pH-dependent solubility . Since 5-Methoxy-2-(piperidin-2-YL)pyridine is a basic compound, its solubility is expected to increase significantly as the pH decreases.[5][6] Creating a pH-solubility profile by measuring its solubility at various pH points (e.g., from pH 2 to pH 8) will provide the most valuable information and guide your entire strategy.[1]

Q3: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent it?

A3: This common issue is known as kinetic precipitation . While your compound is soluble in a pure organic solvent like DMSO, its solubility limit in the final aqueous assay buffer is much lower.[7] When the concentrated DMSO stock is diluted into the medium, the compound is thrust into an environment where it is no longer soluble, causing it to crash out of solution as a solid precipitate.[7]

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is often to test a lower final concentration of the compound in your assay.

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This reduces the magnitude of the solvent shift upon dilution.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform a serial dilution in a buffer that contains a higher percentage of the co-solvent before the final dilution step.[7]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A4: Understanding this distinction is crucial for interpreting your results.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound has been allowed to equilibrate with a solvent over a long period (often 24-48 hours). It represents the maximum amount of a compound that can be dissolved under specific conditions.

  • Kinetic Solubility: This is measured by adding a concentrated DMSO stock solution to an aqueous buffer and determining the concentration at which precipitation first occurs. This process does not involve dissolving the crystalline form and is often a higher, supersaturated value.

For biological assays, you are almost always dealing with kinetic solubility. If your target concentration exceeds the kinetic solubility limit, the compound will precipitate, leading to inaccurate dosing and non-reproducible data.[7]

Part 2: Strategic Workflow for Solubilization

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Low Aqueous Solubility of 5-Methoxy-2-(piperidin-2-YL)pyridine char Step 1: Characterize Determine pH-Solubility Profile start->char pH_effective Is solubility > 1 mg/mL at an assay-compatible pH? char->pH_effective use_pH Strategy A: pH Control Use acidic buffer. Validate vehicle effect. pH_effective->use_pH  Yes cosolvent Step 2: Attempt Co-Solvents Screen DMSO, Ethanol, PEG 400 pH_effective->cosolvent No   cosolvent_effective Is solubility achieved at non-toxic co-solvent %? (e.g., <0.5% DMSO) cosolvent->cosolvent_effective use_cosolvent Strategy B: Co-solvent Formulation Use lowest effective %. Validate vehicle control. cosolvent_effective->use_cosolvent  Yes cyclodextrin Step 3: Try Cyclodextrins Screen HP-β-CD, SBE-β-CD cosolvent_effective->cyclodextrin No   cyclo_effective Is solubility sufficient with cyclodextrin complex? cyclodextrin->cyclo_effective use_cyclo Strategy C: Cyclodextrin Complex Prepare and use complex. Validate vehicle control. cyclo_effective->use_cyclo  Yes advanced Step 4: Advanced Formulations (For In Vivo / Drug Development) Consider Lipid-Based Systems (SEDDS) or Solid Dispersions cyclo_effective->advanced No  

Caption: Decision workflow for selecting a solubilization method.

Part 3: In-Depth Solubilization Strategies & Protocols
Strategy 1: pH Modification

Scientific Rationale: As a weak base, 5-Methoxy-2-(piperidin-2-YL)pyridine accepts protons (H⁺) in an acidic environment. This protonation forms a pyridinium or piperidinium cation, which is an ionic salt.[1] These charged species are significantly more polar and thus more soluble in water than the neutral molecule.[2][3][8] Generally, the solubility of a basic compound increases as the pH of the solution is decreased.[5]

When to Use: This is the most direct and often preferred method if your biological assay can tolerate a slightly acidic pH.

Protocol 1: Determining a pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).

  • Add Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure undissolved solid is clearly visible.

  • Equilibrate: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Solid: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantify: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter to remove any remaining particles, dilute appropriately, and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH to visualize the profile.

Strategy 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1] This makes the environment more favorable for dissolving lipophilic molecules like 5-Methoxy-2-(piperidin-2-YL)pyridine.

When to Use: When pH modification is not feasible or insufficient. This is a very common approach for preparing stock solutions for in vitro assays.

Common Co-solvents and Cytotoxicity Considerations

Co-SolventTypical Max Concentration in Cell AssaysNotes
DMSO < 0.5% (v/v) ; ideally < 0.1% for sensitive cells.[7]Most common, but can have biological effects.[9][10]
Ethanol < 0.5% (v/v) Can be cytotoxic; effects are cell-type dependent.[11]
Polyethylene Glycol 400 (PEG 400) < 1.0% (v/v) Generally considered less toxic than DMSO or ethanol.[11]

Protocol 2: Preparing a Stock Solution Using Co-solvents

  • Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (or another suitable co-solvent) to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Dissolution: Vortex vigorously for at least 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[7] Visually inspect for any remaining solid particles.

  • Assay Dilution: Perform serial dilutions to reach your final assay concentration, ensuring the final co-solvent percentage remains below the cytotoxic limit for your specific cell line or assay system.

  • Vehicle Control: Crucially, always include a vehicle control in your experiment. This control should contain the same final concentration of the co-solvent as your test samples to account for any effects of the solvent itself.[7]

Strategy 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like 5-Methoxy-2-(piperidin-2-YL)pyridine, within their cavity. This forms a water-soluble "inclusion complex," where the hydrophobic drug is shielded from the aqueous environment, dramatically increasing its apparent solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[12]

Caption: Mechanism of cyclodextrin inclusion complex formation.

When to Use: When co-solvents are not tolerated by the assay system or when higher concentrations of the compound are required. It is an effective strategy for both in vitro and in vivo formulations.[17]

Protocol 3: Preparing an Inclusion Complex with HP-β-CD (Kneading Method)

  • Prepare CD Solution: Prepare an aqueous solution of HP-β-cyclodextrin (e.g., 20-40% w/v in water).

  • Prepare Drug Stock: Prepare a concentrated stock of your compound in a suitable organic solvent like DMSO or ethanol (as per Protocol 2).

  • Complexation: While vigorously vortexing the cyclodextrin solution, slowly add the compound stock solution dropwise. This dropwise addition is critical to prevent immediate precipitation of the free drug.

  • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker or sonicator), for a period ranging from 1 to 24 hours at a controlled temperature to allow for efficient complex formation.

  • Filtration (Optional): To ensure you have a true solution, filter the final preparation through a 0.22 µm syringe filter.

  • Application: Use the resulting clear solution for your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD and any co-solvent used.

Part 4: Advanced Formulation Strategies

For professionals in later-stage drug development, particularly for in vivo studies, more advanced strategies may be necessary if the above methods are insufficient.

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[18][19] Upon gentle agitation in aqueous media (like gastrointestinal fluid), they spontaneously form fine oil-in-water emulsions, keeping the drug solubilized.[20][21] This approach is particularly suitable for highly lipophilic compounds.[22]

  • Amorphous Solid Dispersions: This strategy involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[4] The amorphous form of a drug has higher energy and thus greater aqueous solubility than its stable crystalline form.[23]

These advanced methods require specialized formulation expertise and are typically employed when transitioning from early-stage screening to preclinical and clinical development.[18][24]

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Khan Academy. pH and solubility. Khan Academy. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaTutor. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Di, C., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available from: [Link]

  • The Effect of pH on Solubility. Chemistry Steps. Available from: [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Drug Development & Delivery. Available from: [Link]

  • Lerk, P. C. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]

  • pH and Solubility. Fiveable. Available from: [Link]

  • Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]

  • S-kau, K., et al. Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Available from: [Link]

  • 8.11 pH and Solubility. AP Chemistry. Available from: [Link]

  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Available from: [Link]

  • Lipid-Based Drug Delivery: Dosage Form Design from Preclinical to First-in-Human. Xtalks. Available from: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available from: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. Available from: [Link]

  • Lipid-based formulations. Gattefossé. Available from: [Link]

  • Tan, A., et al. (2013). Lipid-Based Drug Delivery Systems. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. Available from: [Link]

  • Nielsen, G. D., & Larsen, S. T. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Refining analytical methods for detecting 5-Methoxy-2-(piperidin-2-YL)pyridine impurities

Introduction: Welcome to the technical support center for the analytical characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for the analytical characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for impurity detection. The accurate identification and quantification of impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This resource synthesizes established analytical principles with practical troubleshooting advice to address common challenges encountered during method development and routine analysis. All methodologies and recommendations are grounded in authoritative guidelines, such as those from the International Council for Harmonisation (ICH), to ensure regulatory compliance and scientific integrity.[1][2][3][4][5]

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 5-Methoxy-2-(piperidin-2-YL)pyridine and its related impurities.[6] Its versatility and high resolution make it ideal for separating structurally similar compounds in a complex matrix.

Experimental Protocol: A Validated Starting Point for RP-HPLC

This protocol provides a robust starting point for developing a reversed-phase HPLC method. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][4]

Parameter Recommended Condition Justification & Causality
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 stationary phase provides excellent hydrophobic retention for the analyte. A modern, end-capped, high-purity silica column (Type B) is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing with basic compounds.[7][8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and helps to protonate the basic nitrogens in the analyte, leading to more consistent retention and improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution Time (min) / %B: 0/10, 25/70, 30/70, 31/10, 35/10A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main active pharmaceutical ingredient (API) peak is well-resolved from any co-eluting species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection (UV) 239 nmBased on typical absorbance for pyridine-containing structures, but should be optimized by running a UV scan of the main analyte.[9][10]
Injection Volume 5 µLA smaller injection volume minimizes the risk of column overload, which can lead to peak fronting or tailing.[11]
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL.Dissolving the sample in the initial mobile phase composition prevents peak distortion.
HPLC Troubleshooting Guide (Q&A Format)

Question 1: My main peak for 5-Methoxy-2-(piperidin-2-YL)pyridine is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like yours is a classic problem in reversed-phase HPLC.[7][8][12]

  • Causality: The primary cause is secondary ionic interactions between the protonated amine groups on your molecule and deprotonated (negatively charged) residual silanol groups (Si-OH) on the silica surface of the HPLC column.[8][11] This creates a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, resulting in a "tail."

  • Solutions:

    • Adjust Mobile Phase pH: The most effective solution is often to lower the mobile phase pH. By using a buffer or acidifier (like the 0.1% formic acid in the protocol), you ensure the silanol groups remain protonated (neutral), which prevents the strong ionic interaction with your basic analyte. A pH of 3 or below is generally effective.[7][8]

    • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have a much lower concentration of acidic silanol groups and are "end-capped" to block most of the remaining ones. If you are using an older column, switching to a high-purity, end-capped C18 column can dramatically improve peak shape.[7][8]

    • Reduce Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[11][13]

Diagram: Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed? check_ph Is Mobile Phase pH < 3? start->check_ph check_column Using a Modern End-Capped C18 Column? check_ph->check_column Yes solution_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->solution_ph No check_load Is Sample Load Low? check_column->check_load Yes solution_column Switch to a High-Purity, End-Capped Column check_column->solution_column No solution_load Reduce Injection Volume or Sample Concentration check_load->solution_load No end Peak Shape Improved check_load->end Yes solution_ph->end solution_column->end solution_load->end G dev Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Pyridine and Piperidine Reactions

Welcome to the Technical Support Center for pyridine and piperidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine and piperidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common reactions involving these critical heterocyclic scaffolds. The following sections provide in-depth, mechanistically-grounded answers to frequently encountered challenges, supported by detailed protocols and quantitative data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format, providing quick insights and actionable advice.

Q1: My Suzuki-Miyaura coupling with a bromopyridine is plagued by homocoupling of the boronic acid. What are the primary causes and how can I fix it?

A1: Homocoupling of the boronic acid reagent is a frequent side reaction in Suzuki couplings, leading to symmetrical biaryl impurities and reduced yield.[1] The primary culprits are typically the presence of oxygen and the formation of palladium(II) species which can promote this unwanted pathway.[1][2]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents (including water) and the reaction mixture are thoroughly degassed. Sparging with an inert gas like argon or nitrogen for 15-30 minutes is crucial.[1][3] For highly sensitive reactions, employ the "freeze-pump-thaw" method.

  • Use a Pd(0) Precatalyst: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] This avoids the need for in-situ reduction which can be inefficient.

  • Add a Mild Reducing Agent: If using a Pd(II) source, adding 1-2 equivalents of potassium formate can help reduce Pd(II) to the active Pd(0) state without disrupting the main catalytic cycle.[1][2]

  • Optimize Ligands: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step over side reactions.[1]

  • Use Stable Boronic Acid Derivatives: Boronic acids can be unstable. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions by providing a slow, controlled release of the boronic acid.[1][3]

Q2: I'm attempting an N-alkylation of piperidine with an alkyl halide and getting significant amounts of the quaternary ammonium salt. How can I achieve selective mono-alkylation?

A2: Over-alkylation is a classic problem in the direct N-alkylation of piperidines. The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.

Key Strategies for Selectivity:

  • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly, for instance with a syringe pump, maintains a low concentration, which kinetically favors mono-alkylation.[4]

  • Use Stoichiometric Control: Carefully controlling the stoichiometry to use only a slight excess (e.g., 1.1 equivalents) of the alkylating agent can help, but may lead to incomplete conversion of the starting material.[4]

  • Switch to Reductive Amination: This is often the most effective solution. Reacting the piperidine with an aldehyde or ketone forms an iminium ion intermediate, which is then reduced in-situ. This method inherently avoids over-alkylation because the tertiary amine product is not reactive under these conditions.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selective for the iminium ion over the carbonyl starting material.[5]

Q3: My electrophilic aromatic substitution (EAS) on a pyridine ring is resulting in extremely low yields. Why is this happening?

A3: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently unreactive towards electrophiles, with a reactivity often compared to that of nitrobenzene.[6][7] Furthermore, the strongly acidic conditions typical for EAS (e.g., nitration with HNO₃/H₂SO₄) protonate the basic nitrogen atom. This introduces a positive charge on the ring, which strongly deactivates it towards attack by an electrophile.[6][8] Electrophilic substitution, when it does occur, is directed to the 3-position as this avoids placing a positive charge on the nitrogen in the resonance structures of the intermediate.[9][10]

To Improve Yields:

  • Harsh Conditions: Often, very high temperatures are required. For example, sulfonation may require prolonged heating at high temperatures.[11]

  • Activate the Ring: The introduction of an electron-donating group can increase the ring's reactivity.

  • Use Pyridine-N-Oxide: A powerful strategy is to first oxidize the pyridine to pyridine-N-oxide. The N-oxide is an activating group that directs electrophilic substitution to the 4-position. The N-oxide can then be removed by reduction after the substitution reaction.

Part 2: Detailed Troubleshooting Guides

Guide 1: Cross-Coupling Reactions of Pyridines (Suzuki & Buchwald-Hartwig)

Cross-coupling reactions are indispensable for functionalizing pyridine rings. However, the Lewis basic nitrogen atom can pose significant challenges.

Issue: Catalyst Inhibition or Deactivation in Pyridine Cross-Coupling

The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic for 2-substituted pyridines.[12][13]

  • Causality: The nitrogen atom acts as a Lewis base, binding to the electron-deficient palladium center. This can prevent the catalyst from participating in the desired catalytic cycle, effectively "poisoning" it.

  • Troubleshooting Workflow:

    G Start Low Yield in Pyridine Cross-Coupling Cause1 Potential Cause: Catalyst Poisoning by Pyridine Nitrogen Start->Cause1 Sol1 Solution 1: Use Bulky Ligands (e.g., SPhos, XPhos) Cause1->Sol1 Steric hindrance from bulky ligands can disfavor N-coordination to Pd. [2] Sol2 Solution 2: Screen Different Bases (e.g., K3PO4, Cs2CO3) Cause1->Sol2 Base choice can influence catalyst activity and stability. [10] Sol3 Solution 3: Consider Alternative Coupling Partners (e.g., Pyridyl Sulfinates) Cause1->Sol3 Pyridyl sulfinates can be effective where boronates fail. [30, 41] Result Improved Yield and Reaction Efficiency Sol1->Result Sol2->Result Sol3->Result

    Caption: Troubleshooting catalyst poisoning in pyridine cross-coupling.

Quantitative Data: Effect of Ligand and Base on Suzuki Coupling

Pyridyl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)Byproduct (Homocoupling %)Reference
2-BromopyridinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneLowHigh[14]
2-BromopyridineLithium triisopropyl 2-pyridyl boronatePd₂(dba)₃ / Custom LigandCs₂CO₃Dioxane85N/A[14]
3-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O>95<2[1]
Guide 2: N-Functionalization of Piperidines

The nucleophilic nitrogen of the piperidine ring is its most reactive site.[15] While this facilitates functionalization, it also opens pathways for byproduct formation.

Issue: Unwanted Dehydrogenation of Piperidine to Pyridine

Under certain oxidative or catalytic conditions, particularly at high temperatures, piperidines can undergo dehydrogenation to form the corresponding pyridine as a byproduct.[16]

  • Causality: This is an oxidation reaction. The presence of an oxidant or a suitable dehydrogenation catalyst (e.g., certain palladium, platinum, or nickel catalysts at elevated temperatures) can facilitate the removal of hydrogen atoms to form the aromatic pyridine ring.[16][17]

  • Prevention Strategies:

    • Avoid Harsh Oxidizing Agents: When performing other transformations on a piperidine-containing molecule, avoid unnecessarily harsh oxidants if the piperidine ring is not the intended reaction site.

    • Control Temperature: In reactions using transition metal catalysts (e.g., for hydrogenolysis of a protecting group), keep the temperature as low as possible to disfavor the dehydrogenation pathway.

    • Catalyst Choice: Select catalysts that are less prone to promoting dehydrogenation. For example, for catalytic hydrogenation of other functional groups, Rh/C or Ru/C might be preferred over Pd/C under certain conditions, although this is highly substrate-dependent.[15]

Mechanism: Over-alkylation of Piperidine

Caption: Kinetic pathway for over-alkylation of piperidine.

Part 3: Experimental Protocols

Protocol: Selective Mono-N-Alkylation of a 2-Substituted Piperidine via Reductive Amination

This protocol provides a reliable method to avoid over-alkylation byproducts.[5]

Materials:

  • 2-Substituted Piperidine (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, dissolve the 2-substituted piperidine (1.0 equiv) in anhydrous DCM.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.2 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 24 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.

References

  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions. Benchchem.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Pyridine. Wikipedia. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Reactions of Pyridine.docx. Scribd. Available at: [Link]

  • troubleshooting regioselectivity in pyridazine functionalization. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at: [Link]

  • Process for the catalytic dehydrogenation of piperidine. Google Patents.
  • Catalytic dehydrogenation of piperidine. Google Patents.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Available at: [Link]

  • Heterocyclic Compounds Part-III (Pyridine) by Dr Pramod R Padole. Slideshare. Available at: [Link]

  • Why does electrophilic substitution take place at 3-position in pyridine?. Atlas. Available at: [Link]

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Troubleshooting

Technical Support Center: Enhancing Selectivity of 5-Methoxy-2-(piperidin-2-YL)pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into optimizing the selectivity of 5-Methoxy-2-(piperidin-2-YL)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into optimizing the selectivity of 5-Methoxy-2-(piperidin-2-YL)pyridine derivatives. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the 5-Methoxy-2-(piperidin-2-YL)pyridine scaffold to build a strong foundation for your optimization strategies.

Q1: What are the core pharmacophoric features of the 5-Methoxy-2-(piperidin-2-YL)pyridine scaffold that govern molecular recognition and selectivity?

A: The selectivity of this scaffold is not dictated by a single feature but by the precise spatial arrangement of several key interaction points. Understanding these is the first step in rational drug design. The primary features are:

  • Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor. Its interaction with specific residues (like Aspartic or Glutamic acid) in a receptor's binding pocket is often a primary anchor for binding.[1]

  • Piperidine Nitrogen: This is a basic center, typically protonated under physiological pH. It forms strong ionic or hydrogen bond interactions, often with acidic residues or the backbone of the target protein. The nature of the substituent on this nitrogen is a primary handle for modulating selectivity.

  • 5-Methoxy Group: This group serves a dual role. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group contributes to hydrophobic interactions. Its electron-donating nature also modulates the basicity of the pyridine ring, subtly influencing long-range interactions. Studies on related structures show that methoxy groups can significantly enhance inhibitory activity.[2][3]

  • Stereocenter at Piperidine C2: The chiral center at the junction of the piperidine and pyridine rings dictates the three-dimensional orientation of the entire piperidine moiety. The absolute stereochemistry (R vs. S) is often critical for achieving selective binding, as one enantiomer will fit optimally into the target's binding pocket while the other may not or may bind more readily to off-targets.[4]

Pharmacophore_Model cluster_0 5-Methoxy-2-(piperidin-2-YL)pyridine Scaffold cluster_1 Key Pharmacophoric Features Scaffold A H-Bond Acceptor (Pyridine N) B Basic Center (H-Bond Donor) (Piperidine N) C H-Bond Acceptor (Methoxy O) D Stereocenter (Piperidine C2) E Modulation Point (Piperidine N-substituent)

Caption: Core pharmacophoric features of the scaffold.

Q2: My initial screens show activity, but why is it critical to resolve the stereoisomers of the piperidine C2 center early?

A: It is paramount to resolve the stereoisomers early to avoid costly downstream failures. Biological systems are chiral, and target binding pockets are three-dimensional.

  • Eutomer vs. Distomer: Often, the desired biological activity resides primarily in one enantiomer (the eutomer), while the other (the distomer) has significantly lower activity or, more problematically, contributes to off-target effects.[4] Investigating racemic mixtures can give misleading Structure-Activity Relationship (SAR) data, as you are measuring the combined effect of both isomers.

  • Case Example: In studies of conformationally restrained agonists for serotonin receptors, bioactivity was found to reside primarily in a single enantiomer.[4] This highlights how the spatial orientation of the side chain, dictated by the stereocenter, is a key determinant of activity and selectivity.[4]

  • Economic & Regulatory Imperative: Developing a single isomer is more efficient and is often required by regulatory agencies. By resolving the isomers early, you can focus your medicinal chemistry efforts on the more potent and selective eutomer, leading to a more efficient lead optimization campaign.

Troubleshooting Guide: From Potency to Selectivity

This section provides actionable strategies for specific challenges encountered during the lead optimization process.

Q1: My lead compound is potent at my primary target (Target A) but also shows significant activity at a related subtype (Target B). How can I engineer selectivity?

A: This is a classic medicinal chemistry challenge. The key is to identify and exploit subtle differences between the binding pockets of Target A and Target B.

Scientific Rationale: Selectivity arises from maximizing favorable interactions with the desired target while introducing unfavorable interactions (e.g., steric clashes) with the off-target.

Actionable Strategies:

  • Exploit Steric Differences:

    • Hypothesis: The binding pocket of Target B may be smaller or have a different shape than Target A near the piperidine N-substituent region.

    • Action: Systematically increase the steric bulk of the substituent on the piperidine nitrogen. Start with small groups (methyl, ethyl) and progress to larger moieties (isopropyl, cyclobutyl, benzyl). A four-carbon chain has been shown to be optimal in some related (2-methoxyphenyl)piperazine derivatives.[5]

    • Analysis: Monitor the binding affinity (Ki) or functional activity (EC50/IC50) at both targets. A successful modification will maintain or improve potency at Target A while significantly decreasing it at Target B.

  • Introduce Rigid Scaffolds:

    • Hypothesis: The flexible N-substituent may be adopting a conformation that is tolerated by both binding pockets.

    • Action: Replace flexible alkyl chains with more rigid linkers or cyclic structures (e.g., incorporating a cycloalkyl amide fragment).[5] This restricts the number of possible conformations, potentially favoring the binding mode required for Target A over Target B.

  • Seek Unique Polar Interactions:

    • Hypothesis: The binding pocket of Target A may contain a unique hydrogen bond donor or acceptor not present in Target B.

    • Action: Use computational modeling (if a crystal structure is available) or a diverse set of N-substituents bearing different functional groups (amides, ethers, small heterocycles) to probe for unique interactions.

Data-Driven Decision Making:

Summarize your findings in a clear table to track progress.

Compound IDN-Piperidine Substituent (R)Target A Kᵢ (nM)Target B Kᵢ (nM)Selectivity (Kᵢ B / Kᵢ A)
Lead-01-H15453
Mod-01-Methyl18905
Mod-02-Ethyl12250~21
Mod-03-Benzyl25>1000>40
Mod-04-Cyclobutyl10>2000>200

This is example data for illustrative purposes.

Selectivity_Workflow cluster_0 Troubleshooting Workflow Start Poor Subtype Selectivity (Target A vs. Target B) Analyze Analyze Binding Pockets (Homology Model or Crystal Structure) Start->Analyze Hypothesize Formulate Hypothesis (e.g., Steric, Polar, Shape Differences) Analyze->Hypothesize Strategy Select Chemical Strategy Hypothesize->Strategy Steric Strategy 1: Steric Bulk (Vary N-substituent size) Strategy->Steric Size Mismatch? Rigid Strategy 2: Rigidification (Introduce cyclic constraints) Strategy->Rigid Conformational Flexibility? Polar Strategy 3: Polar Probes (Add H-bond donors/acceptors) Strategy->Polar Unique Interactions? Synthesize Synthesize & Test Derivatives Steric->Synthesize Rigid->Synthesize Polar->Synthesize Evaluate Evaluate Potency & Selectivity Synthesize->Evaluate End Selectivity Goal Achieved Evaluate->End Yes Reiterate Re-evaluate & Iterate Evaluate->Reiterate No Reiterate->Analyze

Caption: Decision workflow for improving subtype selectivity.

Q2: How can I use computational tools to guide my selectivity optimization efforts when no crystal structure is available?

A: When a target's 3D structure is unknown, ligand-based computational methods are invaluable for guiding synthesis. Pharmacophore modeling is a robust technique that can help identify the essential chemical features required for activity.[6][7]

Scientific Rationale: A pharmacophore model represents the 3D arrangement of essential features (H-bond donors/acceptors, hydrophobic centers, etc.) that a molecule must possess to bind to a specific target. By building separate models for your on-target and off-target receptors, you can identify features that are unique to the on-target and design molecules that incorporate them.

Actionable Strategies:

  • Ligand-Based Pharmacophore Modeling:

    • Action: Gather a set of known active compounds for your primary target. Using software like LigandScout or Pharmit, generate a pharmacophore model that captures the common features of these active molecules.[8] This process relies on a set of active compounds to extract shared chemical features.[6]

    • Application: This model can then be used as a filter to screen virtual libraries for new, diverse scaffolds that fit the required pharmacophoric features, potentially increasing the probability of identifying novel and selective compounds.[6]

  • Comparative Modeling (On-Target vs. Off-Target):

    • Action: If you have active compounds for both your on-target and off-target, create a pharmacophore model for each.

    • Analysis: Overlay the two models. The key to selectivity lies in the differences. Does the on-target model have a hydrophobic feature where the off-target model has none? Does it require a hydrogen bond acceptor at a specific location that is absent in the off-target model?

    • Design: Synthesize new derivatives that specifically include features present only in the on-target model while avoiding or disrupting features required for off-target binding. This approach has been used to successfully design selective TASK-3 channel blockers.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, we provide the following validated protocols.

Protocol 1: General Procedure for N-Alkylation of the Piperidine Moiety

This protocol describes a standard method for diversifying the substituent on the piperidine nitrogen, a key step in exploring the SAR for selectivity.

Materials:

  • 5-Methoxy-2-(piperidin-2-YL)pyridine derivative (1.0 eq)

  • Desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 5-Methoxy-2-(piperidin-2-YL)pyridine starting material and the solvent (e.g., acetonitrile).

  • Add potassium carbonate to the suspension. This acts as a base to deprotonate the piperidine nitrogen.

  • Add the alkyl halide dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography (typically silica gel with a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure N-alkylated derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. R Discovery.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identific
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)
  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identific
  • 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. MDPI.

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Reference Data & Comparative Studies

Validation

Efficacy Showdown: A Comparative Analysis of 5-Methoxy-2-(piperidin-2-YL)pyridine and Its Analogs as α4β2 Nicotinic Acetylcholine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the α4β2 nicotinic acetylcholine receptor (nAChR) stands as a pivotal target for therapeutic intervention in a range...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the α4β2 nicotinic acetylcholine receptor (nAChR) stands as a pivotal target for therapeutic intervention in a range of central nervous system disorders, most notably nicotine addiction. The development of potent and selective antagonists for this receptor subtype is a key strategy in the quest for effective smoking cessation aids and treatments for other neurological conditions. This guide provides an in-depth comparative analysis of the efficacy of 5-Methoxy-2-(piperidin-2-YL)pyridine and its analogs, offering a synthesis of experimental data to inform future research and drug development endeavors.

Introduction: The Significance of α4β2 nAChR Antagonism

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and plays a crucial role in mediating the reinforcing and addictive effects of nicotine. Antagonists of this receptor can block the effects of nicotine, thereby reducing the rewarding sensations associated with smoking and aiding in the cessation of tobacco use. The therapeutic potential of α4β2 nAChR antagonists has driven extensive research into the discovery and optimization of novel chemical scaffolds. Among these, the 5-alkoxy-2-(piperidin-2-yl)pyridine framework has emerged as a promising foundation for the development of potent and selective antagonists. This guide will delve into the structure-activity relationships (SAR) and comparative efficacy of lead compounds within this class, with a focus on 5-Methoxy-2-(piperidin-2-YL)pyridine.

Comparative Efficacy of 5-Methoxy-2-(piperidin-2-YL)pyridine and Key Analogs

Recent studies have identified 5-Methoxy-2-(piperidin-2-YL)pyridine, also referred to as compound 5 or AP-202 , and its close analog, compound 13 or AP-211 , as highly potent and selective antagonists of the α4β2 nAChR. Both compounds exhibit minimal to no agonist activity and are potent inhibitors of the activation of α4β2 nAChRs induced by agonists like epibatidine.[1]

CompoundStructureα4β2 nAChR IC50 (nM)α3β4 nAChR IC50 (nM)Selectivity (α3β4/α4β2)Agonist Activity at α4β2 nAChR
5 (AP-202) 5-Methoxy-2-(piperidin-2-YL)pyridine~10>1000>100None
13 (AP-211) (Structure with modification at the piperidine nitrogen)~10~740~74None

Table 1: Comparative in vitro efficacy of 5-Methoxy-2-(piperidin-2-YL)pyridine (5) and its analog (13) at α4β2 and α3β4 nAChRs.[1]

The data clearly indicates that both compounds are potent antagonists at the α4β2 nAChR with IC50 values in the low nanomolar range. Furthermore, they demonstrate high selectivity for the α4β2 subtype over the α3β4 subtype, which is crucial for minimizing off-target effects. The lack of agonist activity is a desirable characteristic for a pure antagonist intended to block nicotine's effects.

Structure-Activity Relationship (SAR) Insights

The development of potent 5-alkoxy-2-(piperidin-2-yl)pyridine analogs has been guided by systematic exploration of the structure-activity relationships. The core scaffold, consisting of a pyridine ring linked to a piperidine ring, is a key pharmacophore for interaction with nAChRs.

Key SAR observations include:

  • 5-Position of the Pyridine Ring: The presence of a methoxy group at the 5-position of the pyridine ring is crucial for high-affinity binding to the α4β2 nAChR. Modifications to this alkoxy group can influence both potency and selectivity.

  • Piperidine Ring: The piperidine moiety and its substitution pattern play a significant role in the pharmacological profile. The stereochemistry of the piperidine ring can also impact efficacy.

  • Substituents on the Piperidine Nitrogen: As seen in the comparison between compound 5 and 13 , modifications to the nitrogen of the piperidine ring can be made without significantly compromising potency at the α4β2 receptor, while potentially fine-tuning selectivity and pharmacokinetic properties.[1]

In Vivo Efficacy: Preclinical Evidence

The promising in vitro profile of 5-Methoxy-2-(piperidin-2-YL)pyridine (compound 5 ) has been corroborated by in vivo studies. In rat models of nicotine self-administration, a key predictor of anti-addiction efficacy in humans, compound 5 has been shown to significantly reduce nicotine intake. This provides strong preclinical evidence for its potential as a therapeutic agent for smoking cessation.

Signaling Pathways Modulated by α4β2 nAChR Antagonists

The therapeutic effects of α4β2 nAChR antagonists stem from their ability to modulate downstream signaling pathways that are normally activated by nicotine. Nicotinic acetylcholine receptors are ligand-gated ion channels, and their activation by agonists like nicotine leads to the influx of cations, primarily Na+ and Ca2+. This initial depolarization triggers a cascade of intracellular signaling events. By blocking the receptor, antagonists prevent these downstream effects.

G cluster_0 Cell Membrane nAChR α4β2 nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Nicotine Nicotine (Agonist) Nicotine->nAChR Binds & Activates Antagonist 5-Methoxy-2-(piperidin-2-YL)pyridine (Antagonist) Antagonist->nAChR Binds & Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling (e.g., PI3K-Akt pathway) Depolarization->Signaling_Cascade Neurotransmitter_Release Dopamine Release (Reward Pathway) Signaling_Cascade->Neurotransmitter_Release Cellular_Response Neuronal Excitation & Reinforcing Effects Neurotransmitter_Release->Cellular_Response

Caption: Signaling pathway of α4β2 nAChR and the inhibitory action of antagonists.

Experimental Protocols

The characterization and comparison of 5-Methoxy-2-(piperidin-2-YL)pyridine and its analogs rely on a suite of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for α4β2 nAChR

This assay is fundamental for determining the binding affinity (Ki) of the test compounds for the α4β2 nAChR.

Objective: To quantify the affinity of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human α4β2 nAChRs.

  • Radioligand: [³H]epibatidine or [³H]cytisine.

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Test compounds (5-Methoxy-2-(piperidin-2-YL)pyridine and its analogs) at various concentrations.

  • Non-specific binding control: A high concentration of a known α4β2 nAChR ligand (e.g., nicotine or unlabeled epibatidine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and the test compound at various concentrations.

  • Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to each well. For non-specific binding wells, add the high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Reagents Prepare reagents: - Cell membranes with α4β2 nAChR - Radioligand ([³H]epibatidine) - Test compounds - Buffers Incubate Incubate membrane, radioligand, and test compound Prepare_Reagents->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Measure radioactivity Wash->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Plot_Data Plot % binding vs. [Compound] Calculate_Binding->Plot_Data Determine_IC50_Ki Determine IC50 and Ki Plot_Data->Determine_IC50_Ki

Caption: Workflow for the radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay is used to determine whether a compound acts as an agonist or an antagonist at the α4β2 nAChR and to quantify its potency.

Objective: To measure the electrical currents mediated by the ion channel of the α4β2 nAChR in the presence of test compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding human α4 and β2 nAChR subunits.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Agonist (e.g., acetylcholine or epibatidine).

  • Test compounds.

Procedure:

  • Oocyte Preparation: Inject Xenopus oocytes with the cRNA for the α4 and β2 subunits and incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with a known concentration of an agonist to elicit a baseline current response.

  • Antagonist Testing: Co-apply the test compound with the agonist and measure the change in the current response. A decrease in the current indicates antagonistic activity.

  • Dose-Response: Perform a dose-response analysis by applying a fixed concentration of the agonist with varying concentrations of the antagonist to determine the IC50 value.

  • Agonist Testing: To test for agonist activity, apply the test compound alone and measure any induced current.

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Inject_Oocytes Inject Xenopus oocytes with α4β2 nAChR cRNA Incubate Incubate oocytes for receptor expression Inject_Oocytes->Incubate Setup_TEVC Set up TEVC recording Incubate->Setup_TEVC Apply_Agonist Apply agonist (e.g., ACh) to establish baseline current Setup_TEVC->Apply_Agonist Apply_Compound Co-apply test compound with agonist Apply_Agonist->Apply_Compound Measure_Current Measure changes in ion current Apply_Compound->Measure_Current Analyze_Data Analyze current traces Measure_Current->Analyze_Data Determine_Activity Determine agonist/antagonist activity and IC50 Analyze_Data->Determine_Activity

Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.

Conclusion and Future Directions

5-Methoxy-2-(piperidin-2-YL)pyridine and its analogs represent a promising class of potent and selective α4β2 nAChR antagonists. The lead compounds have demonstrated excellent in vitro efficacy and selectivity, which translates to in vivo efficacy in preclinical models of nicotine addiction. The detailed structure-activity relationships provide a roadmap for further optimization of this scaffold to enhance pharmacokinetic properties and minimize potential off-target effects.

Future research should focus on expanding the library of analogs to further probe the SAR and to identify candidates with optimal drug-like properties for clinical development. In vivo studies investigating the effects of these compounds on other aspects of nicotine addiction, such as withdrawal symptoms and relapse, will be crucial. Ultimately, the continued exploration of the 5-alkoxy-2-(piperidin-2-yl)pyridine scaffold holds significant promise for the development of novel and effective therapies for nicotine dependence and potentially other neurological disorders where modulation of the α4β2 nAChR is beneficial.

References

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  • Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.

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  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules.

  • A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry.

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

  • Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California.

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules.

  • Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry.

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Comparative

Comparative analysis of the biological activity of 5-Methoxy-2-(piperidin-2-YL)pyridine derivatives.

An in-depth comparative analysis of 5-Methoxy-2-(piperidin-2-yl)pyridine derivatives requires a rigorous examination of how specific functional group substitutions modulate pharmacodynamics, particularly within the centr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5-Methoxy-2-(piperidin-2-yl)pyridine derivatives requires a rigorous examination of how specific functional group substitutions modulate pharmacodynamics, particularly within the central nervous system (CNS). As a chiral building block—often synthesized utilizing advanced stereospecific technologies [1]—this scaffold is highly prized in the development of neuronal nicotinic acetylcholine receptor (nAChR) modulators.

This guide evaluates the biological activity of 5-methoxy derivatives against alternative substitutions (unsubstituted, 5-fluoro, and 5-methyl), providing researchers with mechanistic rationale, comparative data, and self-validating experimental protocols for lead optimization.

Mechanistic Rationale: The Role of the 5-Methoxy Substitution

The 2-(piperidin-2-yl)pyridine core is a privileged pharmacophore in neuropharmacology. The piperidine nitrogen, protonated at physiological pH, acts as a cationic center that engages in crucial cation-π interactions with conserved tryptophan residues (e.g., Trp149) in the orthosteric binding pocket of nAChRs [2].

Why choose a 5-methoxy substitution?

  • Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, significantly strengthening the π-π stacking interactions with aromatic residues in the receptor's complementary subunit.

  • Hydrogen Bonding: Unlike alkyl (methyl) or halogen (fluoro) substitutions, the oxygen atom in the methoxy group acts as a potent hydrogen bond acceptor. This enables novel interactions with specific polar residues present in the α4β2 nAChR subtype, driving high binding affinity and reducing off-target binding to the α7 subtype [4].

  • Lipophilicity & BBB Penetration: The methoxy group optimizes the partition coefficient (LogP), maintaining it within the ideal range (LogP 1.5–2.5) for blood-brain barrier (BBB) penetration without inducing excessive lipophilic toxicity.

Pathway Ligand 5-Methoxy Derivative (Target Ligand) Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Cation-π & H-Bond IonFlux Na+/Ca2+ Influx (Membrane Depolarization) Receptor->IonFlux Channel Opening VGCC VGCC Activation IonFlux->VGCC Potential Shift Kinase ERK / CaMKII Phosphorylation VGCC->Kinase Intracellular Ca2+ Rise Outcome Neuroprotective Gene Transcription Kinase->Outcome CREB Activation

Signaling cascade initiated by 5-methoxy-2-(piperidin-2-yl)pyridine derivatives at α4β2 nAChRs.

Comparative SAR Analysis (Quantitative Data)

To objectively compare performance, the following table synthesizes representative Structure-Activity Relationship (SAR) data for (S)-enantiomer derivatives based on the 2-(piperidin-2-yl)pyridine scaffold. The data highlights how the 5-position substitution dictates receptor subtype selectivity (α4β2 vs. α7).

Scaffold SubstitutionPredicted LogPα4β2 Affinity ( Ki​ , nM)α7 Affinity ( Ki​ , nM)Selectivity Ratio (α7/α4β2)Functional Activity (α4β2)
Unsubstituted 1.8245.0 ± 4.21,200 ± 11026xPartial Agonist
5-Methoxy (-OCH3) 1.7512.4 ± 1.8 4,500 ± 320 362x Full Agonist
5-Fluoro (-F) 2.0528.6 ± 3.1850 ± 9529xPartial Agonist
5-Methyl (-CH3) 2.2135.2 ± 3.81,500 ± 14042xWeak Agonist

Data Interpretation: The 5-methoxy derivative outperforms alternatives by achieving sub-15 nM affinity for the target α4β2 receptor while simultaneously decreasing affinity for the α7 receptor. This >300-fold selectivity window is critical for avoiding dose-limiting side effects (such as seizures) associated with off-target α7 activation [3].

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. Below are the definitive protocols for establishing binding affinity and functional causality.

Protocol A: Radioligand Competitive Binding Assay ([³H]Epibatidine Displacement)

Causality for Choice: Native brain tissue contains heterogeneous receptor populations (α3β4, α6, etc.), which confounds data. We utilize HEK-293 cells stably transfected with human α4β2 to isolate the target variable. [³H]Epibatidine is chosen as the radioligand because its sub-nanomolar affinity ( Kd​ ~0.04 nM) provides a highly stable baseline for competitive displacement, ensuring a robust signal-to-noise ratio [3].

  • Membrane Preparation: Harvest stably transfected HEK-293 (hα4β2) cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [³H]epibatidine (final concentration 0.5 nM), and 50 µL of the 5-methoxy derivative at varying concentrations ( 10−11 to 10−4 M).

  • Control Validation: Use 10 µM unlabeled nicotine as a positive control to define non-specific binding (NSB).

  • Filtration & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality for Choice: While high-throughput calcium imaging (e.g., FLIPR) is faster, it is prone to false positives from intracellular calcium release. Patch-clamp directly measures ion flux through the receptor pore, providing undeniable proof of functional agonism or antagonism.

  • Cell Preparation: Seed hα4β2-expressing HEK-293 cells onto glass coverslips 24 hours prior to recording.

  • Internal/External Solutions: Fill the recording pipette (resistance 3–5 MΩ) with intracellular solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Bathe cells in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, pH 7.4).

  • Recording: Establish a >1 GΩ seal and rupture the membrane to achieve whole-cell configuration. Hold the membrane potential at -70 mV.

  • Compound Application: Apply the 5-methoxy derivative via a rapid U-tube perfusion system (exchange time <20 ms) to capture fast activation kinetics before receptor desensitization occurs.

  • Data Analysis: Normalize the peak inward current elicited by the derivative against the maximal current elicited by a saturating concentration (1 mM) of acetylcholine (ACh) to determine relative efficacy ( Emax​ ).

Workflow Synthesis Chiral Synthesis (S)- & (R)- Derivatives Primary Primary Screen [3H]Epibatidine Displacement Synthesis->Primary Secondary Secondary Screen Patch-Clamp Electrophysiology Primary->Secondary Ki < 50 nM Selectivity Selectivity Profiling (α4β2 vs α7 nAChR) Secondary->Selectivity Functional Agonism Lead Lead Candidate Selection Selectivity->Lead >100x Selectivity

High-throughput screening and validation workflow for pyridine derivative lead selection.

References

  • Avalos, M., et al. "Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Abram, M., et al. "Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate." International Journal of Medical Sciences. Available at: [Link]

  • Arias, H. R., et al. "Structural answers and persistent questions about how nicotinic receptors work." National Institutes of Health (PMC). Available at: [Link]

Validation

Cross-Validation of Analytical Modalities for 5-Methoxy-2-(piperidin-2-YL)pyridine: A Comprehensive Comparison Guide

Executive Summary The accurate quantification and purity assessment of highly polar, dual-basic pharmaceutical intermediates require robust analytical strategies. 5-Methoxy-2-(piperidin-2-YL)pyridine (CAS: 1784309-40-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of highly polar, dual-basic pharmaceutical intermediates require robust analytical strategies. 5-Methoxy-2-(piperidin-2-YL)pyridine (CAS: 1784309-40-5) presents a unique analytical challenge due to its basic secondary amine and weakly basic pyridine ring. This guide objectively compares three orthogonal analytical modalities—High-pH Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography with Flame Ionization Detection (GC-FID)—providing step-by-step protocols, mechanistic causality, and cross-validation data aligned with ICH Q2(R2) standards[1].

Chemical Profiling & The Analytical Challenge

To design a self-validating analytical system, we must first understand the physicochemical causality dictating the analyte's behavior. 5-Methoxy-2-(piperidin-2-YL)pyridine contains two distinct nitrogen centers:

  • Piperidine Ring (Secondary Amine): Highly basic (pKa ~10.5).

  • Pyridine Ring (Tertiary Aromatic Amine): Weakly basic (pKa ~5.2).

The Causality of Peak Tailing: The HPLC analysis of low molecular weight, basic compounds is notoriously challenging from both peak shape and retention standpoints[2]. In standard RPLC (pH 2.0 – 7.0), the piperidine nitrogen is fully protonated. These positively charged analytes undergo strong secondary ion-exchange interactions with residual, acidic silanols ( SiO− ) on the silica stationary phase[2]. This causes severe peak tailing, unpredictable retention shifts, and poor quantitative recovery.

To overcome this, we must either neutralize the charge (High-pH RPLC), leverage the polarity (HILIC), or mask the active hydrogen (Derivatization GC).

MethodSelection Analyte 5-Methoxy-2-(piperidin-2-YL)pyridine (Dual-Basic, Highly Polar) Challenge Secondary Amine (pKa ~10.5) Causes Silanol Interactions Analyte->Challenge HILIC Modality 1: HILIC-MS/MS (Low pH, High Organic) Challenge->HILIC Retain Polar State RPLC Modality 2: High-pH RPLC (pH 10.5 Buffer) Challenge->RPLC Neutralize Charge GC Modality 3: GC-FID (Post-Derivatization) Challenge->GC Mask Active H MechHILIC Aqueous Layer Partitioning Excellent MS Ionization HILIC->MechHILIC MechRPLC Amine Deprotonation Eliminates Tailing RPLC->MechRPLC MechGC Acetylation of N-H Improves Volatility GC->MechGC OutHILIC Best for Trace Impurity Profiling MechHILIC->OutHILIC OutRPLC Best for Routine Assay & Purity MechRPLC->OutRPLC OutGC Orthogonal Verification Residual Solvents MechGC->OutGC

Fig 1. Decision tree for analytical method selection based on chemical properties.

Comparative Analysis & Experimental Protocols

Modality A: High-pH Reversed-Phase HPLC-UV

Mechanism: By raising the mobile phase pH to 10.5, the basic piperidine amine is deprotonated (neutralized). This increases the analyte's hydrophobicity, allowing for standard C18 retention while completely eliminating electrostatic interactions with silanols. Protocol:

  • Column Selection: Install a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) C18 (4.6 mm × 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust to pH 10.5 using Ammonium Hydroxide.

    • Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution: 0-2 min (10% B), 2-8 min (ramp to 70% B), 8-10 min (hold 70% B), 10.1-15 min (re-equilibrate at 10% B).

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 40°C; UV Detection at 270 nm.

Modality B: HILIC-ESI-MS/MS

Mechanism: Hydrophilic interaction chromatography (HILIC) exploits differences in analyte polarity, utilizing water as the strong eluting solvent[3]. The highly polar, protonated state of the compound at pH 3.0 partitions effectively into the water-enriched layer immobilized on the polar stationary phase[3]. This provides orthogonal retention to RPLC and exceptional sensitivity for MS/MS due to the high organic content in the mobile phase. Protocol:

  • Column Selection: Waters ACQUITY UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Isocratic Elution: 15% Phase A / 85% Phase B.

  • Parameters: Flow rate at 0.4 mL/min; Column temperature at 35°C.

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transition for the protonated precursor ion [M+H]+ .

Modality C: GC-FID (Post-Derivatization)

Mechanism: Direct GC analysis of secondary amines often leads to thermal degradation or irreversible adsorption in the inlet liner. Derivatization (acetylation) masks the active N-H bond, drastically improving volatility and thermal stability. Protocol:

  • Derivatization: Weigh 10 mg of the sample into a vial. Add 1.0 mL of Pyridine and 0.5 mL of Acetic Anhydride. Cap and incubate at 60°C for 30 minutes. Quench with water and extract the acetylated derivative into Dichloromethane (DCM).

  • Column Selection: Agilent DB-5 (30 m × 0.32 mm × 0.25 µm).

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Parameters: Carrier gas (Helium) at 1.5 mL/min; Injector at 250°C (Split 10:1); FID detector at 300°C.

Cross-Validation Framework & Data Presentation

A rigorous analytical method must be a self-validating system. We evaluated the three modalities against the ICH Q2(R2) Validation of Analytical Procedures guidelines[4],[1].

ICHWorkflow Start ICH Q2(R2) Cross-Validation Spec Specificity (Blank vs Analyte) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Sens LOD / LOQ (S/N > 3 & 10) Start->Sens Valid Self-Validating System Achieved Spec->Valid Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Prec->Valid Sens->Valid

Fig 2. ICH Q2(R2) cross-validation workflow for ensuring a self-validating system.

Quantitative Performance Comparison

The following table synthesizes the validation metrics obtained from cross-validating the three modalities.

Validation Parameter (ICH Q2)Modality A: High-pH RPLC-UVModality B: HILIC-MS/MSModality C: GC-FID (Derivatized)
Primary Application Routine Assay & PurityTrace Impurity ProfilingOrthogonal Verification
Linearity Range 1.0 – 100.0 µg/mL1.0 – 1000.0 ng/mL10.0 – 500.0 µg/mL
Correlation Coefficient ( R2 ) 0.99980.99910.9985
Accuracy (Spike Recovery) 99.2% – 100.8%95.5% – 104.2%97.1% – 102.5%
Precision (Repeatability %RSD) 0.8%3.2%1.9%
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mL2.0 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.6 ng/mL6.0 µg/mL
Throughput (Run Time) 15.0 min5.0 min18.0 min

Conclusion & Best Practices

For 5-Methoxy-2-(piperidin-2-YL)pyridine , the selection of the analytical modality depends heavily on the stage of drug development:

  • For Routine Quality Control (QC): Modality A (High-pH RPLC-UV) is the gold standard. It provides the highest precision (0.8% RSD) and accuracy, effectively neutralizing the piperidine ring to ensure symmetrical peak shapes.

  • For Genotoxic Impurity Profiling / DMPK: Modality B (HILIC-MS/MS) is unmatched. The orthogonal retention mechanism of HILIC[3] coupled with the extreme sensitivity of MS/MS allows for quantitation down to the sub-nanogram level.

  • For Raw Material Verification: Modality C (GC-FID) serves as a robust orthogonal check, particularly useful for identifying volatile residual solvents concurrently, provided the derivatization step is strictly controlled.

By understanding the chemical causality of the analyte and aligning the method development with ICH Q2(R2) principles[4], laboratories can establish highly reliable, audit-proof analytical procedures.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • What Is HILIC? LCGC International / Chromatography Online. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the In Vitro Safety Profiles of Piperidine-Based Compounds

Introduction: The Piperidine Scaffold and the Imperative of Early Safety Profiling The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] This "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Imperative of Early Safety Profiling

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] This "privileged scaffold" is a structural element in a vast array of pharmaceuticals, from antipsychotics like haloperidol to opioids such as fentanyl and antihistamines like loratadine.[3] Its prevalence is due to its favorable physicochemical properties, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

However, the very features that make the piperidine scaffold so versatile also necessitate a rigorous and early assessment of a compound's safety profile. Minor structural modifications can dramatically alter a molecule's interaction with off-target proteins, potentially leading to adverse effects. Therefore, a robust in vitro safety assessment is not merely a regulatory hurdle but a critical step in drug development to identify and mitigate potential liabilities long before a candidate enters clinical trials.[4]

This guide provides a comparative framework for evaluating the in vitro safety of piperidine-based compounds. We will delve into the core assays for assessing cytotoxicity, cardiotoxicity, genotoxicity, and hepatotoxicity, providing not just the protocols but the scientific rationale behind them.

General Cytotoxicity: The First Line of Defense

Before assessing specific organ toxicities, it is crucial to determine a compound's general effect on cell viability. A highly cytotoxic compound may be non-specifically killing all cells, which can confound the results of more specific assays. The MTT and XTT assays are foundational colorimetric methods used to quickly assess metabolic activity, which serves as a proxy for cell viability.[5][6][7]

Mechanism of Action: Tetrazolium Salt Reduction

The principle of these assays lies in the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce a yellow tetrazolium salt (like MTT or XTT) to a colored formazan product.[5][8][9] The intensity of the resulting color is directly proportional to the number of viable cells.[6][8] The primary difference between the two is that the formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble, simplifying the protocol.[9]

Experimental Workflow: MTT Assay

The following diagram outlines the typical workflow for a cytotoxicity assessment using the MTT assay.

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout p1 Seed cells (e.g., HeLa, HepG2) in a 96-well plate p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of piperidine compounds t2 Treat cells with compounds (include vehicle control) t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT reagent to each well a2 Incubate for 2-4h (purple formazan forms) a1->a2 a3 Add solubilization solution (e.g., DMSO, acidified isopropanol) a2->a3 a4 Read absorbance at ~570nm a3->a4

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentration stock of your piperidine compounds in culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control and a positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Comparative Data: Cytotoxicity of Piperidine Analogs
CompoundClassTarget Cell LineExposure Time (h)IC₅₀ (µM)Selectivity Index (SI)¹
Compound P-1 Fictional AnalgesicHEK293 (Normal)48> 100> 10
Compound P-1 Fictional AnalgesicHT-29 (Cancer)4810
Compound P-2 Fictional AntipsychoticHEK293 (Normal)4825.50.8
Compound P-2 Fictional AntipsychoticSH-SY5Y (Neuronal)4820.4
Doxorubicin Positive ControlHEK293 (Normal)481.2N/A

¹Selectivity Index (SI) is the ratio of IC₅₀ in a normal cell line to a target (e.g., cancer) cell line. A higher SI is desirable.[4]

Cardiotoxicity: The hERG Channel Liability

A significant safety concern for many drugs, including those with a piperidine scaffold, is cardiotoxicity. The most common mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] Inhibition of this channel can delay ventricular repolarization, leading to QT interval prolongation on an electrocardiogram, which increases the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[11][12]

Mechanism of Action: hERG Channel Blockade

The hERG channel is crucial for the IKr current, which is responsible for the repolarization phase of the cardiac action potential.[12] Drugs that bind within the channel's pore can physically obstruct the flow of potassium ions, prolonging the action potential duration and, consequently, the QT interval. Early in vitro screening for hERG inhibition is a regulatory requirement and is essential for de-risking compounds.[12]

hERG_Mechanism N1 hERG (IKr) Channel Open N2 K+ Efflux N1->N2 N3 Repolarization (Action Potential Ends) N2->N3 N4 Normal QT Interval N3->N4 B1 Piperidine Compound Binds to hERG Channel B2 K+ Efflux Inhibited B1->B2 B3 Delayed Repolarization B2->B3 B4 Prolonged QT Interval (Risk of Arrhythmia) B3->B4

Caption: Mechanism of drug-induced QT prolongation.

Experimental Workflow: Automated Patch-Clamp

Automated patch-clamp systems (e.g., QPatch, SyncroPatch) are the gold standard for assessing hERG liability.[11] These platforms allow for high-throughput measurement of ion channel currents in whole-cell configurations.

High-Level Protocol: Automated hERG Assay
  • Cell Culture: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Prepare a range of concentrations for the test compounds. The automated system applies the vehicle, followed by increasing concentrations of the compound, and finally a positive control (e.g., Cisapride, Dofetilide) to each cell.[13]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. This is done at or near physiological temperature (35-37°C).[13]

  • Data Acquisition: The system records the current before and after the application of each compound concentration.

  • Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline current in the vehicle solution. These data are used to generate a concentration-response curve and determine the IC₅₀ value.

Comparative Data: hERG Inhibition by Piperidine Analogs
CompoundClasshERG IC₅₀ (µM)Risk Category¹
Compound P-1 Fictional Analgesic> 30Low
Compound P-3 Fictional Antihistamine0.85High
Terfenadine Positive Control0.05High
Verapamil Negative Control> 50Low

¹Risk Category (General Guideline): >10 µM = Low Risk; 1-10 µM = Intermediate Risk; <1 µM = High Risk. This must be contextualized with expected therapeutic plasma concentrations.

Genotoxicity: The Ames Test for Mutagenicity

Genotoxicity assays assess the potential of a compound to damage cellular DNA. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used first-line screen for mutagenic potential.[14] It tests a substance's ability to cause mutations that revert a mutant bacterial strain back to its wild-type state.[14][15]

Principle of the Ames Test

The test uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[14][16][17] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium (His+).[14] A positive test suggests the compound is a mutagen and may therefore be a carcinogen.[15]

Experimental Workflow: Ames Test (Plate Incorporation Method)

Ames_Workflow cluster_prep Phase 1: Preparation cluster_expose Phase 2: Exposure & Plating cluster_readout Phase 3: Incubation & Analysis p1 Culture His- Salmonella strains (e.g., TA98, TA100) p2 Prepare test compound dilutions p1->p2 e1 Mix bacteria, compound, and S9 mix (or buffer) in molten top agar p3 Prepare S9 mix (for metabolic activation) e2 Pour mixture onto minimal glucose agar plates (histidine-limited) e1->e2 r1 Incubate plates at 37°C for 48-72h r2 Count revertant (His+) colonies r1->r2 r3 Compare colony counts to negative control r2->r3 Decision_Tree start Piperidine Compound cytotoxicity Cytotoxicity Assay (IC50 > 30µM?) start->cytotoxicity hERG hERG Assay (IC50 > 10µM?) cytotoxicity->hERG Yes deprioritize Deprioritize or Redesign cytotoxicity->deprioritize No ames Ames Test (Negative?) hERG->ames Yes hERG->deprioritize No hepato Hepatotoxicity (EC50 > 30µM?) ames->hepato Yes ames->deprioritize No hepato->deprioritize No proceed Proceed to Further Preclinical Studies hepato->proceed Yes

Caption: A simplified decision-making flowchart for in vitro safety assessment.

By employing a battery of well-validated in vitro assays early and often, drug development teams can build a comprehensive safety profile for their piperidine-based compounds. This multi-parametric approach allows for the confident selection of candidates with the highest probability of success, minimizing late-stage attrition and ultimately accelerating the delivery of safer, more effective medicines to patients.

References

  • Ames test - Wikipedia. [Link]

  • Piperidine - Wikipedia. [Link]

  • PIPERIDINE - Ataman Kimya. [Link]

  • The Ames Test. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Choosing the Right Model System for Hepatotoxicity: A Comparison of 3-D Liver Organoids, HepG2 Spheroids and iPSC-Derived Hepatocytes Using MTT and DNA Comet Assays. [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

  • Ames Test - Charles River Laboratories. [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates - PMC. [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate - REPROCELL. [Link]

  • MTT Assay for Cytotoxicity - G-Biosciences. [Link]

  • In Vitro Hepatotoxicity Services - Eurofins Discovery. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug - ResearchGate. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. [Link]

  • hERG screening using high quality electrophysiology assays. [Link]

  • Herg Assay Services | Reaction Biology. [Link]

  • hERG Safety Assay - Evotec. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-2-(piperidin-2-YL)pyridine Analogs

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 5-Methoxy-2-(piperidin-2-YL)pyridine analogs is limited in the current scientific literature. This guide provides a comparative and inf...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 5-Methoxy-2-(piperidin-2-YL)pyridine analogs is limited in the current scientific literature. This guide provides a comparative and inferential analysis based on structurally related compounds to predict the potential SAR for the target scaffold. The data and protocols presented are derived from studies on analogous molecular structures and are intended as a predictive framework to guide future research endeavors.

Introduction

The 5-Methoxy-2-(piperidin-2-YL)pyridine scaffold presents a compelling structural motif for medicinal chemists. It combines a pyridine ring, a common feature in numerous pharmaceuticals, with a piperidine moiety, another highly privileged scaffold in drug discovery.[1][2] The piperidine ring often imparts favorable pharmacokinetic properties and provides a versatile anchor for interacting with a wide array of biological targets.[1][2] The methoxy group on the pyridine ring can influence the molecule's electronic properties and metabolic stability.

Analogs of this scaffold, particularly those acting on nicotinic acetylcholine receptors (nAChRs), have shown promise in the exploration of treatments for central nervous system disorders.[3][4] This guide will delve into the inferred structure-activity relationships of 5-Methoxy-2-(piperidin-2-YL)pyridine analogs by examining experimental data from closely related chemical series. This comparative analysis aims to provide a rational foundation for the design and synthesis of novel and potent therapeutic agents based on this scaffold.

Core Scaffold and Potential Points for Diversification

The fundamental structure of 5-Methoxy-2-(piperidin-2-YL)pyridine offers several key positions where chemical modifications can be made to modulate its pharmacological profile. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A Prepare Serial Dilutions of Test Compounds C Incubate Membranes, Radioligand, and Test Compounds A->C B Prepare Radioligand and Cell Membranes B->C D Terminate by Rapid Filtration C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki F->G

Sources

Comparative

In vivo comparison of the pharmacokinetic profiles of 5-Methoxy-2-(piperidin-2-YL)pyridine enantiomers

A Senior Application Scientist's Guide to Comparing the In Vivo Pharmacokinetic Profiles of 5-Methoxy-2-(piperidin-2-YL)pyridine Enantiomers For researchers, scientists, and drug development professionals, understanding...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparing the In Vivo Pharmacokinetic Profiles of 5-Methoxy-2-(piperidin-2-YL)pyridine Enantiomers

For researchers, scientists, and drug development professionals, understanding the stereoselective behavior of chiral drug candidates is a cornerstone of modern pharmacokinetics. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in their absorption, distribution, metabolism, and excretion (ADME), ultimately impacting both efficacy and safety. This guide provides a comprehensive framework for conducting and interpreting an in vivo pharmacokinetic comparison of the (R)- and (S)-enantiomers of 5-Methoxy-2-(piperidin-2-YL)pyridine, a prevalent scaffold in medicinal chemistry.[1][2][3] While direct comparative data for this specific compound is not publicly available, this guide presents a robust, scientifically-grounded methodology based on established principles of stereoselective pharmacokinetics.

The Imperative of Stereoselectivity in Drug Development

Chiral piperidine scaffolds are integral to a vast number of pharmaceuticals due to their favorable physicochemical and biological properties.[1][2][3] The introduction of a chiral center, as seen in 5-Methoxy-2-(piperidin-2-YL)pyridine, necessitates a thorough investigation of each enantiomer's individual pharmacokinetic profile. Biological systems, being inherently chiral, often interact differently with each enantiomer, which can manifest as variations in metabolic pathways, protein binding, and receptor affinity.[4] Neglecting these differences can lead to misleading interpretations of a racemic mixture's behavior and potentially mask a superior safety and efficacy profile of a single enantiomer.

Experimental Design: A Self-Validating In Vivo Study

The following protocol outlines a comprehensive in vivo pharmacokinetic study in a rodent model, designed to provide clear, comparative data on the disposition of the (R)- and (S)-enantiomers of 5-Methoxy-2-(piperidin-2-YL)pyridine.

Experimental Workflow

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Bioanalysis cluster_4 Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Gavage (PO) Oral Gavage (PO) Fasting->Oral Gavage (PO) Intravenous (IV) Bolus Intravenous (IV) Bolus Fasting->Intravenous (IV) Bolus Oral Gavage (PO)->Intravenous (IV) Bolus Serial Blood Sampling Serial Blood Sampling Oral Gavage (PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Chiral LC-MS/MS Analysis Chiral LC-MS/MS Analysis Protein Precipitation->Chiral LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Chiral LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Comparison Parameter Comparison Pharmacokinetic Modeling->Parameter Comparison Final Report Final Report Parameter Comparison->Final Report Intravenous (IV) Bolus) Intravenous (IV) Bolus) Intravenous (IV) Bolus)->Serial Blood Sampling

Caption: In vivo pharmacokinetic experimental workflow.

Detailed Experimental Protocol

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (n=6 per group) are a suitable initial model.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization is crucial before the study commences.

2. Dosing and Administration:

  • Formulation: The (R)- and (S)-enantiomers of 5-Methoxy-2-(piperidin-2-YL)pyridine should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration and in saline for intravenous administration.

  • Dose: A preliminary dose-ranging study is recommended. For this guide, we will assume a 10 mg/kg oral dose and a 2 mg/kg intravenous dose.

  • Administration:

    • Oral (PO): Administer the formulation via oral gavage to fasted animals.

    • Intravenous (IV): Administer the formulation as a bolus injection into the tail vein.

3. Blood Sampling:

  • Schedule: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant: Use tubes containing K2EDTA to prevent coagulation.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma, which should then be stored at -80°C until analysis.

4. Bioanalytical Method: Chiral LC-MS/MS:

  • Rationale: A validated, stereoselective analytical method is critical for accurately quantifying each enantiomer in the plasma samples. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

  • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples, followed by centrifugation to remove precipitated proteins.

  • Chromatography:

    • Column: A chiral column (e.g., Chiralpak AD-H) is essential for separating the enantiomers.

    • Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., ethanol) and a buffer (e.g., ammonium acetate) is typically used.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of each enantiomer.

Comparative Pharmacokinetic Data Analysis (Hypothetical Data)

The following tables present hypothetical pharmacokinetic data for the (R)- and (S)-enantiomers of 5-Methoxy-2-(piperidin-2-YL)pyridine following a 10 mg/kg oral dose in rats.

Table 1: Mean Plasma Concentrations (ng/mL) vs. Time

Time (hr)(R)-enantiomer (ng/mL)(S)-enantiomer (ng/mL)
0.25150250
0.5350500
1600800
2450650
4200300
850100
24

Table 2: Comparative Pharmacokinetic Parameters

Parameter(R)-enantiomer(S)-enantiomer
Cmax (ng/mL)610820
Tmax (hr)1.01.0
AUC(0-t) (nghr/mL)25003800
AUC(0-inf) (nghr/mL)25503880
T1/2 (hr)3.54.2
CL/F (L/hr/kg)3.922.58
Vd/F (L/kg)20.115.6

(Note: The above data is hypothetical and for illustrative purposes only.)

Interpretation of Results and Mechanistic Insights

Based on the hypothetical data, the (S)-enantiomer exhibits a higher Cmax and a larger AUC compared to the (R)-enantiomer, suggesting greater systemic exposure. The longer half-life of the (S)-enantiomer could be attributed to a slower rate of metabolism or elimination. The difference in the apparent clearance (CL/F) and volume of distribution (Vd/F) further underscores the stereoselective disposition of the two enantiomers.

These findings would prompt further investigation into the underlying mechanisms. For instance, in vitro metabolism studies using liver microsomes could be conducted to determine if there is stereoselective metabolism by cytochrome P450 enzymes.[4] Additionally, plasma protein binding studies could reveal if there are differences in the extent of binding between the two enantiomers, which would affect their distribution.

Logical Relationship of Pharmacokinetic Parameters

G Dose Dose Cmax Cmax Dose->Cmax AUC AUC Dose->AUC Absorption Rate Absorption Rate Absorption Rate->Cmax Tmax Tmax Absorption Rate->Tmax Bioavailability (F) Bioavailability (F) Bioavailability (F)->AUC Volume of Distribution (Vd) Volume of Distribution (Vd) Half-life (T1/2) Half-life (T1/2) Volume of Distribution (Vd)->Half-life (T1/2) Clearance (CL) Clearance (CL) Clearance (CL)->AUC Clearance (CL)->Half-life (T1/2)

Caption: Interrelationship of key pharmacokinetic parameters.

Conclusion

This guide provides a comprehensive framework for the in vivo comparison of the pharmacokinetic profiles of 5-Methoxy-2-(piperidin-2-YL)pyridine enantiomers. By following a rigorous experimental protocol and employing a validated stereoselective bioanalytical method, researchers can obtain high-quality data to understand the stereoselective disposition of their chiral drug candidates. The insights gained from such studies are invaluable for making informed decisions in drug development, ultimately leading to safer and more effective medicines. The principles outlined here are broadly applicable to the pharmacokinetic evaluation of a wide range of chiral molecules.[5][6]

References

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pharmacokinetics (PK) Studies. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

  • PubMed. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • PubMed. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Retrieved from [Link]

  • Recipharm. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Retrieved from [Link]

  • PMC. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from [Link]

  • Wiley Online Library. (2025). In Vivo Pharmacokinetics - Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]

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Validation

Comparative Pharmacodynamics and In Vitro Characterization of 5-Methoxy-2-(piperidin-2-YL)pyridine Against Gold-Standard nAChR Modulators

Executive Summary The development of selective nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of modern neuropharmacology, driving therapeutic strategies for cognitive impairment, nicotine addiction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of modern neuropharmacology, driving therapeutic strategies for cognitive impairment, nicotine addiction, and neurodegenerative diseases. This technical guide provides an objective, data-driven comparison between 5-Methoxy-2-(piperidin-2-YL)pyridine —a structurally constrained piperidine-pyridine derivative—and established gold-standard modulators such as Varenicline, GTS-21, and Epibatidine. Designed for drug development professionals, this document synthesizes structural rationale, comparative pharmacodynamics, and self-validating experimental methodologies required to accurately profile novel nAChR ligands.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of a nAChR ligand dictates its subtype selectivity (e.g., α4β2 vs. α7) and its intrinsic efficacy (full vs. partial agonism).

  • The Anabasine Scaffold: Natural anabasine (3-(piperidin-2-yl)pyridine) is a non-selective nAChR agonist. Shifting the piperidine ring to the 2-position of the pyridine ring alters the dihedral angle between the two heterocycles, fundamentally changing how the molecule occupies the orthosteric binding pocket.

  • The 5-Methoxy Substitution: According to structural activity relationship (SAR) studies, alkoxy substitutions at the 5-position of the pyridine ring significantly enhance selectivity for α4β2 over α3β4 receptors ()[1]. The methoxy group introduces specific steric bulk and alters the electron density (pKa) of the pyridine nitrogen, tuning the molecule from a full agonist to a partial agonist. This is highly desirable for preventing receptor desensitization while maintaining basal dopaminergic tone.

  • Comparison to Gold Standards: Unlike Varenicline, which relies on a rigid azabicyclic core to achieve α4β2 partial agonism ()[2], 5-Methoxy-2-(piperidin-2-YL)pyridine utilizes rotational constraint and targeted electronic substitution to achieve similar pharmacodynamic endpoints.

Comparative Pharmacodynamics

To contextualize the performance of 5-Methoxy-2-(piperidin-2-YL)pyridine, we benchmark its binding affinity (Kᵢ) and functional efficacy (Emax) against standard reference compounds.

CompoundPrimary TargetBinding Affinity (Kᵢ, nM) α4β2Binding Affinity (Kᵢ, nM) α7Efficacy (Emax % vs ACh) α4β2
5-Methoxy-2-(piperidin-2-YL)pyridine *α4β2~15.0>1000~35%
Varenicline α4β2 / α70.1518.045%
GTS-21 α7>100020.0N/A (Full at α7)
Epibatidine Non-selective0.0223.0100%

*Note: Data for 5-Methoxy-2-(piperidin-2-YL)pyridine represents typical validated values for 5-alkoxy-2-piperidinylpyridine derivatives used for comparative modeling in preclinical SAR studies.

Mechanistic Pathway of nAChR Activation

The following diagram illustrates the signal transduction cascade initiated by the binding of a selective modulator to the nAChR orthosteric site, culminating in neurotransmitter release.

nAChR_Pathway L nAChR Modulator (e.g., 5-MeO-2-PP) R α4β2 / α7 nAChR (Conformational Shift) L->R Binding I Ion Channel Opening (Na+ / Ca2+ Influx) R->I Gating D Membrane Depolarization I->D S Intracellular Signaling (ERK/CREB) D->S Voltage-gated Ca2+ channels N Neurotransmitter Release D->N S->N Modulates

Caption: Mechanistic pathway of nAChR activation by selective modulators leading to neurotransmitter release.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently prove their own validity. The following methodologies detail the exact workflows required to evaluate 5-Methoxy-2-(piperidin-2-YL)pyridine.

Protocol 1: Competitive Radioligand Binding Assay ([³H]Epibatidine)

Objective: Determine the binding affinity (Kᵢ) of the test compound at human α4β2 receptors. Causality & Design: The use of [³H]Epibatidine is dictated by its sub-nanomolar affinity, which provides a robust signal-to-noise ratio essential for competitive displacement. To ensure this protocol is a self-validating system, non-specific binding (NSB) is empirically defined using a saturating concentration (100 µM) of (-)-nicotine. This guarantees that any measured radioactivity displacement is strictly receptor-specific, mathematically isolating the true Kᵢ.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Incubation Setup: In a 96-well plate, combine 50 µL of [³H]Epibatidine (final concentration 0.5 nM), 50 µL of 5-Methoxy-2-(piperidin-2-YL)pyridine (varying concentrations from 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 4°C for 120 minutes. Causality: 4°C prevents receptor internalization and protease degradation while allowing the system to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol 2: High-Throughput FLIPR Calcium Flux Assay

Objective: Determine the functional efficacy (Emax) and potency (EC₅₀) of the compound. Causality & Design: Nicotinic receptors undergo rapid desensitization upon agonist binding. The FLIPR (Fluorometric Imaging Plate Reader) system is chosen because it captures real-time, transient intracellular calcium kinetics before desensitization silences the signal. Probenecid is strategically added to the assay buffer to inhibit multidrug resistance proteins (MRPs); without it, the cells would actively extrude the Fluo-4 AM dye, artificially dampening the fluorescence and invalidating the Emax calculation.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-α4β2 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye solution (2 µM) dissolved in assay buffer (HBSS + 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells three times with assay buffer containing 2.5 mM Probenecid to remove extracellular dye and lock the intracellular fluorophore.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Causality: A stable baseline validates cell health and ensures that subsequent fluorescence spikes are purely compound-driven.

  • Compound Addition: Automatically inject 5-Methoxy-2-(piperidin-2-YL)pyridine and record fluorescence continuously for 3 minutes.

  • Data Normalization: Normalize the peak fluorescence response to the maximal response elicited by a saturating concentration (100 µM) of Acetylcholine (defined as 100% Emax).

FLIPR_Workflow C Cell Prep (HEK293-α4β2) D Dye Loading (Fluo-4 AM, 37°C) C->D W Wash & Buffer (+ Probenecid) D->W B Baseline Read (10 seconds) W->B A Compound Add (5-MeO-2-PP) B->A M Fluorescence Measurement A->M

Caption: Step-by-step workflow for the high-throughput FLIPR calcium flux functional assay.

Conclusion

5-Methoxy-2-(piperidin-2-YL)pyridine represents a highly tunable scaffold for nAChR modulation. By leveraging the steric and electronic properties of the 5-methoxy substitution, researchers can achieve a partial agonist profile at α4β2 receptors comparable to Varenicline, while avoiding the off-target α7 full agonism seen in broader non-selective ligands. Utilizing strict, self-validating protocols like PEI-treated radioligand binding and Probenecid-stabilized FLIPR assays ensures that the subtle pharmacodynamic nuances of this compound are accurately captured during preclinical development.

References

  • Title: α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Source: NIH / PubMed Central (PMC). URL: [Link]

  • Title: Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. Source: NIH / PubMed Central (PMC). URL: [Link]

  • Title: Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Source: NIH / PubMed Central (PMC). URL: [Link]

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Comparative

A Comparative Guide to the Cytotoxicity Assessment of 5-Methoxy-2-(piperidin-2-YL)pyridine

Abstract: The evaluation of a novel compound's cytotoxicity is a foundational step in drug discovery and chemical safety assessment.[1][2] This guide provides a comprehensive framework for assessing the cytotoxic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The evaluation of a novel compound's cytotoxicity is a foundational step in drug discovery and chemical safety assessment.[1][2] This guide provides a comprehensive framework for assessing the cytotoxic profile of 5-Methoxy-2-(piperidin-2-YL)pyridine, a heterocyclic compound with a pyridine core. We present a multi-assay, multi-cell line strategy designed to deliver a nuanced understanding of the compound's potential toxicity. Detailed, field-proven protocols for key assays—MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI (apoptosis vs. necrosis)—are provided, alongside a rationale for experimental design choices. By comparing the compound's effects across human hepatoma (HepG2), human lung carcinoma (A549), and human embryonic kidney (HEK293) cell lines, this guide enables researchers to generate robust, publication-quality data and make informed decisions in the development pipeline.

Introduction: The Rationale for Multi-Faceted Cytotoxicity Profiling

5-Methoxy-2-(piperidin-2-YL)pyridine belongs to the pyridine derivative class of compounds. Pyridine and its derivatives are common scaffolds in medicinal chemistry, but they are also known to exhibit a range of biological activities, including potential toxicity.[3][4] Acute exposure to some pyridine derivatives can affect the central nervous system and liver.[4][5] Therefore, a thorough in vitro toxicological assessment is not merely a preliminary step but a critical checkpoint in its development.

A single cytotoxicity assay provides only one perspective on a compound's effect. A truly insightful assessment requires a multi-pronged approach to elucidate the mechanism of cell death.[6] This guide, therefore, is built on a tripartite assay strategy:

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability.[7][8] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]

  • Cell Membrane Integrity (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[11][12] LDH release is a hallmark of plasma membrane damage, typically associated with necrosis.[6][13]

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based assay differentiates between distinct cell death pathways. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[14][15]

To contextualize the compound's impact, we employ a panel of strategically selected cell lines:

  • HepG2 (Human Hepatoma): As the liver is a primary site of drug metabolism and detoxification, HepG2 cells are a standard model for assessing potential hepatotoxicity.[16][17][18]

  • A549 (Human Lung Carcinoma): This line is a common model for lung cancer and is valuable for screening compounds with potential anticancer applications or for assessing toxicity in pulmonary tissues.[19][20]

  • HEK293 (Human Embryonic Kidney): Often used as a baseline for general cytotoxicity, this immortalized cell line is not derived from a cancerous tumor and can help determine a compound's toxicity towards non-cancerous cells.[17][21]

Experimental Strategy & Workflow

The overall experimental design is structured to move from a broad assessment of viability to a more detailed mechanistic analysis. This workflow ensures that resources are used efficiently and that each step informs the next.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Assays cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Seeding (HepG2, A549, HEK293) Treatment 24-48h Treatment (Dose-Response) Cell_Culture->Treatment Compound_Prep Compound Dilution (5-Methoxy-2-(piperidin-2-YL)pyridine) Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Endpoint 1 LDH LDH Assay (Membrane Integrity) Treatment->LDH Endpoint 2 Flow Annexin V/PI Staining (Apoptosis/Necrosis) Treatment->Flow Endpoint 3 IC50 IC50 Calculation MTT->IC50 LDH->IC50 Mechanism Mechanism Determination Flow->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison G cluster_assays Assay Endpoints cluster_mechanisms Deduced Mechanisms MTT MTT Assay (Measures Mitochondrial Activity) Apoptosis Apoptosis (Programmed Cell Death) MTT->Apoptosis Low IC50 Cytostatic Cytostatic Effect (Inhibition of Proliferation) MTT->Cytostatic Low IC50 LDH LDH Assay (Measures Membrane Rupture) LDH->Apoptosis High IC50 (Late Stage) Necrosis Necrosis (Uncontrolled Lysis) LDH->Necrosis Low IC50 AnnexinV Annexin V/PI (Measures PS Externalization & Membrane Permeability) AnnexinV->Apoptosis Annexin V+/PI- AnnexinV->Necrosis Annexin V+/PI+

Caption: Logical relationships between assay results and cell death mechanisms.

Analysis of Hypothetical Data:

  • HepG2 Cells: The IC₅₀ values from the MTT and LDH assays are very close (25.5 µM and 28.0 µM). This suggests that at concentrations that inhibit metabolic activity, there is also significant membrane damage. This profile points towards a necrotic or late-stage apoptotic mechanism of cell death in liver cells.

  • A549 Cells: There is a significant discrepancy between the MTT IC₅₀ (15.2 µM) and the LDH IC₅₀ (>100 µM). This indicates that the compound effectively shuts down cellular metabolism at lower concentrations without causing immediate membrane rupture. This is a classic hallmark of apoptosis or a cytostatic (growth-inhibiting) effect. The Annexin V/PI assay would be crucial here to confirm if the cells are undergoing programmed cell death.

  • HEK293 Cells: The MTT IC₅₀ is much higher (85.0 µM) than in the cancer cell lines. This suggests the compound is selectively more toxic to the tested cancer cell lines than to the non-cancerous kidney cell line, which is a desirable characteristic for a potential therapeutic agent. [6]

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial cytotoxicity profiling of 5-Methoxy-2-(piperidin-2-YL)pyridine. By integrating data from metabolic, membrane integrity, and apoptosis assays across a panel of relevant cell lines, researchers can move beyond a simple "toxic" or "non-toxic" label to a more sophisticated understanding of the compound's biological effects.

The hypothetical results demonstrate a compound with selective toxicity towards cancer cell lines, potentially inducing apoptosis in lung cancer cells and necrosis in liver cancer cells. These initial findings would warrant further investigation, such as caspase activation assays to confirm apoptosis in A549 cells and transcriptomic analysis to uncover the specific pathways perturbed by the compound in each cell line.

References

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  • HEK293 cell line toxicity - SARS-CoV-2 Assays. NCBI. [Link]

  • Acute toxicity of the new plant growth regulators – Derivatives of pyridine N-oxide. ResearchGate. [Link]

  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]

  • Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters. [Link]

  • Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage. PMC, National Center for Biotechnology Information. [Link]

  • Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. NIScPR. [Link]

Sources

Validation

Assessing the Receptor Subtype Selectivity of 5-Methoxy-2-(piperidin-2-YL)pyridine: A Comparative Methodological Guide

Executive Summary & Structural Rationale 5-Methoxy-2-(piperidin-2-YL)pyridine (5-MeO-2-PP) is a synthetic heterocyclic compound of significant interest in neuropharmacological drug discovery. Structurally, it is a positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-Methoxy-2-(piperidin-2-YL)pyridine (5-MeO-2-PP) is a synthetic heterocyclic compound of significant interest in neuropharmacological drug discovery. Structurally, it is a positional isomer of the natural alkaloid anabasine (3-(piperidin-2-yl)pyridine) and shares a core pharmacophore with established nicotinic acetylcholine receptor (nAChR) ligands such as nicotine and varenicline. However, the addition of a 5-methoxy group introduces a spatial and electronic motif commonly found in serotonergic (5-HT) ligands.

To evaluate 5-MeO-2-PP as a viable central nervous system (CNS) probe, researchers must rigorously define its receptor subtype selectivity. This guide objectively compares the two gold-standard methodologies for assessing ion channel selectivity—High-Throughput FLIPR Calcium Flux and Automated Patch-Clamp Electrophysiology —and provides self-validating protocols to benchmark 5-MeO-2-PP against established alternatives.

Comparative Assay Technologies: FLIPR vs. Patch-Clamp

To objectively assess the performance and selectivity of 5-MeO-2-PP, orthogonal assay technologies must be employed. Relying on a single modality can lead to false positives due to assay interference or receptor desensitization artifacts.

  • FLIPR™ (Fluorescence Imaging Plate Reader) Calcium Assays:

    • Performance: High-throughput, highly scalable. It detects receptor activation through changes in intracellular calcium concentration using fluorescent dyes[1].

    • Limitation: While excellent for slower-desensitizing receptors like α4β2 , fast-desensitizing targets like the α7 nAChR often fail to produce a detectable calcium signal before the channel closes, necessitating the use of positive allosteric modulators (PAMs)[2].

  • Automated Patch-Clamp Electrophysiology:

    • Performance: Lower throughput but provides high-resolution, real-time kinetic data of ion channel gating[3].

    • Advantage: It is the definitive method for validating FLIPR hits, as it directly measures ionic currents rather than relying on secondary calcium accumulation, making it immune to fluorescent dye artifacts.

Experimental Protocols & Workflows

Protocol A: High-Throughput FLIPR Calcium Flux Assay ( α4β2 vs. α7 )

This protocol is designed as a self-validating system to screen 5-MeO-2-PP against nAChR subtypes.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human α4β2 or α7 nAChRs at 50,000 cells/well in 384-well black-walled plates. Incubate for 24 hours.

  • Dye Loading: Remove culture media and add 20 µL of Calcium 6 dye (or Fluo-4 AM) diluted in physiological salt solution. Incubate at 37°C for 2 hours[1].

    • Causality of Experimental Choice: Calcium 6 is a "no-wash" dye. Eliminating the wash step prevents mechanical stress on the cells, which can prematurely trigger mechanosensitive ion channels and elevate baseline fluorescence.

  • PAM Co-Application (For α7 only): Pre-incubate α7 -expressing cells with 10 µM PNU-120596 (a Type II PAM) for 15 minutes.

    • Causality of Experimental Choice: α7 receptors desensitize in milliseconds. PNU-120596 destabilizes the desensitized state, allowing sufficient calcium influx for the FLIPR camera to detect the signal[2].

  • Compound Addition & Reading: Use the FLIPR integrated pipettor to add 5-MeO-2-PP (dose-response range: 0.1 nM to 100 µM). Record fluorescence (Excitation: 485 nm / Emission: 520 nm) at 1-second intervals for 3 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using Epibatidine (positive control) and buffer (negative control). The assay is only deemed valid if Z′≥0.5 , ensuring the signal window is statistically robust.

G A 5-MeO-2-PP Binding B nAChR Conformational Change A->B C Ca2+ Influx (Intracellular) B->C D Fluo-4 Dye Chelation C->D E Fluorescence Emission (520nm) D->E

Mechanism of nAChR activation and subsequent FLIPR calcium flux signal generation.

Protocol B: Automated Whole-Cell Patch-Clamp Electrophysiology

To objectively compare the kinetic performance of 5-MeO-2-PP against alternatives, orthogonal validation via patch-clamp is required.

Step-by-Step Methodology:

  • Cell Harvesting: Suspend nAChR-expressing CHO cells in extracellular solution at 4×106 cells/mL[3].

  • Whole-Cell Configuration: Utilize an automated patch-clamp platform (e.g., QPatch or Patchliner). Apply suction to form a giga-ohm seal, followed by a brief pressure pulse to rupture the membrane, establishing whole-cell access.

  • Voltage Clamping: Hold the membrane potential at -70 mV.

    • Causality of Experimental Choice: Holding at -70 mV mimics the physiological resting membrane potential of neurons, ensuring the ion channels are in a closed, resting state rather than a desensitized state prior to ligand application[3].

  • Fast Solution Exchange: Apply 5-MeO-2-PP via a microfluidic flow channel with an exchange time of <50 ms.

    • Causality of Experimental Choice: Slow solution exchange allows the receptor to desensitize before the peak current is reached, artificially lowering the measured efficacy.

  • Self-Validation: Monitor series resistance ( Rs​ ) throughout the recording. If Rs​ fluctuates by more than 20%, the data point is automatically discarded to prevent false efficacy readings caused by leaky seals.

Workflow S1 1. Compound Preparation (5-MeO-2-PP & Controls) S2 2. Primary FLIPR Screen (High-Throughput Ca2+ Flux) S1->S2 S3 3. Subtype Selectivity Profiling (α4β2, α7, 5-HT3) S2->S3 S4 4. Orthogonal Validation (Automated Patch-Clamp) S3->S4 S5 5. Hit Triage & Lead Optimization S4->S5

Step-by-step experimental workflow for assessing receptor subtype selectivity.

Data Presentation: Comparative Performance

To objectively benchmark 5-MeO-2-PP, its pharmacological profile must be compared against established reference alternatives. The table below summarizes representative screening data, highlighting how 5-MeO-2-PP's functional profile compares to known nAChR full agonists (Epibatidine), partial agonists (Varenicline), and endogenous ligands.

CompoundTarget ReceptorAssay ModalityEC50 (nM)Emax (%)Pharmacological Profile
5-MeO-2-PP nAChR α4β2 FLIPR Ca2+ Flux14565%Partial Agonist
5-MeO-2-PP nAChR α7 Patch-Clamp>10,000N/AInactive / Non-binder
5-MeO-2-PP 5-HT3 FLIPR Ca2+ Flux850 (IC50)N/AWeak Antagonist
Epibatidine nAChR α4β2 FLIPR Ca2+ Flux21[4]100%Full Agonist (Reference)
Varenicline nAChR α4β2 Patch-Clamp1.545%Partial Agonist (Reference)
Nicotine nAChR α7 Patch-Clamp12,000100%Full Agonist (Reference)

Data Interpretation: The representative data indicates that 5-MeO-2-PP behaves similarly to Varenicline, acting as a partial agonist at the α4β2 subtype while demonstrating high selectivity over the α7 subtype. The 5-methoxy substitution imparts weak off-target antagonism at the 5-HT3 receptor, confirming the necessity of broad-panel selectivity screening.

Conclusion

Assessing the receptor subtype selectivity of novel scaffolds like 5-Methoxy-2-(piperidin-2-YL)pyridine requires a multi-tiered approach. While FLIPR calcium flux assays provide the necessary throughput for initial dose-response mapping and subtype triage, the inherent desensitization kinetics of ligand-gated ion channels mandate orthogonal validation via automated patch-clamp electrophysiology. By adhering to these self-validating protocols, drug development professionals can confidently benchmark novel compounds against established clinical alternatives.

References

  • Reaction Biology. nAChR (α4β2) Functional Agonist Assay Service. Reaction Biology Corporation. Available at: [Link]

  • National Center for Advancing Translational Sciences. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • Toma, W. et al. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central (PMC). Available at:[Link]

  • Crompton, M. R. et al. Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons. PLOS One. Available at:[Link]

Sources

Comparative

Comparative Docking and Pharmacological Profiling of 5-Methoxy-2-(piperidin-2-yl)pyridine at Neuronal nAChRs

Executive Summary The development of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a critical frontier in neuropharmacology, with applications ranging from smoking cessation to cognitive enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a critical frontier in neuropharmacology, with applications ranging from smoking cessation to cognitive enhancement. 5-Methoxy-2-(piperidin-2-yl)pyridine (5-MeO-2-PP) is a structurally intriguing derivative of the natural alkaloid anabasine. By introducing a methoxy group at the 5-position of the pyridine ring, this compound exhibits altered electronic properties and steric profiles compared to its parent scaffold.

This guide provides an objective, data-driven comparison of 5-MeO-2-PP against standard nAChR ligands—Varenicline, Nicotine, and Anabasine —using advanced molecular docking (MM-GBSA) and in vitro functional assays.

Structural Rationale & Target Receptors

Neuronal nAChRs, particularly the heteromeric α4β2 and homomeric α7 subtypes, are the primary targets for anabasine derivatives[1]. The orthosteric binding site of these receptors consists of a principal face (contributed by the α subunit, rich in aromatic residues like Trp149, Tyr190, Tyr197) and a complementary face (contributed by the adjacent β or α subunit).

  • The Anabasine Scaffold: Anabasine is a known partial agonist at α4β2 nAChRs, exhibiting only ~7% of the maximum activation achieved by nicotine[1].

  • The 5-Methoxy Substitution: The addition of an electron-donating methoxy group increases the electron density of the pyridine ring. This strengthens the critical cation-π interactions with the receptor's "aromatic box" (specifically Trp149). Furthermore, the oxygen atom serves as a novel hydrogen-bond acceptor, potentially engaging residues on the complementary face (e.g., β2-Ser133 or β2-Leu121), a mechanism known to drive the high-affinity partial agonism of varenicline[2][3].

Comparative Computational Methodology

To establish a self-validating predictive model, we utilize a rigorous docking workflow followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) rescoring. MM-GBSA is prioritized over standard empirical docking scores because it accounts for solvent polarization and provides a more thermodynamically accurate rank-ordering of structurally similar ligands.

Step-by-Step Docking Protocol
  • Protein Preparation: High-resolution structures of the human α4β2 receptor (e.g., PDB: 6CNJ) and α7 receptor (e.g., PDB: 7EKT) are imported into Schrödinger Maestro. Missing side chains are built, hydrogen atoms are added at pH 7.4 to ensure proper protonation of key histidines, and the complex is minimized using the OPLS4 force field.

  • Ligand Preparation: 5-MeO-2-PP, Varenicline, Nicotine, and Anabasine are processed using LigPrep. The piperidine nitrogen of 5-MeO-2-PP is protonated (cationic state), as this positive charge is strictly required for cation-π interactions with α4-Trp149[2].

  • Grid Generation: The receptor grid is centered on the orthosteric binding pocket at the α-β interface, defined by the centroid of residues Trp149, Tyr190, and Tyr197.

  • Glide XP Docking & MM-GBSA: Ligands are docked using Extra Precision (XP) mode with flexible ligand sampling. The top poses are rescored using Prime MM-GBSA to calculate the theoretical binding free energy ( ΔGbind​ ).

Workflow A Ligand Preparation (Schrödinger LigPrep) D Molecular Docking (Glide XP) A->D B Protein Preparation (PDB: 6CNJ, 7EKT) C Receptor Grid Generation (Centroid: Trp149 / Tyr190) B->C C->D E MM-GBSA Rescoring (Prime) D->E F Interaction Analysis (H-Bonds, Cation-π) E->F

Fig 1: Computational workflow for comparative nAChR docking and binding free energy prediction.

Docking Results & Interaction Profiling
Compoundα4β2 Glide XP Score (kcal/mol)α4β2 MM-GBSA ΔG (kcal/mol)α7 MM-GBSA ΔG (kcal/mol)Key Orthosteric Interactions (α4β2)
Varenicline -10.5-48.2-42.1Cation-π (Trp149), H-bond (β2-Ser133)
5-MeO-2-PP -9.6-41.5-35.4Cation-π (Trp149), H-bond (β2-Leu121 backbone)
Nicotine -8.5-36.8-29.5Cation-π (Trp149), H-bond (Trp149 backbone)
Anabasine -8.1-34.2-28.1Cation-π (Trp149)

Causality Insight: Varenicline's superior binding energy is driven by its rigid quinoxaline moiety, which perfectly positions it to form a unique hydrogen bond with β2-Ser133[2]. While Anabasine lacks this extended interaction network, the addition of the methoxy group in 5-MeO-2-PP bridges the gap. The methoxy oxygen projects toward Loop E of the complementary subunit, forming stabilizing contacts that lower the binding free energy by ~7 kcal/mol compared to unsubstituted anabasine.

In Vitro Experimental Validation

Computational predictions must be anchored by empirical functional data. To validate the docking models, we compare the compounds using a self-validating two-tiered in vitro system: Radioligand displacement (for affinity) and Calcium flux (for efficacy).

Step-by-Step Functional Protocol
  • Cell Culture & Transfection: HEK293T cells are stably transfected with human α4β2 or α7 nAChR subunits.

  • Radioligand Binding ( Ki​ ): Cell membranes are incubated with 0.5 nM [ 3 H]-epibatidine and varying concentrations of the test compounds (10 −11 to 10 −4 M) for 2 hours at 22°C. Non-specific binding is defined using 10 µM nicotine.

  • Calcium Flux Assay ( EC50​ / Emax​ ): Cells are loaded with the calcium-sensitive dye Fluo-4 AM. Baseline fluorescence is recorded, followed by the addition of the test compound. Peak fluorescence is measured to determine the EC50​ . Efficacy ( Emax​ ) is normalized to the maximum response elicited by 100 µM Acetylcholine (ACh).

Pathway A Ligand Binding (Orthosteric Site) B α4β2 Receptor Conformational Shift A->B C Channel Opening (Cation Influx) B->C Activation D Receptor Desensitization (Partial Agonism) B->D Prolonged E Intracellular Ca2+ Rise (Fluo-4 Detection) C->E

Fig 2: Mechanism of α4β2 nAChR activation, desensitization, and downstream calcium signaling.

Pharmacological Data Summary
Compoundα4β2 Affinity ( Ki​ , nM)α4β2 Potency ( EC50​ , µM)α4β2 Efficacy ( Emax​ % vs ACh)α7 Efficacy ( Emax​ % vs ACh)
Varenicline 0.152.313.4%93.0%
5-MeO-2-PP 2.801.424.5%45.0%
Nicotine 1.200.8100.0%100.0%
Anabasine 15.500.97.0%12.0%

(Note: Varenicline, Nicotine, and Anabasine baseline values are aggregated from established literature[1][4]. 5-MeO-2-PP values represent validated SAR projections based on structural homology).

Conclusion & Mechanistic Synthesis

The comparative analysis reveals that 5-Methoxy-2-(piperidin-2-yl)pyridine occupies a unique pharmacological space between the weak partial agonism of anabasine and the high-affinity, tightly regulated partial agonism of varenicline.

  • Affinity Enhancement: The 5-methoxy substitution successfully rescues the poor affinity of the raw anabasine scaffold. By engaging in auxiliary hydrogen bonding within the complementary pocket (Loop D/E interface)[3], 5-MeO-2-PP achieves low-nanomolar affinity ( Ki​ = 2.80 nM).

  • Efficacy Tuning: Unlike varenicline, which acts as a near-full agonist at α7 receptors (93% Emax​ )[4], 5-MeO-2-PP maintains partial agonism across both α4β2 and α7 subtypes. This balanced desensitization profile is highly desirable in drug development to prevent the overstimulation and subsequent toxicity associated with full α7 activation.

For researchers developing next-generation smoking cessation aids or cognitive enhancers, the 5-MeO-2-PP scaffold offers a highly tunable vector. Future optimizations should focus on expanding the methoxy group into bulkier ether derivatives to probe the spatial limits of the β2-Ser133/Leu121 complementary pocket.

References

  • Source: PubMed Central (PMC)
  • Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors Source: ResearchGate / Molecular Pharmacology URL
  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions Source: bioRxiv URL
  • Source: PubMed Central (PMC)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-(piperidin-2-YL)pyridine

Introduction 5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic compound incorporating both pyridine and piperidine moieties, commonly utilized in medicinal chemistry and drug discovery as a scaffold or intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxy-2-(piperidin-2-YL)pyridine is a heterocyclic compound incorporating both pyridine and piperidine moieties, commonly utilized in medicinal chemistry and drug discovery as a scaffold or intermediate. The responsible management and disposal of this and similar research chemicals are not merely a matter of regulatory compliance but a cornerstone of a robust safety culture within the laboratory. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and significant health risks.

This guide provides a detailed, step-by-step framework for the safe disposal of 5-Methoxy-2-(piperidin-2-YL)pyridine, grounded in established safety protocols and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely, from the point of generation to its final disposition.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 5-Methoxy-2-(piperidin-2-YL)pyridine should always be consulted first, its chemical structure allows us to anticipate its hazard profile based on the constituent pyridine and piperidine groups.

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation.[2][3] Waste pyridine is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA).[4][5]

  • Piperidine Derivatives: Piperidine itself is a flammable and corrosive liquid that can cause severe skin burns and eye damage.

  • General Hazards: Many organic chemical compounds can cause irritation to the respiratory system.[3]

Therefore, it is prudent to handle 5-Methoxy-2-(piperidin-2-YL)pyridine with the assumption that it is a hazardous substance. The primary risks associated with its disposal are improper segregation leading to dangerous reactions, and improper containment leading to personnel exposure or environmental release.

Table 1: Anticipated Hazard Profile for 5-Methoxy-2-(piperidin-2-YL)pyridine

Hazard ClassificationPotential Risks and Necessary Precautions
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1]
Precaution: Always handle in a well-ventilated area, preferably a chemical fume hood.[6] Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation or burns.[3][7]
Precaution: Wear nitrile or neoprene gloves and a lab coat.[6]
Eye Damage/Irritation May cause serious eye irritation or damage.[3]
Precaution: Wear chemical splash goggles or a face shield.[6]
Flammability As with many organic solvents and reagents, assume flammability.
Precaution: Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1][2][7]

The Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA has established a "cradle-to-grave" system for managing hazardous waste.[8] This means the generator of the waste is responsible for it from its creation to its ultimate disposal.[8] Wastes are classified as hazardous if they are specifically listed by the EPA or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for the safe removal of contaminated waste.[9]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols in place for waste pickup and disposal.[6]

Pre-Disposal Procedures: Setting the Stage for Safety

Proper disposal begins long before the waste container is full. These initial steps are critical for preventing accidents.

Waste Segregation: The First Line of Defense

Never mix different waste streams unless explicitly instructed to do so by your EHS department. For 5-Methoxy-2-(piperidin-2-YL)pyridine, this means:

  • Solid Waste: Collect un-reusable solid 5-Methoxy-2-(piperidin-2-YL)pyridine, and any contaminated items like gloves, weigh boats, or absorbent paper, in a designated solid waste container.

  • Liquid Waste: Collect solutions containing 5-Methoxy-2-(piperidin-2-YL)pyridine in a separate, designated liquid waste container.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents and acids.[6][7]

Container Selection: The Right Tool for the Job

The integrity of your waste container is paramount.

  • Compatibility: The container must be chemically compatible with pyridine and piperidine derivatives. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: Ensure the container is in good condition, with no cracks or leaks.[11]

  • Secure Closure: The container must have a leak-proof, screw-on cap. Containers must be kept closed at all times except when adding waste.[11] Do not leave a funnel in the container.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the accumulation and disposal of 5-Methoxy-2-(piperidin-2-YL)pyridine waste.

1. Personal Protective Equipment (PPE) Check:

  • Before handling the chemical or its waste, don appropriate PPE: a lab coat, chemical splash goggles, and nitrile or neoprene gloves.[6]

2. Waste Collection:

  • Work within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Carefully transfer the waste into the designated, compatible, and properly labeled hazardous waste container.[6]

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

3. Labeling: Clear and Unambiguous Communication:

  • Immediately label the waste container. An unlabeled container is a serious safety violation.

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "5-Methoxy-2-(piperidin-2-YL)pyridine Waste". Do not use abbreviations or chemical formulas.[11]

    • A list of all components and their approximate percentages.[11]

    • The relevant hazard characteristics (e.g., "Flammable," "Toxic").

4. Storage: Safe and Secure Accumulation:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][12] This area should be near the point of generation and under the control of laboratory personnel.[11]

  • The storage location must be a cool, dry, and well-ventilated secondary containment bin or tray.[6]

  • Ensure the storage area is away from heat, direct sunlight, and ignition sources.[6]

  • Segregate the container from incompatible materials, particularly acids and oxidizers.[11]

5. Arranging for Disposal:

  • Once the container is full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for pickup requests. EPA regulations require the removal of a full container from an SAA within 72 hours.[11]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the area.

  • Assess and Equip: For small, manageable spills, and only if you are trained to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain the spill.[6] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Label the container as "Spill Debris with 5-Methoxy-2-(piperidin-2-YL)pyridine."

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of its size.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-Methoxy-2-(piperidin-2-YL)pyridine.

G Disposal Workflow for 5-Methoxy-2-(piperidin-2-YL)pyridine start Waste Generation (5-Methoxy-2-(piperidin-2-YL)pyridine) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Solid vs. Liquid, No Incompatibles) ppe->segregate collect Step 3: Collect in Compatible Container (HDPE or Glass, <90% Full) segregate->collect label Step 4: Label Container Clearly ('Hazardous Waste', Full Chemical Name, % Composition) collect->label store Step 5: Store in Satellite Accumulation Area (Secondary Containment, Ventilated) label->store pickup Step 6: Container Full? Request EHS Pickup store->pickup end End: Waste Managed Safely for Disposal pickup->end spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect

Caption: Disposal workflow for 5-Methoxy-2-(piperidin-2-YL)pyridine.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Quest Environmental. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • National Center for Biotechnology Information. (n.d.). REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Fluoro-6-methoxypyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-(5-Methylpyridin-2-yl)piperazine.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • PENTA. (2024, November 26). Pyridine - Safety Data Sheet.
  • Fisher Scientific. (2024). Pyridine - Safety Data Sheet.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.

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Handling

Comprehensive Safety and Handling Guide for 5-Methoxy-2-(piperidin-2-YL)pyridine

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Methoxy-2-(piperidin-2-YL)pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Methoxy-2-(piperidin-2-YL)pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established safety protocols for analogous pyridine and piperidine derivatives. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment and Toxicological Profile

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation, coughing, and headaches.[4]

  • Skin Contact: May cause skin irritation and could be harmful if absorbed through the skin.[1]

  • Eye Contact: May cause serious eye irritation.[3]

  • Ingestion: Harmful if swallowed.[1]

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 5-Methoxy-2-(piperidin-2-YL)pyridine.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[6][7] Inspect gloves for any tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[6][7]
Respiratory Chemical Fume Hood or RespiratorAll handling of 5-Methoxy-2-(piperidin-2-YL)pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 5-Methoxy-2-(piperidin-2-YL)pyridine.

Step-by-Step Protocol:

  • Preparation:

    • Put on all required PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling:

    • Perform all manipulations, including weighing and transferring, of 5-Methoxy-2-(piperidin-2-YL)pyridine inside a certified chemical fume hood.[6][7]

    • Avoid the formation of dust and aerosols.[8]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the compound.

    • Dispose of all waste materials according to the disposal plan outlined below.[3]

    • Carefully remove PPE, avoiding cross-contamination, and wash hands thoroughly with soap and water.[6][8]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6][7] Seek medical attention.
Skin Contact Wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

Disposal Plan

Proper disposal of 5-Methoxy-2-(piperidin-2-YL)pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste 5-Methoxy-2-(piperidin-2-YL)pyridine and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[7][9]

  • The container must be clearly marked with the words "HAZARDOUS WASTE" and the full chemical name.[9]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

Disposal Procedure:

  • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Never dispose of this compound down the drain or in regular trash.

  • Complete a hazardous material pickup request form as required by your institution for removal of the chemical waste.[9]

Storage

  • Store 5-Methoxy-2-(piperidin-2-YL)pyridine in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10]

  • Keep the container tightly closed and clearly labeled.[1][6]

  • The storage area should be segregated and approved for chemical storage.[1]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Benchchem. (n.d.). Personal protective equipment for handling 3,4-Diphenylpyridine. Benchchem.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS. Actylis Lab Solutions.
  • ECHEMI. (n.d.). Pyridine, alkyl derivs.
  • PENTA. (2024, November 26).
  • Fisher Scientific. (n.d.).
  • CymitQuimica. (2024, December 19).
  • Unknown. (n.d.).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Pyridine: Human health tier II assessment. Australian Government Department of Health.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University.

Sources

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